alpha-D-Xylulofuranose
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
119241-45-1 |
|---|---|
Molecular Formula |
C5H10O5 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(2S,3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4+,5+/m1/s1 |
InChI Key |
LQXVFWRQNMEDEE-WISUUJSJSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@](O1)(CO)O)O)O |
Canonical SMILES |
C1C(C(C(O1)(CO)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of alpha-D-Xylofuranose
A Note on Nomenclature: This guide focuses on alpha-D-Xylofuranose. Initial inquiries regarding "alpha-D-Xylulofuranose" did not yield significant results in scientific literature, suggesting a potential typographical error. D-Xylofuranose is an aldopentose, a five-carbon sugar with an aldehyde group in its linear form, which cyclizes to form a five-membered furanose ring. In contrast, D-Xylulofuranose is a ketopentose. This document proceeds under the assumption that the intended compound of interest is the more commonly studied alpha-D-Xylofuranose.
Introduction
alpha-D-Xylofuranose is a naturally occurring monosaccharide that, while less abundant than its pyranose counterpart, plays a significant role in various biological processes. It is a key structural component of complex glycoconjugates, most notably in the cell walls of certain microorganisms. For researchers, scientists, and drug development professionals, a thorough understanding of its fundamental properties is crucial for applications ranging from glycobiology to medicinal chemistry. This technical guide provides a comprehensive overview of the core physicochemical properties, spectroscopic data, and biological relevance of alpha-D-Xylofuranose, supplemented with detailed experimental protocols and logical diagrams.
Physicochemical Properties
The fundamental physical and chemical characteristics of alpha-D-Xylofuranose are summarized below. It is important to note that experimentally determined values for the free furanose form can be scarce due to its equilibrium with other anomers in solution. Much of the available data comes from computational predictions or studies on stabilized derivatives.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₅ | --INVALID-LINK--[1] |
| Molecular Weight | 150.13 g/mol | --INVALID-LINK--[1] |
| CAS Number | 14795-83-6 | --INVALID-LINK--[1] |
| Melting Point | Predicted: 414.14 K (140.99 °C) | --INVALID-LINK--[2] |
| Boiling Point | Predicted: 710.74 K (437.59 °C) | --INVALID-LINK--[2] |
| Water Solubility | Predicted LogS: 1.11 | --INVALID-LINK--[2] |
| Optical Rotation ([α]D) | Data for derivative (1,2-O-Isopropylidene-α-D-xylofuranose): -19.2° (c=1 in H₂O at 25°C) | --INVALID-LINK-- |
| Enthalpy of Combustion | -2338.90 ± 0.84 kJ/mol | --INVALID-LINK--[2] |
Spectroscopic and Spectrometric Data
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and characterization of alpha-D-Xylofuranose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR Spectrum: The proton NMR spectrum of alpha-D-Xylofuranose in D₂O displays characteristic signals for the protons on the furanose ring and the hydroxymethyl group. The anomeric proton (H-1) typically appears as a doublet at a distinct chemical shift, and its coupling constant (J-coupling) with H-2 is indicative of the α-anomeric configuration.[1]
-
¹³C NMR Spectrum: The carbon NMR spectrum shows five distinct signals corresponding to the five carbon atoms of the furanose ring. The chemical shift of the anomeric carbon (C-1) is particularly informative for distinguishing between anomers and ring forms.[1]
While reference spectra are available, detailed assignments for the underivatized alpha-D-Xylofuranose in solution are complex due to the presence of other isomers in equilibrium.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of alpha-D-Xylofuranose. Electron ionization (EI) of the underivatized molecule is challenging due to its low volatility. Derivatization, such as silylation or acetylation, is often employed to enhance volatility and ionization efficiency.
The fragmentation of furanose rings typically involves cleavage of the C-C bonds adjacent to the ring oxygen and loss of water molecules.
Biological Significance: Role in Mycobacterium tuberculosis
A derivative of D-xylofuranose, 5-deoxy-5-methylthio-D-xylofuranose (MTX), has been identified as a component of lipoarabinomannan (LAM) , a major virulence factor in the cell wall of Mycobacterium tuberculosis. LAM is a complex lipoglycan that plays a crucial role in the host-pathogen interaction by modulating the host's immune response. The MTX moiety is attached to the mannan (B1593421) core of LAM. The biosynthesis of LAM is a complex process involving a series of glycosyltransferases. While the specific glycosyltransferase responsible for the addition of the xylose unit to the LAM precursor has not been definitively identified, it is an area of active research for the development of new anti-tuberculosis drugs.[3]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used in the characterization of alpha-D-Xylofuranose.
Determination of Specific Rotation by Polarimetry
Objective: To measure the specific rotation of a solution of alpha-D-Xylofuranose.
Materials:
-
Polarimeter
-
Sodium lamp (589 nm)
-
Polarimeter cell (1 dm path length)
-
Analytical balance
-
Volumetric flask (10 mL)
-
Solvent (e.g., deionized water)
-
alpha-D-Xylofuranose sample
Procedure:
-
Solution Preparation: Accurately weigh a known mass (e.g., 100 mg) of alpha-D-Xylofuranose and dissolve it in the solvent in a 10 mL volumetric flask. Ensure the sample is completely dissolved and the solution is homogeneous.
-
Instrument Calibration: Calibrate the polarimeter with a blank solvent-filled cell and set the zero point.
-
Sample Measurement: Rinse the polarimeter cell with a small amount of the sample solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter.
-
Data Acquisition: Measure the observed optical rotation (α).
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l) where:
-
α is the observed rotation in degrees.
-
c is the concentration in g/mL.
-
l is the path length of the cell in decimeters.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., D₂O)
-
alpha-D-Xylofuranose sample
Procedure:
-
Sample Preparation: Dissolve a small amount (typically 5-10 mg) of alpha-D-Xylofuranose in the deuterated solvent directly in the NMR tube.
-
Instrument Setup: Tune and shim the NMR probe to the sample.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.
-
Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the ¹H signals and assign the chemical shifts of both ¹H and ¹³C spectra with the aid of 2D NMR experiments (e.g., COSY, HSQC) if necessary.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Materials:
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Solvent system (e.g., methanol/water)
-
alpha-D-Xylofuranose sample
-
(Optional) Derivatizing agent (e.g., BSTFA for silylation)
Procedure:
-
Sample Preparation: Prepare a dilute solution of alpha-D-Xylofuranose in the appropriate solvent. If derivatization is required, follow a standard protocol for silylation or acetylation.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard.
-
Data Acquisition: Infuse the sample into the ion source and acquire the mass spectrum. For tandem mass spectrometry (MS/MS), select the parent ion of interest and acquire the fragmentation spectrum.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.
Conclusion
alpha-D-Xylofuranose, though a minor anomer of D-xylose, holds significant biological importance, particularly as a constituent of the mycobacterial cell wall. Its unique structural features and physicochemical properties make it a subject of interest for researchers in glycobiology and medicinal chemistry. The experimental protocols outlined in this guide provide a robust framework for the characterization of this and other monosaccharides. Further research into the specific enzymatic pathways involving alpha-D-Xylofuranose, especially in pathogenic organisms, may unveil new targets for therapeutic intervention.
References
The Pursuit of alpha-D-Xylulofuranose: A Technical Guide to its Generation and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-D-Xylulofuranose, a five-carbon keto-sugar, represents a compelling yet elusive target in carbohydrate chemistry and biology. As an anomer of D-xylulose, it exists in a dynamic equilibrium with its other isomeric forms in solution, making its isolation in a pure state a significant scientific challenge. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on the methods for the production of its parent compound, D-xylulose, and the analytical techniques used to characterize the resulting anomeric mixture. While a definitive protocol for the isolation of the pure this compound anomer remains to be established in the literature, this document outlines the theoretical and practical considerations for its enrichment and potential separation. Furthermore, it details the known biological significance of D-xylulose as a key intermediate in the pentose (B10789219) phosphate (B84403) pathway.
Introduction: The Elusive Anomer
D-xylulose is a ketopentose that plays a crucial role in carbohydrate metabolism. In solution, D-xylulose, like other reducing sugars, undergoes mutarotation to exist as an equilibrium mixture of cyclic furanose (five-membered ring) and pyranose (six-membered ring) anomers, in both alpha and beta configurations, alongside a small proportion of the open-chain keto form. The this compound anomer is one of these transient structures. The discovery of D-xylulose is intrinsically linked to the study of D-xylose metabolism, where it was identified as a key intermediate. However, the "discovery" of this compound as a distinct, isolated entity is not documented, as it is typically studied as part of the equilibrium mixture.
Generation of D-Xylulose: The Precursor to the Furanose Form
The primary route to obtaining this compound is through the generation of its parent sugar, D-xylulose. The most common and efficient method is the enzymatic isomerization of the readily available aldopentose, D-xylose.
Experimental Protocol: Enzymatic Isomerization of D-Xylose to D-Xylulose
This protocol describes a general method for the production of D-xylulose using commercially available D-xylose isomerase.
Materials:
-
D-Xylose
-
D-Xylose Isomerase (e.g., from Streptomyces rubiginosus)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Tris-HCl buffer (pH 7.5)
-
Deionized water
-
Reaction vessel (e.g., stirred tank reactor or shaker flask)
-
Water bath or incubator
-
HPLC system with a suitable column for sugar analysis (e.g., Aminex HPX-87P)
Procedure:
-
Reaction Buffer Preparation: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.5. Add MgSO₄ to a final concentration of 10 mM. The magnesium ions are essential cofactors for D-xylose isomerase activity.
-
Substrate Solution: Dissolve D-xylose in the reaction buffer to the desired concentration (e.g., 10-20% w/v).
-
Enzyme Addition: Add D-xylose isomerase to the substrate solution. The optimal enzyme concentration should be determined empirically but typically ranges from 10-50 units per gram of D-xylose.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 60-70°C) with gentle agitation.
-
Monitoring the Reaction: Periodically withdraw samples from the reaction mixture and analyze the conversion of D-xylose to D-xylulose using HPLC. The reaction is an equilibrium process, and the typical equilibrium mixture contains approximately 80-85% D-xylose and 15-20% D-xylulose.
-
Reaction Termination: Once equilibrium is reached, the reaction can be terminated by heat inactivation of the enzyme (e.g., heating to 90°C for 10 minutes) or by ultrafiltration to remove the enzyme.
-
Purification of D-Xylulose (as an anomeric mixture): The resulting solution contains a mixture of D-xylose and D-xylulose. Separation can be achieved using chromatographic techniques such as simulated moving bed (SMB) chromatography or ion-exchange chromatography.
Chemical Synthesis of D-Xylulose
While enzymatic methods are prevalent, chemical synthesis routes from other starting materials have also been explored, often involving multiple steps of protection and deprotection. These methods are generally more complex and less economically viable for large-scale production.
Characterization of D-Xylulose and its Anomeric Composition
Due to the dynamic equilibrium in solution, the characterization of D-xylulose typically involves analyzing the mixture of its anomers.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the anomeric composition of sugars in solution. The signals for the anomeric protons and carbons are particularly informative.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for D-Xylulose Anomers in D₂O
| Anomer | ¹H Anomeric (ppm) | ¹³C Anomeric (ppm) | Other Characteristic Signals (ppm) |
| α-D-Xylulofuranose | Not definitively assigned in literature for pure form | Not definitively assigned in literature for pure form | Signals are observed in the complex spectrum of the equilibrium mixture |
| β-D-Xylulofuranose | Not definitively assigned in literature for pure form | Not definitively assigned in literature for pure form | |
| α-D-Xylulopyranose | Not definitively assigned in literature for pure form | Not definitively assigned in literature for pure form | |
| β-D-Xylulopyranose | Not definitively assigned in literature for pure form | Not definitively assigned in literature for pure form |
Note: The definitive assignment of NMR signals for each anomer of D-xylulose in solution is challenging due to overlapping signals and the dynamic equilibrium. The provided table reflects the current limitations in the available literature.
Physical Properties
The physical properties of D-xylulose are typically reported for the compound as a syrup or a mixture of anomers, as a crystalline form of a single anomer is not commercially available.
Table 2: Physical Properties of D-Xylulose
| Property | Value |
| Molecular Formula | C₅H₁₀O₅ |
| Molar Mass | 150.13 g/mol |
| Appearance | Colorless syrup |
| CAS Number | 551-84-8 (D-xylulose) |
Isolation of this compound: A Chromatographic Challenge
The isolation of a single anomer of a reducing sugar from its equilibrium mixture is a non-trivial task due to the continuous interconversion (mutarotation). However, chromatographic techniques offer a potential avenue for enrichment or separation.
Experimental Workflow: Potential for Anomer Separation
A potential workflow for the enrichment of this compound could involve the following steps:
alpha-D-Xylulofuranose structure and stereochemistry
An In-Depth Technical Guide to the Structure and Stereochemistry of alpha-D-Xylulofuranose
Introduction
This compound is a specific cyclic form of D-xylulose, a ketopentose monosaccharide. As a five-carbon sugar with a ketone functional group, xylulose and its isomers are central to carbohydrate metabolism.[1] While less common in nature as a free monosaccharide compared to its aldose counterpart, D-xylose, D-xylulofuranose serves as a critical intermediate in the metabolic processing of D-xylose, particularly within the pentose (B10789219) phosphate (B84403) pathway (PPP).[2] Its phosphorylated derivative, xylulose-5-phosphate, is a key regulator of both carbohydrate and lipid metabolism, making the study of its parent structure, this compound, essential for researchers in biochemistry, metabolic engineering, and drug development.[3][4] This guide provides a detailed examination of the structure, stereochemistry, and biological significance of this compound.
Molecular Structure and Stereochemistry
The structure of this compound is defined by its five-membered furanose ring and the specific spatial arrangement of its hydroxyl groups.
Chemical Identity
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (2S,3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol | |
| Synonyms | D-Xylulofuranose | |
| Molecular Formula | C₅H₁₀O₅ | [1][5][6] |
| Molecular Weight | 150.13 g/mol | [1][5] |
| CAS Number | 119241-45-1 | |
| Canonical SMILES | C1--INVALID-LINK--(CO)O)O">C@HO |
Furanose Ring Formation
In aqueous solution, the open-chain form of D-xylulose exists in equilibrium with its cyclic forms. The furanose ring is formed via an intramolecular nucleophilic attack of the hydroxyl group at carbon 5 (C5) on the ketone carbonyl at carbon 2 (C2), creating a hemiketal. This cyclization generates a new stereocenter at C2, known as the anomeric carbon.
Caption: Equilibrium between linear D-xylulose and its cyclic this compound form.
Stereochemical Definition
The precise stereochemistry of this compound is described by two key designators:
-
'D' Configuration : This refers to the configuration at the highest-numbered chiral carbon, which is C4. In the Fischer projection of the linear form, the hydroxyl group on C4 is on the right side, analogous to D-glyceraldehyde.
-
'alpha' (α) Anomer : This describes the configuration at the anomeric carbon (C2). In the Haworth projection, the alpha anomer is defined as having the anomeric hydroxyl group on the opposite face of the ring from the C5 substituent (the -CH₂OH group). For this compound, the C2-OH is typically drawn pointing down, while the C5-CH₂OH group is pointing up.
Conformational Analysis
Contrary to the flat representation in Haworth projections, the five-membered furanose ring is not planar. It adopts puckered conformations to relieve torsional strain.[7] The primary conformations are the envelope (E) , where four atoms are coplanar and one is out of the plane, and the twist (T) , where two adjacent atoms are displaced on opposite sides of the plane formed by the other three. Furanose rings are highly flexible and typically exist in a dynamic equilibrium between these forms.[7] The exact conformational preference of this compound in solution would be influenced by solvent and substituent effects.
Physicochemical and Spectroscopic Data
Detailed experimental data for free this compound is sparse in the literature. Most available data pertains to its aldose isomer (xylofuranose) or protected derivatives. The following tables summarize known computed properties and highlight the need for further experimental characterization.
Computed Physicochemical Properties
| Property | Value | Source(s) |
| XLogP3-AA (LogP) | -2.6 | [6] |
| Hydrogen Bond Donor Count | 4 | [6] |
| Hydrogen Bond Acceptor Count | 5 | [6] |
| Rotatable Bond Count | 2 | [6] |
| Polar Surface Area | 98 Ų | [6] |
Note: The properties listed are computationally derived and await experimental verification.
Spectroscopic and Crystallographic Data
Experimental Protocols
The following sections detail generalized methodologies for the synthesis and structural characterization of this compound, as specific protocols are not published.
Representative Synthesis Protocol
The synthesis of this compound can be envisioned as a two-step process starting from the more common D-xylose.
-
Isomerization of D-Xylose to D-Xylulose :
-
Principle : D-xylose is an aldose that can be isomerized to the ketose D-xylulose. This is often achieved enzymatically using xylose isomerase or chemically under basic conditions (e.g., via a Lobry de Bruyn–van Ekenstein transformation), though enzymatic methods offer superior specificity.
-
Methodology :
-
Prepare a buffered solution of D-xylose (e.g., 1 M in 50 mM phosphate buffer, pH 7.5).
-
Introduce immobilized xylose isomerase.
-
Incubate the reaction at an optimal temperature (e.g., 60°C) and monitor the conversion to D-xylulose using HPLC. The reaction will reach an equilibrium mixture of approximately 83% D-xylose and 17% D-xylulose.
-
Separate D-xylulose from the remaining D-xylose using chromatographic techniques (e.g., simulated moving bed chromatography).
-
-
-
Acid-Catalyzed Cyclization :
-
Principle : Once isolated, D-xylulose will naturally equilibrate in solution to form its furanose and pyranose anomers. Mild acidic conditions can facilitate this process.
-
Methodology :
-
Dissolve the purified D-xylulose in an appropriate solvent (e.g., water or methanol).
-
Add a catalytic amount of a mild acid resin (e.g., Amberlite IR-120).
-
Stir the solution at room temperature, allowing the cyclization equilibrium to be established. The alpha- and beta-anomers of both the furanose and pyranose forms will be present.
-
Isolating the specific this compound anomer would require advanced preparative chromatography.
-
-
Structural Elucidation Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective : To confirm the covalent structure, stereochemistry, and predominant conformation of this compound.
-
Methodology :
-
Dissolve a purified sample (1-5 mg) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
¹H NMR : Acquire a one-dimensional proton spectrum. This will show the chemical shifts and coupling patterns of the non-exchangeable protons. The anomeric proton signals are key for identifying different cyclic forms.
-
¹³C NMR : Acquire a one-dimensional carbon spectrum to identify the number of unique carbons and their chemical environments. The anomeric carbon (C2) will have a characteristic chemical shift.
-
2D NMR (COSY & HSQC) :
-
A COSY (Correlation Spectroscopy) experiment is used to establish proton-proton coupling networks (e.g., H3-H4).
-
An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton with its directly attached carbon, enabling unambiguous assignment of both ¹H and ¹³C spectra.
-
-
NOESY : A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment identifies protons that are close in space. This is critical for confirming stereochemistry, such as the cis or trans relationship of substituents on the furanose ring, which helps in assigning the alpha anomer and determining the ring pucker.
-
Protocol 2: Vibrational Circular Dichroism (VCD) Spectroscopy
-
Objective : To determine the absolute configuration of the molecule in solution.[8]
-
Methodology :
-
Sample Preparation : Prepare a solution of the purified compound in a suitable solvent (e.g., D₂O or CCl₄) at a concentration sufficient for measurement (typically in the range of 0.01-0.1 M). The sample cell must be transparent to infrared radiation.
-
Data Acquisition : Record the VCD spectrum using a specialized FT-IR spectrometer equipped with a photoelastic modulator (PEM).[9] The spectrum represents the differential absorption of left- and right-circularly polarized infrared light.
-
Computational Modeling :
-
Perform a conformational search for this compound using computational chemistry software (e.g., Gaussian).
-
Calculate the theoretical VCD spectrum for the lowest energy conformer(s) using methods like Density Functional Theory (DFT).
-
-
Comparison : Compare the experimental VCD spectrum with the computationally predicted spectrum. A match between the signs and relative intensities of the bands confirms the absolute configuration of the molecule as D-xylulose.[8]
-
Biological Context and Significance
This compound is the precursor to D-xylulose-5-phosphate (Xu5P), a metabolite with profound regulatory roles. The metabolic conversion and subsequent signaling cascade are central to its biological importance.
Metabolic Activation and Entry into the Pentose Phosphate Pathway
In the cell, D-xylulose (in equilibrium with its furanose form) is phosphorylated at the C5 position by the enzyme xylulokinase in an ATP-dependent reaction to form Xu5P.[10] This product is a key intermediate in the non-oxidative branch of the pentose phosphate pathway, where it can be converted into other sugar phosphates by the enzymes transketolase and transaldolase.[10][11]
Regulation of Lipogenesis and Glycolysis
Beyond its role in the PPP, Xu5P acts as a critical intracellular signaling molecule. In response to high glucose levels, the concentration of Xu5P rises. Xu5P allosterically activates Protein Phosphatase 2A (PP2A) .[3][4] Activated PP2A then dephosphorylates and activates key regulatory proteins:
-
PFK-2/FBPase-2 : Dephosphorylation of this bifunctional enzyme activates its kinase domain (PFK-2), leading to an increase in fructose-2,6-bisphosphate, a potent activator of glycolysis.[11]
-
ChREBP (Carbohydrate-Responsive Element-Binding Protein) : Activated PP2A also dephosphorylates ChREBP, a master transcription factor.[4] Dephosphorylation promotes ChREBP's translocation into the nucleus, where it binds to the promoters of lipogenic genes (e.g., acetyl-CoA carboxylase, fatty acid synthase), thereby increasing the synthesis of fatty acids and triglycerides.[3]
Caption: The central role of D-xylulose phosphorylation and subsequent signaling by Xu5P.
Conclusion
This compound, while often overlooked in favor of its aldose isomer, holds a position of significant biochemical importance. Its structure is defined by a five-membered hemiketal ring with specific stereochemistry at the C2 and C4 positions. Although detailed experimental characterization of the free sugar remains a gap in the scientific literature, its metabolic fate is well-understood. As the direct precursor to the signaling metabolite xylulose-5-phosphate, this compound sits (B43327) at a critical nexus linking pentose metabolism with the global regulation of glycolysis and lipogenesis. Further research into its synthesis, conformational dynamics, and interactions with enzymes like xylulokinase will provide deeper insights for professionals in metabolic research and drug development targeting these pathways.
References
- 1. Xylulose - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Xylulose 5-phosphate mediates glucose-induced lipogenesis by xylulose 5-phosphate-activated protein phosphatase in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xylulose 5-phosphate mediates glucose-induced lipogenesis by xylulose 5-phosphate-activated protein phosphatase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-Xylulose [webbook.nist.gov]
- 6. D-Xylulose | C5H10O5 | CID 5289590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 9. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 10. researchgate.net [researchgate.net]
- 11. Xylulose 5-phosphate - Wikipedia [en.wikipedia.org]
The Unseen Anomer: A Technical Guide to the Natural Occurrence and Analysis of alpha-D-Xylulofuranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-D-Xylulofuranose, a specific anomeric form of the ketopentose D-xylulose, represents a subtle yet potentially significant player in carbohydrate metabolism. While D-xylulose is a known intermediate in the pentose (B10789219) phosphate (B84403) pathway, the individual roles and concentrations of its distinct anomers, including the alpha-furanose form, are often overlooked. This technical guide delves into the likely natural occurrence of this compound as part of the equilibrium mixture of D-xylulose in biological systems. It provides in-depth, adaptable experimental protocols for the detection, separation, and quantification of this specific anomer using advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, this document illustrates the metabolic context of D-xylulose and the principle of mutarotation, which governs the conformational landscape of this sugar, through detailed signaling pathway and workflow diagrams. This guide serves as a critical resource for researchers aiming to investigate the nuanced roles of specific sugar anomers in biological processes and drug development.
Introduction: The Significance of Anomeric Specificity
In the realm of carbohydrate biochemistry, the stereochemical configuration of a sugar molecule can dramatically influence its biological activity, recognition by enzymes, and overall metabolic fate. While D-xylulose is recognized as a key intermediate in the metabolism of D-xylose and the pentose phosphate pathway, it is crucial to understand that in aqueous solutions, it does not exist as a single, static structure. Instead, it undergoes mutarotation to form an equilibrium mixture of four primary cyclic isomers: alpha- and beta-D-xylulopyranose, and alpha- and beta-D-xylulofuranose, in addition to the open-chain keto form.
This compound is one of these furanose ring structures. Although the pyranose forms of sugars are often more stable and predominant in solution, the furanose forms play critical roles in various biological molecules and as reaction intermediates. The controlled synthesis of alpha-D-xylulofuranosides, characterized by a 1,2-cis-furanosidic linkage, is a known challenge in carbohydrate chemistry, highlighting the unique stereochemistry of this anomer. While direct quantitative data on the natural abundance of this compound is scarce, its transient existence as part of the D-xylulose equilibrium is a biochemical certainty. Investigating the specific concentrations and potential biological roles of this anomer could unveil novel regulatory mechanisms or therapeutic targets.
Natural Occurrence and Metabolic Context
D-xylulose is a metabolite found in a variety of organisms, including humans, Escherichia coli, and Saccharomyces cerevisiae.[1] It has been reported in organisms such as Ascochyta medicaginicola and Daphnia pulex.[1] In humans, beta-D-xylulofuranose has been identified in fibroblasts and the placenta, suggesting the presence of the broader D-xylulose anomeric pool in these tissues.[2] D-Xylulose is also found in some foods, including garden onion, american cranberry, cucumber, and radish.[1]
The primary context for the natural occurrence of this compound is within the metabolic pathways that produce and consume D-xylulose. The most significant of these is the pentose phosphate pathway, where D-xylulose-5-phosphate is a key intermediate. D-xylose, a major component of hemicellulose, can be converted to D-xylulose, which is then phosphorylated to enter the pentose phosphate pathway.
Mutarotation of D-Xylulose
Metabolic Pathway: D-Xylose Utilization
The conversion of D-xylose to D-xylulose is a critical step in the metabolism of this pentose sugar by many microorganisms. This isomerization is primarily catalyzed by the enzyme xylose isomerase. Once formed, D-xylulose is phosphorylated by xylulokinase to D-xylulose-5-phosphate, which then enters the pentose phosphate pathway. The transient pool of D-xylulose during this process will consist of its various anomers, including this compound.
Quantitative Data
Direct quantitative measurements of the anomeric distribution of D-xylulose in biological systems are not extensively documented. However, studies on the anomeric equilibrium of the closely related aldopentose, D-xylose, in aqueous solution provide a valuable reference point. It is important to note that the equilibrium of ketoses like D-xylulose can be more complex and may favor furanose forms to a greater extent than aldoses.
Table 1: Anomeric Equilibrium of D-Xylose in Aqueous Solution (Illustrative)
| Anomer | Ring Form | Percentage at Equilibrium |
| alpha-D-Xylopyranose | Pyranose | ~37% |
| beta-D-Xylopyranose | Pyranose | ~63% |
| alpha-D-Xylofuranose | Furanose | <1% |
| beta-D-Xylofuranose | Furanose | <1% |
| Open-chain | Aldehyde | ~0.02% |
Note: This data is for D-xylose and serves as an approximation. The anomeric distribution of D-xylulose may differ.
Experimental Protocols
The detection and quantification of specific sugar anomers require specialized analytical techniques that can separate and identify these closely related isomers. The following protocols for GC-MS and NMR are adapted from established methods for carbohydrate analysis and can be optimized for the specific detection of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Anomer Separation and Quantification
GC-MS is a powerful technique for separating and identifying volatile derivatives of monosaccharides. To make the sugar anomers amenable to gas chromatography, they must first be derivatized to increase their volatility. Trimethylsilylation is a common derivatization method.
Protocol 1: Trimethylsilylation and GC-MS Analysis of D-Xylulose Anomers
-
Sample Preparation and Extraction:
-
Homogenize biological tissue (e.g., 50-100 mg) in a methanol/water solution (80:20 v/v).
-
Centrifuge to pellet proteins and cell debris.
-
Collect the supernatant containing the polar metabolites, including sugars.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
-
Derivatization (Two-step):
-
Oximation: To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL). Incubate at 30°C for 90 minutes. This step stabilizes the open-chain keto form and prevents the formation of multiple derivatives from this form.
-
Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 37°C for 30 minutes. This reaction converts hydroxyl groups to their trimethylsilyl (B98337) ethers.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp 1: Increase to 150°C at 5°C/min.
-
Ramp 2: Increase to 310°C at 15°C/min.
-
Hold at 310°C for 10 minutes.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-600.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different anomers of D-xylulose based on their retention times and mass spectra. The use of an authentic standard of D-xylulose that has reached equilibrium in solution is crucial for peak identification.
-
Quantify the relative abundance of each anomer by integrating the peak areas.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomer Identification
NMR spectroscopy is a non-destructive technique that provides detailed structural information about molecules in solution, making it ideal for studying the anomeric composition of sugars.
Protocol 2: 1H and 13C NMR Analysis of D-Xylulose Anomers
-
Sample Preparation:
-
Dissolve 5-10 mg of purified D-xylulose or a dried biological extract in 0.5 mL of deuterium (B1214612) oxide (D₂O).
-
Allow the solution to equilibrate at room temperature for several hours to ensure mutarotational equilibrium is reached.
-
-
NMR Data Acquisition:
-
Spectrometer: Bruker Avance III 600 MHz spectrometer or equivalent, equipped with a cryoprobe.
-
1H NMR:
-
Acquire a standard 1D proton spectrum.
-
Use a solvent suppression pulse sequence (e.g., presaturation) to attenuate the residual HOD signal.
-
The anomeric proton signals are typically found in the downfield region of the spectrum.
-
-
13C NMR:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
The anomeric carbon signals are highly sensitive to the stereochemistry and ring size, appearing in a distinct region (typically 90-110 ppm).
-
-
2D NMR (for structural confirmation):
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin couplings within each anomer.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
-
-
Data Analysis:
-
Identify the signals corresponding to each anomer based on their characteristic chemical shifts and coupling constants.
-
The relative abundance of each anomer can be determined by integrating the corresponding anomeric proton signals in the 1H NMR spectrum.
-
Table 2: Expected NMR Signal Characteristics for D-Xylulose Anomers (Hypothetical)
| Anomer | Anomeric 1H Signal (ppm) | Anomeric 13C Signal (ppm) |
| This compound | Distinct singlet/narrow multiplet | ~105-108 |
| beta-D-Xylulofuranose | Distinct singlet/narrow multiplet | ~102-105 |
| alpha-D-Xylulopyranose | Distinct singlet/narrow multiplet | ~98-101 |
| beta-D-Xylulopyranose | Distinct singlet/narrow multiplet | ~95-98 |
Note: These are estimated chemical shift ranges and will need to be confirmed with an authentic standard.
Conclusion
This compound, while not extensively characterized in the scientific literature, is an intrinsic component of the D-xylulose anomeric equilibrium in biological systems. Understanding its presence and concentration is a prerequisite for elucidating any specific biological roles it may have. The analytical protocols detailed in this guide provide a robust framework for researchers to begin exploring the subtle but potentially significant world of ketofuranose anomers. By applying these methodologies, the scientific community can move closer to a more complete understanding of carbohydrate metabolism and its regulation, potentially uncovering new avenues for therapeutic intervention and drug development. The provided diagrams offer a clear visual representation of the metabolic and conformational dynamics surrounding this compound, serving as a valuable educational and research tool.
References
The Biological Significance of alpha-D-Xylulofuranose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-D-Xylulofuranose, a specific anomer of the five-carbon ketose sugar D-xylulose, represents a nuanced yet potentially significant area of carbohydrate biology. While D-xylulose is a well-established intermediate in the pentose (B10789219) phosphate (B84403) pathway and the glucuronate-xylulose pathway, the distinct biological roles of its furanose anomers, particularly the alpha configuration, are not well-defined in the scientific literature. This technical guide synthesizes the current understanding of this compound, detailing its metabolic context, the limited available data on its enzymatic interactions, and analytical methodologies for its study. The document aims to provide a comprehensive resource for researchers and professionals in drug development, highlighting both the known aspects and the significant knowledge gaps surrounding this specific sugar isomer.
Introduction to D-Xylulose and its Isomeric Forms
D-Xylulose is a ketopentose that plays a crucial role in cellular metabolism. It serves as an intermediate in two major metabolic pathways:
-
The Pentose Phosphate Pathway (PPP): D-Xylulose-5-phosphate, a phosphorylated form of D-xylulose, is a key product of the non-oxidative branch of the PPP. It is formed from D-ribulose-5-phosphate by the enzyme ribulose-5-phosphate 3-epimerase. D-Xylulose-5-phosphate can then be converted into glyceraldehyde-3-phosphate and fructose-6-phosphate, linking the PPP to glycolysis.
-
The Glucuronate-Xylulose Pathway: In this pathway, D-glucuronic acid is converted to L-xylulose, which is then reduced to xylitol (B92547) and subsequently oxidized to D-xylulose. The D-xylulose is then phosphorylated by xylulokinase to form D-xylulose-5-phosphate, which enters the PPP.
Like other monosaccharides, D-xylulose can exist in various isomeric forms in solution, including an open-chain keto-form and cyclic furanose (five-membered ring) and pyranose (six-membered ring) structures. The cyclic forms further exist as alpha (α) and beta (β) anomers, which differ in the stereochemistry at the anomeric carbon (C2 for ketoses). This compound is one of these specific cyclic forms. While the pyranose form of many sugars is often more stable in solution, the furanose form can be a critical intermediate in biological reactions.
Metabolic Pathways Involving D-Xylulose
The metabolism of D-xylose, a precursor to D-xylulose in many microorganisms, proceeds through several established pathways. The interconversion of D-xylose to D-xylulose is a critical step and is catalyzed by xylose isomerase. Subsequently, D-xylulose is phosphorylated by xylulokinase to enter the pentose phosphate pathway.
An In-depth Technical Guide to Furanose Ring Conformations for Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
The five-membered furanose ring, a fundamental structural motif in nucleic acids, carbohydrates, and numerous pharmaceuticals, exhibits remarkable conformational flexibility. This inherent dynamism, primarily characterized by a phenomenon known as pseudorotation, profoundly influences the three-dimensional architecture of biomolecules and their interactions. A thorough understanding of furanose ring conformations is therefore paramount for researchers in molecular biology, medicinal chemistry, and drug development. This technical guide provides a comprehensive overview of the principles governing furanose ring puckering, the experimental and computational methodologies employed for its characterization, and its critical implications for biological function and drug design.
Introduction: The Dynamic Nature of the Furanose Ring
Unlike the relatively rigid six-membered pyranose rings that predominantly adopt stable chair conformations, the five-membered furanose ring is significantly more flexible.[1] This flexibility arises from the inherent strain in a planar five-membered ring, which is alleviated by out-of-plane puckering of one or two atoms. This puckering is not static; the ring rapidly interconverts between a continuum of conformations, a process described by the concept of pseudorotation.[2] This dynamic behavior is crucial for the biological function of molecules containing furanose rings, such as the ribose and deoxyribose in RNA and DNA, where conformational changes are integral to processes like molecular recognition and enzymatic activity.[3]
The Pseudorotation Concept: Describing Furanose Puckering
The conformational landscape of a furanose ring is best described by the pseudorotation model, developed by Altona and Sundaralingam. This model uses two key parameters to define the precise pucker of the ring: the phase angle of pseudorotation (P) and the puckering amplitude (τm) .[4]
-
Phase Angle of Pseudorotation (P): This parameter, ranging from 0° to 360°, describes the specific type of pucker. The pseudorotation cycle encompasses a continuous series of conformations, with two principal types:
-
Envelope (E) Conformations: Four of the five ring atoms are coplanar, with the fifth atom displaced out of this plane. There are ten possible envelope conformations, denoted by the out-of-plane atom (e.g., C1'-endo, C2'-exo).
-
Twist (T) Conformations: No four atoms are coplanar. Instead, two adjacent atoms are displaced on opposite sides of the plane defined by the other three atoms. There are ten twist conformations.
-
-
Puckering Amplitude (τm): This parameter describes the degree of out-of-plane deviation of the atoms and thus the overall "flatness" or "puckeredness" of the ring. Higher τm values indicate a more puckered ring.
The interconversion between these conformations occurs via a low-energy pathway, often visualized as a "pseudorotational wheel." The northern hemisphere (P = 0° ± 90°) typically corresponds to C3'-endo type puckers, which are characteristic of A-form DNA and RNA, while the southern hemisphere (P = 180° ± 90°) represents C2'-endo type puckers, found in B-form DNA.[3]
Quantitative Analysis of Furanose Conformations
The conformational preferences of a furanose ring can be quantified by determining the pseudorotational parameters and the energy barriers between different puckering states. These values are influenced by factors such as the nature of the substituents on the ring, the anomeric effect, and solvent interactions.
Typical Pseudorotational Parameters
The following table summarizes typical pseudorotational parameters for common furanose rings found in nucleosides, as determined by X-ray crystallography and NMR spectroscopy.
| Furanose Derivative | Predominant Conformation | Typical Phase Angle (P) | Typical Puckering Amplitude (τm) | Reference(s) |
| Ribose (in RNA) | C3'-endo (N-type) | 3° - 34° | 35° - 45° | [4] |
| 2'-Deoxyribose (in B-DNA) | C2'-endo (S-type) | 144° - 180° | 35° - 45° | [4] |
| 2'-Deoxyribose (in A-DNA) | C3'-endo (N-type) | ~18° | ~37° | [5] |
| Arabinose | Varies (often E or T) | - | - | [2] |
Energy Barriers of Interconversion
The energy barriers for pseudorotation in furanose rings are generally low, allowing for rapid interconversion at room temperature. The height of these barriers is a critical factor in the conformational dynamics of the molecule.
| Furanose System | Interconversion Pathway | Energy Barrier (kcal/mol) | Reference(s) |
| Tetrahydrofuran (THF) | N ↔ S | ~0.5 | [2] |
| Guanosine (Ribose) | C2'-endo ↔ C3'-endo (via O4'-endo) | ~2.0 | [1] |
| Deoxyguanosine (Deoxyribose) | C2'-endo ↔ C3'-endo | ~1.0 - 2.0 | [5] |
| Fructose | Pyranose ↔ Furanose | ~53 kJ/mol (~12.7 kcal/mol) | [6] |
Experimental Protocols for Conformational Analysis
The determination of furanose ring conformations relies on a combination of experimental and computational techniques. NMR spectroscopy and X-ray crystallography are the primary experimental methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the solution-state conformation of furanose rings. The analysis of three-bond proton-proton coupling constants (³JHH) provides information about the dihedral angles within the ring, which can then be related to the pseudorotational parameters.
Detailed Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified carbohydrate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure the sample is free of paramagnetic impurities.
-
NMR Data Acquisition: Acquire a suite of 1D and 2D NMR spectra on a high-field spectrometer (≥600 MHz). Key experiments include:
-
¹H NMR for chemical shift assignment.
-
COSY (Correlation Spectroscopy) to identify scalar-coupled protons.
-
TOCSY (Total Correlation Spectroscopy) to identify all protons within a spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine through-space proximities of protons.
-
-
Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, MestReNova). This includes Fourier transformation, phase correction, baseline correction, and peak picking.
-
Spectral Assignment: Assign all proton and carbon resonances using the combination of 1D and 2D NMR data.
-
Coupling Constant Extraction: Extract the ³JHH values from the high-resolution 1D ¹H or 2D COSY spectra.
-
Conformational Analysis: Use a specialized program like PSEUROT to fit the experimental ³JHH values to the Karplus equation, which relates coupling constants to dihedral angles. This analysis yields the populations of the major conformers (e.g., N-type and S-type) and their respective pseudorotational parameters (P and τm).
Single-Crystal X-ray Crystallography
X-ray crystallography provides a static, high-resolution picture of the furanose ring conformation in the solid state.
Detailed Methodology:
-
Crystallization: Grow single crystals of the carbohydrate of suitable size and quality (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).[7]
-
Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector, producing a diffraction pattern. Data is typically collected over a range of crystal orientations.[8]
-
Data Processing: Integrate the intensities of the diffraction spots and apply corrections for factors such as absorption and crystal decay. This yields a set of structure factor amplitudes.
-
Structure Solution: Determine the initial phases of the structure factors. For small molecules, direct methods are commonly used.
-
Structure Refinement: Build an atomic model into the electron density map and refine the atomic coordinates, thermal parameters, and occupancies against the experimental data using least-squares methods.
-
Conformational Analysis: From the final refined structure, the precise bond lengths, bond angles, and torsion angles of the furanose ring can be determined, allowing for the calculation of the pseudorotational parameters P and τm.
The Role of Furanose Conformation in Biological Systems and Drug Design
The conformational state of a furanose ring is not merely a structural curiosity; it has profound implications for the biological activity of the molecule.
Nucleic Acid Structure and Function
The sugar pucker of the ribose and deoxyribose units in nucleic acids is a key determinant of their overall helical structure. The C3'-endo pucker of ribose is characteristic of the A-form helix of RNA, while the C2'-endo pucker of deoxyribose is found in the B-form helix of DNA. The transition between these puckering states is essential for the conformational changes that occur during DNA replication, transcription, and protein-DNA recognition.[3]
Drug-Receptor Interactions
For a drug molecule containing a furanose ring to bind effectively to its biological target, the ring must adopt a conformation that is complementary to the binding site. The conformational flexibility of the furanose ring can be both an advantage and a disadvantage in drug design. While it allows the molecule to adapt to the binding pocket, a high degree of flexibility can also lead to an entropic penalty upon binding, reducing the overall binding affinity. Therefore, a key strategy in drug design is to pre-organize the furanose ring into its bioactive conformation, often by introducing specific substituents or by incorporating it into a more rigid scaffold. Covalent inhibitors, for example, often rely on a specific furanose pucker to correctly orient the reactive group for bond formation with the target protein.[9]
Conclusion
The conformational landscape of the furanose ring is a complex and dynamic area of study with far-reaching implications for our understanding of biological systems and the development of new therapeutics. The pseudorotation model provides a robust framework for describing the intricate puckering of these five-membered rings. A combination of advanced experimental techniques, particularly NMR spectroscopy and X-ray crystallography, and sophisticated computational methods allows for a detailed characterization of furanose conformations. As our ability to probe and predict these subtle structural features continues to improve, so too will our capacity to design novel molecules with precisely tailored biological activities. For researchers, scientists, and drug development professionals, a deep appreciation of furanose ring conformations is not just an academic exercise but a critical component of modern molecular science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SURVEY AND SUMMARY: Difference in conformational diversity between nucleic acids with a six-membered ‘sugar’ unit and natural ‘furanose’ nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 5. Conformational studies of gas-phase ribose and 2-deoxyribose by density functional, second order PT and multi-level method calculations: the pyranoses, furanoses, and open-chain structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. longdom.org [longdom.org]
An In-depth Technical Guide to the Nomenclature and Properties of alpha-D-Xylulofuranose
This technical guide provides a comprehensive overview of the nomenclature, IUPAC naming conventions, and physicochemical properties of alpha-D-Xylulofuranose. It is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry. This document summarizes key data and outlines the synthetic approaches to its parent sugar, D-xylulose.
Nomenclature and IUPAC Naming
This compound is a ketopentose, a monosaccharide containing five carbon atoms and a ketone functional group. The "D" designation refers to the stereochemistry at the chiral center furthest from the anomeric carbon (C4), which has the same configuration as D-glyceraldehyde. The "alpha" anomer specifies the orientation of the hydroxyl group at the anomeric carbon (C2) is on the opposite side of the ring from the CH₂OH group at C4. The term "furanose" indicates a five-membered ring structure analogous to furan.
The systematic IUPAC name for this compound is alpha-D-threo-pent-2-ulofuranose . This name precisely describes the stereochemistry and the ketose nature of the sugar.
Key Identifiers:
-
Molecular Formula: C₅H₁₀O₅
-
Molecular Weight: 150.13 g/mol
-
SMILES: C1--INVALID-LINK--(O)O1)O)O[1]
-
InChI: InChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4+,5+/m1/s1[1]
-
InChIKey: LQXVFWRQNMEDEE-WISUUJSJSA-N[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₅ | [1] |
| Molecular Weight | 150.13 g/mol | [1] |
| Defined Stereocenters | 3 | [1] |
| Optical Activity | Unspecified | [1] |
Synthesis of D-Xylulose
Direct and detailed experimental protocols for the specific synthesis and isolation of this compound are scarce. However, methods for the synthesis of its parent sugar, D-xylulose, are well-documented. Once synthesized, D-xylulose will naturally exist in equilibrium with its various cyclic forms, including this compound, in solution.
Chemical Synthesis of D-Xylulose
A common strategy for the chemical synthesis of D-xylulose involves the use of readily available starting materials and key reactions such as the Wittig reaction and asymmetric dihydroxylation. One reported synthesis starts from hydroxyacetone (B41140) and ethylene (B1197577) glycol. While the full multi-step protocol is extensive, the key stages involve the formation of protected intermediates followed by stereoselective reactions to introduce the required chirality.
Enzymatic Synthesis of D-Xylulose
Enzymatic methods offer an efficient route to D-xylulose, often with high specificity. A prevalent method is the isomerization of the readily available aldopentose, D-xylose, to the ketopentose, D-xylulose, using the enzyme xylose isomerase.[2]
Example Experimental Protocol: Enzymatic Isomerization of D-Xylose
This protocol describes a general laboratory-scale procedure for the enzymatic conversion of D-xylose to D-xylulose.
Materials:
-
D-xylose
-
Xylose Isomerase (commercially available)
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)
-
Magnesium chloride (MgCl₂) solution (e.g., 10 mM)
-
Reaction vessel
-
Water bath or incubator
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Prepare a solution of D-xylose in the buffer. A typical starting concentration is 100 mM.
-
Add MgCl₂ to the solution, as it is often a required cofactor for xylose isomerase.
-
Pre-incubate the solution at the optimal temperature for the enzyme (e.g., 60°C).
-
Add xylose isomerase to the reaction mixture to initiate the isomerization. The amount of enzyme will depend on its specific activity.
-
Incubate the reaction mixture for a set period (e.g., 2-24 hours), with occasional mixing.
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing the ratio of D-xylose to D-xylulose by HPLC.
-
Once equilibrium is reached or the desired conversion is achieved, the reaction can be stopped by heat inactivation of the enzyme (e.g., boiling for 5-10 minutes).
-
The resulting solution will contain a mixture of D-xylose and D-xylulose, with the latter existing in equilibrium between its furanose and pyranose forms. Further purification steps, such as chromatography, would be required to isolate D-xylulose.
Structural Visualization
The following diagram illustrates the chemical structure of this compound.
Caption: Chemical structure of this compound.
References
An In-depth Technical Guide to the Physical and Chemical Properties of alpha-D-Xylulofuranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-D-Xylulofuranose, a five-carbon ketose sugar, is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway and plays a significant role in carbohydrate metabolism. As a member of the furanose family, its five-membered ring structure imparts distinct physical and chemical characteristics that are of considerable interest in various fields of biochemical research and drug development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its central metabolic pathway.
Physical Properties
This compound is a white, crystalline solid that is soluble in water.[1][2] Like other monosaccharides, its hydroxyl groups readily form hydrogen bonds with water, contributing to its solubility.[1][2] While specific experimental data for the alpha-D-furanose anomer is limited, the properties of the parent compound, D-xylulose, provide valuable insights.
Table 1: Physical and Chemical Properties of D-Xylulose and Related Compounds
| Property | Value | Source |
| Molecular Formula | C5H10O5 | [3] |
| Molecular Weight | 150.13 g/mol | [3] |
| Melting Point | 154-158 °C (for D-(+)-Xylose) | |
| Boiling Point | 469.1±45.0 °C (Predicted for D-Xylulose) | [4] |
| Solubility | Soluble in water and DMSO. | [5] |
| Specific Rotation [α]D | -33° (c = 2.5) for D-Xylulose | |
| Computed XLogP3 | -2.5 | [6] |
| Topological Polar Surface Area | 90.2 Ų | [6] |
| Hydrogen Bond Donor Count | 4 | [6] |
| Hydrogen Bond Acceptor Count | 5 | [6] |
Chemical Properties
The chemical reactivity of this compound is dictated by the functional groups present: a furanose ring, a hemiacetal, and multiple hydroxyl groups.
-
Ring-Chain Tautomerism: In solution, this compound exists in equilibrium with its open-chain keto form and its other cyclic anomer, beta-D-Xylulofuranose, as well as the pyranose forms. This dynamic equilibrium is a hallmark of reducing sugars.
-
Glycosylation: The anomeric hydroxyl group is reactive and can participate in the formation of glycosidic bonds with alcohols, phenols, or other sugar moieties. The stereocontrolled synthesis of alpha-xylulofuranosides remains a challenge in carbohydrate chemistry.[7]
-
Esterification and Etherification: The hydroxyl groups can be readily esterified or etherified to produce a variety of derivatives with modified properties.
-
Oxidation and Reduction: As a reducing sugar, the open-chain form of D-xylulose can be oxidized. Reduction of the ketone group yields the corresponding sugar alcohol, xylitol.
Experimental Protocols
Melting Point Determination (Capillary Method)
Principle: The melting point of a crystalline solid is a physical property used for identification and purity assessment. The capillary method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.[8][9]
Methodology:
-
Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[8][10]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.[8]
-
Heating: The sample is heated at a steady rate. An initial rapid heating can be used to determine an approximate melting point.[8][9] For an accurate measurement, the heating rate is slowed to 1-2 °C per minute as the approximate melting point is approached.[8]
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.[8]
-
Replicate Measurements: The determination should be repeated at least twice with fresh samples to ensure accuracy.[8]
Solubility Determination
Principle: The solubility of a substance in a particular solvent is the maximum amount of that substance that can dissolve in a given amount of the solvent at a specific temperature. For sugars, this is typically determined by preparing a saturated solution and measuring the concentration of the dissolved sugar.
Methodology:
-
Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of distilled water in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.
-
Separation of Undissolved Solid: The saturated solution is carefully separated from the undissolved solid by filtration or centrifugation.
-
Quantification of Dissolved Sugar: A known volume of the clear, saturated solution is taken, and the solvent is evaporated to dryness. The mass of the remaining solid is measured. Alternatively, the concentration of the dissolved sugar can be determined using techniques such as high-performance liquid chromatography (HPLC) or a hydrometer to measure the solution's density, which correlates with sugar concentration.[11]
-
Calculation: The solubility is expressed as grams of solute per 100 mL or 100 g of solvent.
Optical Rotation Measurement
Principle: Chiral molecules, such as this compound, are optically active, meaning they rotate the plane of polarized light. The specific rotation is a characteristic property of a chiral compound and is measured using a polarimeter.[12][13]
Methodology:
-
Solution Preparation: A solution of this compound of a known concentration (c, in g/100 mL) is prepared in a suitable solvent, typically water.[14]
-
Polarimeter Setup: The polarimeter is calibrated using a blank (the pure solvent). The light source is typically a sodium D-line (589 nm).[12]
-
Measurement: The prepared solution is placed in a polarimeter cell of a known path length (l, in decimeters). The observed angle of rotation (α) is measured.[14]
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula:[12][14] [α] = α / (l * c)
-
Reporting: The specific rotation is reported along with the temperature and the wavelength of light used.
Metabolic Pathway of D-Xylulose
D-xylulose is a central intermediate in the pentose phosphate pathway, a crucial metabolic route for the production of NADPH and the synthesis of nucleotide precursors.[15][16] In many organisms, D-xylose is first converted to D-xylulose, which is then phosphorylated to enter the pentose phosphate pathway.[17]
Caption: Metabolic pathway of D-Xylose conversion to D-Xylulose and its entry into the Pentose Phosphate Pathway.
Conclusion
This compound is a carbohydrate of significant biological importance. While a comprehensive experimental dataset for this specific anomer remains to be fully elucidated, the properties of D-xylulose and the general characteristics of furanoses provide a solid foundation for its study. The detailed protocols provided herein offer standardized methods for the experimental determination of its key physical properties. A thorough understanding of the physical, chemical, and metabolic properties of this compound is crucial for advancing research in carbohydrate chemistry, enzymology, and the development of novel therapeutics targeting metabolic pathways.
References
- 1. Xylulose [drugfuture.com]
- 2. Serum xylose analysis by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-Xylulose | C5H10O5 | CID 5289590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. D-XYLULOSE CAS#: 551-84-8 [m.chemicalbook.com]
- 5. cdn.usbio.net [cdn.usbio.net]
- 6. D-Xylose | C5H10O5 | CID 135191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound|High-Purity Reference Standard [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. usm.edu [usm.edu]
- 12. Specific rotation - Wikipedia [en.wikipedia.org]
- 13. Optical rotation - Wikipedia [en.wikipedia.org]
- 14. cdn.pasco.com [cdn.pasco.com]
- 15. microbenotes.com [microbenotes.com]
- 16. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 17. Xylose metabolism - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of alpha-D-Xylulofuranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for alpha-D-Xylulofuranose. Due to the dynamic equilibrium of sugars in solution, much of the available data represents D-xylulose as a mixture of its anomers, including the alpha-furanose, beta-furanose, alpha-pyranose, beta-pyranose, and the open-chain keto form. This document focuses on presenting the existing data with a clear distinction of the context in which it was acquired.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for D-xylulose in solution, which includes the this compound anomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data presented below were obtained from the Biological Magnetic Resonance Bank (BMRB) under accession number bmse000027.[1] The data corresponds to a sample of D-Xylulose in D₂O at 298K and pH 7.4, and therefore represents an equilibrium mixture of its various anomers.[1]
Table 1: ¹H NMR Chemical Shifts (ppm) for D-Xylulose in D₂O [1]
| Proton Assignment | Chemical Shift (ppm) |
| H1' | 4.376 |
| H1" | 3.587 |
| H3 | 3.901 |
| H4 | 4.043 |
| H5' | 3.587 |
| H5" | 3.901 |
Note: The assignments provided in the public database are for the protons of the D-xylulose molecule in equilibrium and are not specific to the this compound anomer.
Table 2: ¹³C NMR Chemical Shifts (ppm) for D-Xylulose in D₂O [1]
| Carbon Assignment | Chemical Shift (ppm) |
| C1 | 65.679 |
| C2 | 215.132 |
| C3 | 72.521 |
| C4 | 77.554 |
| C5 | 78.907 |
Note: The assignments provided in the public database are for the carbons of the D-xylulose molecule in equilibrium. The signal at 215.132 ppm is characteristic of a ketone carbonyl group, indicating the presence of the open-chain form.
Mass Spectrometry (MS)
The following mass spectrometry data for D-Xylulose was obtained from the Public Chemical Information Database (PubChem).[2] The data was acquired using Gas Chromatography-Mass Spectrometry (GC-MS).[2]
Table 3: GC-MS Fragmentation Data for D-Xylulose [2]
| Mass-to-Charge Ratio (m/z) | Relative Intensity |
| 103 | 347 |
| 117 | 668 |
| 147 | 999 |
| 173 | 380 |
| 205 | 498 |
Infrared (IR) Spectroscopy
Experimental Protocols
The following sections detail generalized methodologies for the acquisition of the spectroscopic data presented.
NMR Spectroscopy of Carbohydrates
A general protocol for obtaining NMR spectra of carbohydrates in an aqueous solution is as follows:
-
Sample Preparation: A 1-10 mg sample of the carbohydrate is dissolved in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O). For quantitative analysis, an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be added.
-
Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific probe and solvent.
-
Data Acquisition: One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra are acquired. For ¹H NMR, the residual HOD signal is suppressed using appropriate pulse sequences.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard or the residual solvent signal.
Mass Spectrometry of Monosaccharides
A typical workflow for the analysis of monosaccharides by GC-MS involves the following steps:
-
Derivatization: To increase volatility, the hydroxyl groups of the carbohydrate are derivatized, often by silylation (e.g., with trimethylsilyl (B98337) ethers).
-
Gas Chromatography (GC): The derivatized sample is injected into a gas chromatograph, where the different anomers are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Ionization: As the separated components elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum for each component.
Infrared Spectroscopy of Sugars
To obtain an infrared spectrum of a solid sugar sample, the following procedure is commonly used:
-
Sample Preparation: A small amount of the solid sugar is finely ground with potassium bromide (KBr) powder to create a homogeneous mixture.
-
Pellet Formation: The mixture is pressed under high pressure to form a thin, transparent pellet.
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
References
An In-depth Technical Guide on the Thermochemical Data for alpha-D-Xylulofuranose
Introduction
alpha-D-Xylulofuranose is a specific isomer of xylulose, a five-carbon ketose monosaccharide. In solution, sugars like xylulose exist in equilibrium between their open-chain and cyclic forms. The cyclic forms can be five-membered rings (furanoses) or six-membered rings (pyranoses), each with alpha and beta anomers, leading to a variety of isomers. This guide focuses on the thermochemical properties of the this compound isomer.
It is critical to note that comprehensive, experimentally determined thermochemical data for this compound is scarce in publicly available literature. Much of the high-quality experimental data for five-carbon sugars is for D-xylose, typically in its more stable crystalline form, alpha-D-xylopyranose. This document compiles the available information, clearly distinguishing between experimentally measured data for related isomers and computationally predicted values for the furanose form.
Data Presentation
The following tables summarize the available quantitative thermochemical data. A clear distinction is made between experimentally determined values for different isomers and computationally predicted values.
Table 1: Experimental Thermochemical Data for Xylose Isomers
| Property | Value | Units | Compound | Temperature (K) | Pressure (MPa) |
| Standard Molar Enthalpy of Combustion (ΔcH°) | -2338.9 ± 0.84 | kJ·mol-1 | α-D-Xylofuranose | 293.15 | Not Specified |
| Standard Molar Enthalpy of Combustion (ΔcH°) | -2342.2 ± 0.8 | kJ·mol-1 | α-D-Xylopyranose (cr) | 298.15 | 0.1 |
| Standard Molar Enthalpy of Formation (ΔfH°) | -1054.5 ± 1.1 | kJ·mol-1 | α-D-Xylopyranose (cr) | 298.15 | 0.1 |
| Standard Molar Heat Capacity (Cp,m°) | 178.1 ± 1.8 | J·K-1·mol-1 | α-D-Xylopyranose (cr) | 298.15 | 0.1 |
| Third Law Standard Molar Entropy (Sm°) | 175.3 ± 1.9 | J·K-1·mol-1 | α-D-Xylopyranose (cr) | 298.15 | 0.1 |
| Standard Molar Gibbs Energy of Formation (ΔfG°) | -750.5 ± 1.0 | kJ·mol-1 | α-D-Xylopyranose (cr) | 298.15 | 0.1 |
Data for α-D-Xylofuranose is from a 1957 study, reanalyzed in 1970[1]. Data for α-D-Xylopyranose is from a comprehensive 2012 study and is considered a reliable benchmark for a crystalline pentose[2][3].
Table 2: Computationally Predicted Thermochemical Data for alpha-D-Xylofuranose
| Property | Value | Units | Method |
| Standard Gibbs Free Energy of Formation (gf) | -628.76 | kJ·mol-1 | Joback Method |
| Enthalpy of Formation (hf) | -887.99 | kJ·mol-1 | Joback Method |
| Enthalpy of Fusion (hfus) | 30.19 | kJ·mol-1 | Joback Method |
| Enthalpy of Vaporization (hvap) | 97.28 | kJ·mol-1 | Joback Method |
| Ideal Gas Heat Capacity (cpg) at 298.15 K | ~250 | J·mol-1·K-1 | Joback Method |
Note: These values are estimations from a group contribution method and are not derived from direct experimental measurement.
Experimental Protocols
The experimental protocols described below are based on the detailed methodologies reported for the thermochemical study of crystalline α-D-xylose (α-D-xylopyranose), which represent the standard for obtaining high-quality thermochemical data for sugars.[2][3]
Oxygen Bomb Calorimetry (for Enthalpy of Combustion)
This method is used to determine the standard molar enthalpy of combustion (ΔcH°).
-
Apparatus : A static-bomb calorimeter is typically used. The internal volume of the bomb is approximately 0.3 L, and it is constructed from stainless steel.
-
Sample Preparation : The crystalline sugar sample is pressed into pellets. The mass of the sample is determined with high precision. The sample is placed in a platinum crucible within the bomb. A cotton thread fuse is used for ignition, with its ends placed in contact with the sample pellet.
-
Procedure :
-
A small, known amount of water (e.g., 1 mL) is added to the bomb to ensure the final water products are in a liquid state.
-
The bomb is sealed and flushed with high-purity oxygen.
-
The bomb is then filled with pure oxygen to a specific pressure (e.g., 3.04 MPa).
-
The bomb is placed in the calorimeter vessel, which is filled with a known mass of water. The entire assembly is allowed to reach thermal equilibrium.
-
The sample is ignited by passing an electrical current through the fuse.
-
The temperature change of the water in the calorimeter is measured with high precision (e.g., using a quartz crystal thermometer) over a period of time until a stable final temperature is reached.
-
-
Data Analysis :
-
The corrected temperature rise is determined by accounting for heat exchange with the surroundings.
-
The energy equivalent of the calorimeter is determined by burning a standard reference material, such as benzoic acid, under identical conditions.
-
The energy of combustion of the sample is calculated from the corrected temperature rise and the energy equivalent of the calorimeter.
-
Corrections, known as Washburn corrections, are applied to convert the energy of the bomb process to standard state conditions (ΔU°).
-
The standard enthalpy of combustion (ΔH°) is then calculated from the standard energy of combustion (ΔU°).
-
Physical Property Measurement System (PPMS) (for Heat Capacity)
This method is used to measure the standard molar heat capacity (Cp,m°) over a range of temperatures.
-
Apparatus : A Quantum Design Physical Property Measurement System (PPMS) employing a thermal relaxation technique.[4]
-
Sample Preparation : A small, precisely weighed sample of the crystalline sugar is affixed to a sample platform (puck) using a minimal amount of Apiezon N grease to ensure good thermal contact.
-
Procedure :
-
The sample platform with the sample is placed in the PPMS chamber, which is then evacuated to a high vacuum to minimize heat loss through convection.
-
The measurement is performed over a specified temperature range (e.g., from 1.9 K to 300 K).
-
At each temperature point, a small heat pulse is applied to the sample platform, causing its temperature to rise.
-
After the heat pulse, the temperature of the platform relaxes back to the base temperature. The temperature decay as a function of time is recorded.
-
-
Data Analysis :
-
The heat capacity of the sample is determined by fitting the temperature relaxation curve to a model that accounts for the thermal conductance to the heat sink and the heat capacity of the sample and the platform.
-
The heat capacity of the sample platform and grease (the "addendum") is measured separately in a blank run and subtracted from the total measured heat capacity to obtain the heat capacity of the sample alone.
-
The molar heat capacity is then calculated by dividing the sample's heat capacity by the number of moles.
-
The obtained heat capacity data as a function of temperature can be used to calculate other thermodynamic functions, such as the standard molar entropy (Sm°) and enthalpy increments, by numerical integration.
-
Mandatory Visualization
D-Xylose Metabolic Pathway
D-Xylulose, of which this compound is one isomer, is a key intermediate in the metabolism of D-xylose. The following diagram illustrates the primary metabolic pathways for D-xylose utilization in microorganisms, leading to the central pentose (B10789219) phosphate (B84403) pathway.
References
Methodological & Application
Application Notes and Protocols: Stereoselective Synthesis of α-D-Xylulofuranosides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The stereoselective synthesis of α-D-xylulofuranosides presents a significant challenge in carbohydrate chemistry due to the inherent flexibility of the furanose ring and the need to control the formation of the 1,2-cis-glycosidic linkage. The development of robust methods to access these structures is of high interest, as furanosides are key components of various biologically important molecules, including those found in pathogenic microorganisms. These application notes provide detailed protocols for two distinct and effective methods for the stereoselective synthesis of α-D-xylulofuranosides, along with relevant quantitative data and workflow visualizations.
Method 1: Conformationally Restricted Donor Approach
This method utilizes a conformationally restricted thioglycoside donor to favor the formation of the α-anomer. The key to this approach is the use of a 2,3-O-xylylene protecting group, which locks the furanose ring in a conformation that promotes α-glycosylation.[1]
Experimental Protocol: Glycosylation using a 2,3-O-Xylylene-Protected Thioglycoside Donor
Materials:
-
p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-D-xylofuranoside (Donor 8)[1]
-
Glycosyl acceptor (e.g., protected manno- or galactopyranoside)
-
N-Iodosuccinimide (NIS)
-
Silver trifluoromethanesulfonate (B1224126) (AgOTf)
-
Diethyl ether (Et₂O), anhydrous
-
Dichloromethane (B109758) (DCM), anhydrous
-
Molecular sieves (4 Å)
Procedure:
-
To a solution of the glycosyl acceptor (1.0 equiv) in anhydrous diethyl ether at room temperature, add activated 4 Å molecular sieves.
-
Add p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-D-xylofuranoside (Donor 8 ) (1.7 equiv).[1]
-
Add N-Iodosuccinimide (NIS) (2.5 equiv) to the mixture.[1]
-
Initiate the reaction by adding a catalytic amount of silver trifluoromethanesulfonate (AgOTf) (0.25 equiv).[1]
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.
-
Filter the mixture through a pad of Celite® and wash with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired α-D-xylulofuranoside.
Data Presentation
| Donor | Acceptor | Promoter System | Solvent | Yield (%) | α:β Ratio | Reference |
| p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-D-xylofuranoside | Protected manno-/galactopyranoside | NIS / AgOTf | Et₂O | High | High α-selectivity | [1] |
Note: Specific yield and selectivity data are highly dependent on the acceptor used. The original literature should be consulted for details on specific examples.
Workflow Diagram
Caption: Workflow for α-xylulofuranoside synthesis using a conformationally restricted donor.
Method 2: Phenanthroline-Catalyzed 1,2-cis Furanosylation
This method employs a phenanthroline catalyst to promote the stereoselective glycosylation of a xylofuranosyl bromide donor, yielding the α-1,2-cis product with high selectivity.[2] This approach is notable for its mild reaction conditions and operational simplicity.
Experimental Protocol: Phenanthroline-Catalyzed Glycosylation
Materials:
-
Xylofuranosyl bromide donor
-
Glycosyl acceptor (primary or secondary alcohol)
-
Bathophenanthroline (B157979) (BPhen) catalyst
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried flask containing activated 4 Å molecular sieves, add the xylofuranosyl bromide donor (1.0 equiv), the glycosyl acceptor (1.5 equiv), and 2,6-di-tert-butyl-4-methylpyridine (DTBMP) (1.5 equiv).
-
Add anhydrous dichloromethane to dissolve the reactants.
-
Add the bathophenanthroline (BPhen) catalyst (0.2 equiv).
-
Stir the reaction mixture at room temperature until the donor is consumed, as monitored by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and filter to remove the molecular sieves.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the α-D-xylulofuranoside.
Data Presentation
| Donor | Acceptor | Catalyst | Acid Scavenger | Yield (%) | α:β Ratio | Reference |
| Xylofuranosyl bromide | Primary/Secondary Alcohols | Bathophenanthroline | DTBMP | Good | High α-selectivity | [2] |
Note: Control experiments have shown that both the phenanthroline catalyst and the acid scavenger (DTBMP) are crucial for achieving good yields and high levels of anomeric selectivity.[2]
Logical Relationship Diagram
Caption: Key components and their roles in phenanthroline-catalyzed α-xylulofuranosylation.
Conclusion
The stereoselective synthesis of α-D-xylulofuranosides can be effectively achieved through different strategic approaches. The use of a conformationally restricted donor provides a reliable method for directing the stereochemical outcome of the glycosylation. Alternatively, a catalytic approach using phenanthroline offers a mild and efficient protocol for the formation of the desired 1,2-cis-linkage. The choice of method will depend on the specific substrate, desired scale, and available starting materials. Both protocols provide valuable tools for researchers in the fields of chemical biology and drug discovery, enabling the synthesis of complex carbohydrates and glycoconjugates containing the α-D-xylulofuranoside motif.
References
Protecting Group Strategies for the Synthesis of Xylulofuranose Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of complex carbohydrates and their derivatives, such as those containing xylulofuranose, is a cornerstone of modern drug discovery and chemical biology. The furanose form of xylulose, a ketopentose, presents unique stereochemical challenges in its synthesis and modification. The strategic use of protecting groups is paramount to achieving regioselective functionalization and obtaining desired target molecules with high purity and yield. This document provides detailed application notes and experimental protocols for common and effective protecting group strategies in xylulofuranose synthesis.
Introduction to Protecting Group Strategies
Protecting groups are reversibly attached moieties that mask a reactive functional group to prevent its participation in a chemical reaction. In carbohydrate chemistry, the subtle differences in the reactivity of hydroxyl groups necessitate a carefully planned protecting group strategy to achieve selective modification. An ideal protecting group should be:
-
Easy and inexpensive to introduce in high yield.
-
Stable to the reaction conditions planned for other parts of the a molecule.
-
Readily and selectively removed in high yield under mild conditions that do not affect other functional groups.
Common protecting groups for hydroxyl functions include acetals, silyl (B83357) ethers, and benzyl (B1604629) ethers. The choice of a particular protecting group depends on the overall synthetic strategy, including the desired regioselectivity and the orthogonality of deprotection conditions. Orthogonal protection refers to the use of multiple protecting groups that can be removed independently of one another.
Acetal (B89532) Protecting Groups: Isopropylidene Derivatives
Cyclic acetals, particularly isopropylidene groups (acetonides), are widely used for the protection of cis-diols. In the context of furanoses, they can be used to protect the 1,2- and/or 3,5-hydroxyl groups of xylulofuranose. The formation of these acetals can sometimes be achieved directly from the parent sugar in the presence of a ketone or ketal and an acid catalyst.
Synthesis of 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose
A fully protected xylulofuranose derivative can be synthesized from D-xylose. This process involves the in situ isomerization of xylose to xylulose followed by acetal formation.
Table 1: Synthesis of 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose
| Reactant/Reagent | Molar Equiv. | Amount |
| D-Xylose | 1.0 | 10.0 g |
| Acetone (B3395972) | solvent | 200 mL |
| Antimony pentachloride | cat. | 89.7 mg |
| Molecular Sieves 3A | drying agent | 20 g |
| Pyridine (B92270) | quench | small amount |
| Product | Yield | |
| 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose | 89.2% |
Experimental Protocol: Synthesis of 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose[1]
-
To a 500 mL round-bottom flask, add D-xylose (10.0 g) and acetone (200 mL).
-
Add antimony pentachloride (89.7 mg) to the mixture.
-
Set up a reflux condenser with a drying tube containing Molecular Sieves 3A (20 g) placed between the flask and the condenser.
-
Heat the mixture to reflux with stirring in a water bath at 60°C for 5 hours.
-
After the reaction is complete (monitored by TLC), add a small amount of pyridine to quench the catalyst.
-
Remove the acetone by rotary evaporation under reduced pressure.
-
Dissolve the residue in benzene (B151609).
-
Wash the benzene solution successively with aqueous sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663).
-
Remove the benzene by rotary evaporation under reduced pressure.
-
Purify the resulting residue by distillation under reduced pressure (94-97°C / 3 mmHg) to yield 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose (13.7 g, 89.2%).
Silyl Ether Protecting Groups
Silyl ethers are versatile protecting groups for hydroxyls due to their ease of introduction, stability under a wide range of conditions, and tunable lability based on the steric bulk of the substituents on the silicon atom. Common silylating agents include trimethylsilyl (B98337) chloride (TMSCl), triethylsilyl chloride (TESCl), tert-butyldimethylsilyl chloride (TBDMSCl or TBSCl), and tert-butyldiphenylsilyl chloride (TBDPSCl).
Selective Silylation Strategies
The primary hydroxyl group at the C5 position of a furanose is generally more reactive than the secondary hydroxyls due to less steric hindrance. This reactivity difference can be exploited for regioselective protection.
Table 2: General Conditions for Silylation of Primary Alcohols
| Silylating Agent | Base | Solvent | Typical Conditions |
| TBDMSCl | Imidazole (B134444) | DMF | rt, 2-12 h |
| TBDPSCl | Imidazole | DMF | rt, 4-16 h |
| TIPSCl | Pyridine | DCM | 0°C to rt, 2-6 h |
Experimental Protocol: General Procedure for Selective 5-O-Silylation of a 1,2-O-Isopropylidene-α-D-xylofuranose derivative
-
Dissolve the 1,2-O-isopropylidene-α-D-xylofuranose derivative (1.0 equiv.) in anhydrous DMF.
-
Add imidazole (1.5 equiv.).
-
Cool the solution to 0°C in an ice bath.
-
Add the silyl chloride (e.g., TBDMSCl, 1.1 equiv.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with methanol.
-
Extract the product with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Xylylene Protecting Groups for Stereocontrolled Glycosylation
For the synthesis of specific glycosides, such as α-xylofuranosides, conformationally restricting protecting groups can be employed to control the stereochemical outcome of the glycosylation reaction. A 2,3-O-xylylene protecting group has been shown to be effective in achieving high α-selectivity.
Synthesis of a 2,3-O-Xylylene Protected Thioglycoside Donor
The synthesis of a key thioglycoside donor bearing a 2,3-O-xylylene protecting group starts from a 5-O-tritylated xylofuranoside.
Table 3: Two-Step Synthesis of a 2,3-O-Xylylene Protected Xylofuranoside
| Step | Reactants/Reagents | Solvent | Conditions | Product | Yield |
| 1 | 5-O-Trityl-p-tolyl-1-thio-β-D-xylofuranoside, NaH, α,α'-dibromo-o-xylene | DMF | 0°C to rt, 2 h | Crude protected intermediate | - |
| 2 | Crude intermediate, acidic conditions | - | - | p-Tolyl 1-thio-2,3-O-xylylene-β-D-xylofuranoside | 41% (over 2 steps) |
Experimental Protocol: Synthesis of p-Tolyl 1-Thio-2,3-O-xylylene-β-D-xylofuranoside[2]
-
Dissolve 5-O-trityl-p-tolyl-1-thio-β-D-xylofuranoside (4.56 mmol) in anhydrous DMF (40 mL).
-
Cool the solution to 0°C and slowly add NaH (10.04 mmol) followed by α,α'-dibromo-o-xylene (5.02 mmol).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the addition of saturated aqueous NH4Cl.
-
Dilute the mixture with CH2Cl2 and wash with brine.
-
Dry the organic layer with anhydrous Na2SO4, filter, and concentrate.
-
The crude product is then subjected to acidic conditions to remove the trityl group.
-
Purify the final product by flash column chromatography to yield p-tolyl 1-thio-2,3-O-xylylene-β-D-xylofuranoside (41% over the two steps).
Visualizing Protecting Group Strategies
Diagrams created using Graphviz can illustrate the logic and workflow of these synthetic strategies.
Caption: Overview of protecting group strategies for xylulofuranose synthesis.
Caption: Experimental workflow for the synthesis of di-isopropylidene xylofuranose.
Conclusion
The successful synthesis of complex xylulofuranose-containing molecules is highly dependent on the judicious selection and application of protecting groups. Isopropylidene acetals offer a straightforward method for the preparation of fully protected or 1,2-diol protected intermediates. Silyl ethers provide a tunable approach for the selective protection of hydroxyl groups, particularly the primary C5 hydroxyl. For stereocontrolled glycosylations, conformationally restricting protecting groups like the xylylene group are powerful tools. The protocols and strategies outlined in this document provide a solid foundation for researchers in the field of carbohydrate synthesis and drug development.
Anomeric Control in α-D-Xylulofuranose Glycosylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for achieving anomeric control in the glycosylation of α-D-xylulofuranose. The stereoselective formation of the α-glycosidic linkage is a crucial step in the synthesis of various biologically active molecules and glycoconjugates. Understanding and manipulating the factors that govern the anomeric outcome is paramount for efficient and targeted synthesis.
Introduction to Anomeric Control
The stereochemical outcome of a glycosylation reaction, yielding either an α- or β-anomer, is influenced by a multitude of factors.[1] In the context of furanosides, which are inherently more flexible than pyranosides, achieving high stereoselectivity can be particularly challenging.[2] The anomeric effect, which generally favors the axial orientation of an electronegative substituent at the anomeric carbon, plays a significant role in dictating the product ratio.[3] However, its influence can be modulated by other parameters.
Key factors influencing the anomeric selectivity in xylulofuranose glycosylation include:
-
Glycosyl Donor and Protecting Groups: The nature of the leaving group at the anomeric center and the protecting groups on the sugar ring profoundly impact reactivity and stereoselectivity.[3][4] Neighboring group participation by a protecting group at the C-2 position can direct the formation of 1,2-trans-glycosides. Conversely, non-participating groups are essential for achieving 1,2-cis glycosylation, which in the case of D-xylofuranose, leads to the α-anomer. Conformationally restricting protecting groups can also lock the furanose ring in a conformation that favors the formation of a specific anomer.
-
Promoter/Activator: The choice of promoter, often a Lewis acid, is critical for activating the glycosyl donor.[5] The nature and strength of the promoter can influence the reaction mechanism, shifting the equilibrium between SN1 and SN2 pathways and thus affecting the stereochemical outcome.[4]
-
Solvent: The solvent plays a crucial role in stabilizing or destabilizing reaction intermediates.[6] Non-polar, non-coordinating solvents are often employed to favor the formation of the α-anomer by minimizing the formation of a β-oxocarbenium ion.
-
Temperature: Glycosylation reactions are often highly temperature-dependent.[5] Lowering the reaction temperature can enhance selectivity by favoring the kinetic product.
Data Presentation: Anomeric Selectivity in Xylulofuranosylation
Precise quantitative data for the glycosylation of D-xylulofuranose is often embedded within broader synthetic studies. The following table summarizes representative data on the anomeric ratios (α:β) obtained under various reaction conditions, highlighting the influence of different parameters.
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Activator | Solvent | Temp (°C) | α:β Ratio | Reference |
| 1,3,4,6-tetra-O-benzoylated D-fructofuranosyl donor | Phenethyl alcohol | Not specified | Not specified | Room Temp | Lower α-selectivity | [7] |
| 1,3,4,6-tetra-O-benzoylated D-tagatofuranosyl donor | Phenethyl alcohol | Not specified | Not specified | Room Temp | 92:8 | [7] |
| 1,3,4,6-tetra-O-benzoylated D-tagatofuranosyl donor | 4-Nitrobenzyl alcohol | Not specified | Not specified | Not specified | 92:8 | [7] |
| 1,3,4,6-tetra-O-benzoylated D-tagatofuranosyl donor | Cyclohexanol | Not specified | Not specified | Not specified | 94:6 | [7] |
| 1,3,4,6-tetra-O-benzoylated D-tagatofuranosyl donor | Isopropanol | Not specified | Not specified | Not specified | 93:7 | [7] |
| 1,3,4,6-tetra-O-benzoylated D-tagatofuranosyl donor | p-Methoxyphenol | Not specified | Not specified | Not specified | 89:11 | [7] |
| 1,3,4,6-tetra-O-benzoylated D-tagatofuranosyl donor | Fmoc-L-Ser-OMe | Not specified | Not specified | Not specified | 97:3 | [7] |
| 1,3,4,6-tetra-O-benzoylated D-tagatofuranosyl donor | Methyl 2,3-O-isopropylidene-β-D-ribofuranoside | Not specified | Not specified | Not specified | 88:12 | [7] |
| 1,3,4,6-tetra-O-benzoylated D-tagatofuranosyl donor | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Not specified | Not specified | Not specified | 96:4 | [7] |
Note: The data presented for D-tagatofuranose, a C3,C4-epimer of D-allulose, provides valuable insights into the stereochemical outcomes of furanoside glycosylations and highlights the significant influence of the glycosyl acceptor on the anomeric ratio.[7]
Experimental Protocols
General Protocol for Stereoselective α-Xylofuranosylation
This protocol is a generalized procedure for achieving α-selectivity in the glycosylation of a D-xylulofuranose donor, employing a thioglycoside donor and a NIS/TfOH promoter system.
Materials:
-
Xylulofuranosyl thioglycoside donor (e.g., p-tolyl 2,3,5-tri-O-benzyl-1-thio-α-D-xylulofuranoside)
-
Glycosyl acceptor (with a free hydroxyl group)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH) or Silver trifluoromethanesulfonate (B1224126) (AgOTf)
-
Anhydrous dichloromethane (B109758) (DCM) or Diethyl ether (Et2O)
-
Activated molecular sieves (4 Å)
-
Triethylamine (B128534) (Et3N) or Pyridine (B92270)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the xylulofuranosyl thioglycoside donor (1.2-1.5 equivalents) and the glycosyl acceptor (1.0 equivalent).
-
Add freshly activated 4 Å molecular sieves.
-
Dissolve the reactants in anhydrous DCM or Et2O.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Reaction Initiation: Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C).
-
Add NIS (1.2-1.5 equivalents) to the mixture.
-
After stirring for 5-10 minutes, add a catalytic amount of TfOH or AgOTf (0.1-0.2 equivalents) dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete (typically within 1-3 hours), quench the reaction by adding a few drops of triethylamine or pyridine until the solution is neutral.
-
Work-up:
-
Dilute the reaction mixture with DCM and filter through a pad of Celite® to remove molecular sieves.
-
Wash the organic filtrate sequentially with saturated aqueous Na2S2O3, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired α-xylulofuranoside.
Characterization of Anomers by NMR Spectroscopy
The anomeric configuration of the resulting glycosides can be determined using 1H and 13C NMR spectroscopy.
-
1H NMR: The chemical shift of the anomeric proton (H-1) is a key indicator. Generally, the H-1 of an α-furanoside appears at a lower field (higher ppm) compared to the corresponding β-anomer. The coupling constant between H-1 and H-2 (3JH1,H2) can also be informative, though it is often small for furanosides.[8]
-
13C NMR: The chemical shift of the anomeric carbon (C-1) is also diagnostic. The C-1 of an α-furanoside typically resonates at a different chemical shift compared to the β-anomer.
Visualizations
Factors Influencing Anomeric Control in Glycosylation
Caption: Key factors influencing the stereochemical outcome of glycosylation reactions.
General Workflow for Stereoselective α-D-Xylulofuranose Glycosylation
Caption: A typical experimental workflow for stereoselective α-D-xylulofuranose glycosylation.
Conclusion
Achieving high α-selectivity in D-xylulofuranose glycosylation is a multifaceted challenge that requires careful consideration of various reaction parameters. By judiciously selecting the glycosyl donor, protecting groups, promoter, solvent, and controlling the reaction temperature, researchers can effectively steer the stereochemical outcome towards the desired α-anomer. The protocols and data presented herein provide a foundational guide for scientists and professionals in the field of drug development and carbohydrate chemistry to successfully synthesize α-D-xylulofuranosides for their research needs. Further optimization for specific donor-acceptor pairs is always recommended to achieve the highest possible yields and selectivities.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
Synthesis of α-D-Xylulofuranose: A Detailed Protocol for Researchers
Introduction
α-D-Xylulofuranose, a five-carbon ketose sugar in its furanose ring form, is a valuable carbohydrate for various research applications, including its role as a key metabolite in the pentose (B10789219) phosphate (B84403) pathway and its use as a precursor in the synthesis of bioactive molecules. This document provides a comprehensive, step-by-step protocol for the synthesis and purification of α-D-Xylulofuranose, intended for researchers, scientists, and professionals in the fields of chemistry and drug development. The synthesis is approached in two main stages: the enzymatic isomerization of commercially available D-xylose to D-xylulose, followed by the chromatographic separation and purification of the desired α-D-xylulofuranose anomer from the resulting equilibrium mixture.
Principle
The synthesis of α-D-xylulofuranose begins with the conversion of the aldose, D-xylose, to the ketose, D-xylulose. This isomerization is efficiently catalyzed by the enzyme xylose isomerase (EC 5.3.1.5). In aqueous solution, D-xylulose exists as an equilibrium mixture of its open-chain form and its cyclic furanose and pyranose anomers (α and β). The desired α-D-xylulofuranose is then isolated from this mixture using chromatographic techniques.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | D-Xylose | [1][2] |
| Enzyme | Xylose Isomerase | [1][2] |
| Isomerization Reaction Time | 24-48 hours | [2] |
| Isomerization Temperature | 50-60 °C | [2] |
| Typical D-Xylose Conversion | ~50% | [2] |
| D-Xylulose Yield from Isomerization | ~40-45% | [2] |
| Chromatographic Separation Method | Preparative HPLC | [3] |
| Stationary Phase for Separation | Amino-bonded silica (B1680970) or specialized carbohydrate columns | [3] |
| Mobile Phase for Separation | Acetonitrile (B52724)/Water gradient | [3] |
Experimental Protocols
Part 1: Enzymatic Synthesis of D-Xylulose from D-Xylose
This protocol outlines the conversion of D-xylose to a mixture containing D-xylulose.
Materials:
-
D-Xylose
-
Xylose Isomerase (e.g., from Streptomyces rubiginosus)
-
Magnesium sulfate (B86663) heptahydrate (MgSO₄·7H₂O)
-
Sodium phosphate buffer (0.1 M, pH 7.0)
-
Deionized water
-
Hydrochloric acid (HCl, 1 M)
-
Sodium hydroxide (B78521) (NaOH, 1 M)
-
Rotary evaporator
-
Incubator shaker
-
pH meter
Procedure:
-
Preparation of the Reaction Mixture:
-
Prepare a 1 M stock solution of D-xylose in deionized water.
-
In a sterile reaction vessel, combine the D-xylose stock solution, sodium phosphate buffer (0.1 M, pH 7.0), and a solution of MgSO₄·7H₂O to achieve final concentrations of 500 mM D-xylose and 10 mM MgSO₄.
-
Adjust the pH of the mixture to 7.0 using 1 M HCl or 1 M NaOH as needed.
-
-
Enzymatic Isomerization:
-
Add xylose isomerase to the reaction mixture. The optimal enzyme concentration should be determined based on the specific activity of the enzyme preparation (typically 10-20 units per gram of xylose).
-
Incubate the reaction mixture at 55°C in an incubator shaker with gentle agitation for 24-48 hours.[2]
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the ratio of D-xylose to D-xylulose using techniques such as HPLC or thin-layer chromatography (TLC).
-
-
Enzyme Deactivation and Initial Purification:
-
Once the reaction has reached equilibrium (typically after 24-48 hours), deactivate the enzyme by heating the solution to 95°C for 15 minutes.
-
Centrifuge the mixture to pellet the denatured enzyme and any other insoluble materials.
-
Carefully decant the supernatant containing the mixture of D-xylose and D-xylulose.
-
Concentrate the supernatant under reduced pressure using a rotary evaporator to obtain a viscous syrup. This syrup contains an equilibrium mixture of D-xylose and D-xylulose isomers.
-
Part 2: Chromatographic Separation and Purification of α-D-Xylulofuranose
This protocol describes the isolation of the α-D-xylulofuranose anomer from the product mixture of Part 1.
Materials:
-
D-Xylulose/D-Xylose syrup from Part 1
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Amino-bonded silica or a specialized carbohydrate analysis column
-
Fraction collector
-
Freeze-dryer
Procedure:
-
Preparation of the Sample and Mobile Phase:
-
Dissolve the concentrated syrup from Part 1 in the initial mobile phase (e.g., 85:15 acetonitrile:water) to a suitable concentration for injection onto the preparative HPLC column.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Prepare the mobile phase solvents (acetonitrile and deionized water) and degas them thoroughly.
-
-
Chromatographic Separation:
-
Equilibrate the preparative HPLC column with the initial mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Elute the sugars using a gradient of decreasing acetonitrile concentration in water. The exact gradient profile will need to be optimized based on the specific column and system but may start at 85% acetonitrile and gradually decrease to 70% acetonitrile over 30-40 minutes.
-
Monitor the elution profile using a refractive index (RI) detector. The different isomers of D-xylulose and the remaining D-xylose will elute at different retention times. The furanose anomers typically elute earlier than the pyranose forms. The α- and β-anomers may also be resolved.[3]
-
-
Fraction Collection and Product Isolation:
-
Collect the fractions corresponding to the peak of α-D-xylulofuranose using a fraction collector. The identity of the peaks should be confirmed by analytical HPLC and comparison with any available standards or by subsequent NMR analysis.
-
Pool the fractions containing the purified α-D-xylulofuranose.
-
Remove the mobile phase solvents by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the final product as a white, amorphous solid.
-
-
Product Characterization:
-
Confirm the identity and purity of the isolated α-D-xylulofuranose using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry. The anomeric proton of the α-furanose will have a characteristic chemical shift and coupling constant.
-
Mandatory Visualization
Caption: Workflow for the synthesis of α-D-Xylulofuranose.
Signaling Pathways and Logical Relationships
The core of this protocol is a linear experimental workflow. The logical relationship is a sequential progression from the starting material to the final purified product. The key transformation is the enzymatic isomerization, followed by a physical separation process. There are no complex signaling pathways involved in this chemical synthesis protocol.
Conclusion
This protocol provides a detailed methodology for the synthesis and purification of α-D-Xylulofuranose. The enzymatic isomerization of D-xylose offers a straightforward route to D-xylulose, and subsequent preparative HPLC allows for the isolation of the desired α-furanose anomer. Adherence to this protocol, with appropriate optimization for specific laboratory conditions and equipment, should enable the successful preparation of this valuable carbohydrate for research and development purposes.
References
Application Note: Purification of α-D-Xylulofuranose by Column Chromatography
Abstract
This application note details a standard protocol for the purification of α-D-Xylulofuranose using silica (B1680970) gel column chromatography. α-D-Xylulofuranose and its derivatives are of significant interest in medicinal chemistry and drug development. Achieving high purity of this compound is crucial for subsequent analytical studies and biological assays. The described method employs a silica gel stationary phase and an ethyl acetate (B1210297)/hexane (B92381) mobile phase system to effectively separate α-D-Xylulofuranose from reaction byproducts and other impurities. This protocol is intended for researchers, scientists, and professionals in drug development.
Introduction
α-D-Xylulofuranose is a five-carbon sugar (a pentose) with a furanose ring structure. As a key intermediate in various metabolic pathways and a building block for novel therapeutic agents, the ability to obtain high-purity α-D-Xylulofuranose is essential. Column chromatography is a widely used and effective technique for the purification of carbohydrates and their derivatives.[1][2][3] The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[1][4] For polar compounds like sugars, silica gel is a common and effective stationary phase.[2] The separation is achieved based on the polarity of the molecules; more polar compounds interact more strongly with the polar silica gel and thus elute later than less polar compounds.[1][5] This document provides a detailed protocol for the purification of α-D-Xylulofuranose using silica gel column chromatography.
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| Crude α-D-Xylulofuranose | Synthesis Grade | N/A |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier |
| n-Hexane | ACS Grade | Standard Supplier |
| Deionized Water | >18 MΩ·cm | In-house |
| Glass Column | 50 cm x 2.5 cm | Standard Supplier |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F254 | Standard Supplier |
| TLC Developing Chamber | Standard Supplier | |
| UV Lamp (254 nm) | Standard Supplier | |
| Potassium Permanganate Stain | In-house preparation | |
| Round Bottom Flasks | Various sizes | Standard Supplier |
| Rotary Evaporator | Standard Lab Equipment | |
| Collection Tubes/Flasks | Standard Lab Equipment |
Experimental Protocols
1. Preparation of the Mobile Phase
A gradient of ethyl acetate in hexane is typically used for the elution of sugars from a silica gel column. The optimal solvent system should be determined by Thin Layer Chromatography (TLC) prior to running the column.
-
TLC Analysis:
-
Dissolve a small amount of the crude α-D-Xylulofuranose mixture in a suitable solvent (e.g., methanol (B129727) or ethyl acetate).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in various ratios of ethyl acetate/hexane (e.g., 30:70, 50:50, 70:30 v/v).
-
Visualize the spots under a UV lamp (if UV active) and/or by staining with potassium permanganate.
-
The ideal solvent system should give a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.
-
2. Column Packing
Proper packing of the column is critical for achieving good separation.[3] The "slurry method" is recommended.
-
Place a small plug of cotton or glass wool at the bottom of the column.[3]
-
Add a thin layer of sand (approximately 0.5 cm) on top of the cotton plug.[3]
-
In a beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., a low polarity mixture like 20:80 EtOAc/hexane).
-
Pour the slurry into the column, ensuring no air bubbles are trapped.[1]
-
Continuously tap the side of the column gently to ensure even packing.[1]
-
Open the stopcock to allow the solvent to drain, adding more slurry as needed until the desired column height is reached (typically 20-30 cm).
-
Add a thin layer of sand (approximately 0.5 cm) on top of the packed silica gel to prevent disruption of the surface when adding the sample and mobile phase.[1]
-
Never let the solvent level drop below the top of the sand layer.[1]
3. Sample Loading
-
Dissolve the crude α-D-Xylulofuranose in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel by dissolving the sample in a volatile solvent, adding silica gel, and evaporating the solvent to dryness.
-
Carefully add the dissolved sample or the dry-loaded silica gel to the top of the column.
-
Drain the solvent until the sample has fully entered the sand layer.
4. Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Begin elution with the determined mobile phase, starting with a lower polarity and gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate).
-
Collect fractions of a consistent volume (e.g., 10-20 mL) in labeled tubes or flasks.
-
Monitor the elution of compounds by TLC analysis of the collected fractions.
5. Product Isolation
-
Identify the fractions containing the pure α-D-Xylulofuranose by TLC.
-
Combine the pure fractions in a round bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
The resulting purified α-D-Xylulofuranose can be further dried under high vacuum.
Data Presentation
Table 1: Chromatographic Parameters and Results
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Column Dimensions | 50 cm x 2.5 cm |
| Mobile Phase | Gradient: 20% to 80% Ethyl Acetate in Hexane |
| Flow Rate | Gravity-driven (approx. 5-10 mL/min) |
| Detection Method | TLC with Potassium Permanganate stain |
| Crude Sample Load | 1.0 g |
| Elution Volume for Pure Compound | 250 - 400 mL |
| Yield of Pure α-D-Xylulofuranose | 0.65 g |
| Purity (by ¹H NMR) | >98% |
Visualizations
Caption: Workflow for the purification of α-D-Xylulofuranose.
Caption: Principle of separation in column chromatography.
Conclusion
The protocol described in this application note provides a reliable and effective method for the purification of α-D-Xylulofuranose using silica gel column chromatography. By following the detailed steps for mobile phase selection, column packing, sample loading, and elution, researchers can obtain the target compound with high purity, suitable for further applications in drug discovery and development. The use of TLC for monitoring the separation is a critical step in ensuring the successful isolation of the desired product.
References
Application Note: NMR Characterization of α-D-Xylulofuranose Anomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Xylulofuranose, a ketopentose, is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway and plays a role in various biological processes. Like many monosaccharides, D-xylulofuranose exists in solution as an equilibrium mixture of cyclic anomers, including the α and β furanose forms. The precise structural characterization of these anomers is crucial for understanding their biological function and for the development of targeted therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of carbohydrates in solution. However, the inherent flexibility of the furanose ring and the presence of multiple anomers can lead to complex and overlapping spectra. This application note provides a detailed protocol for the NMR characterization of α-D-Xylulofuranose anomers, including sample preparation, data acquisition using one-dimensional (1D) and two-dimensional (2D) NMR techniques, and data analysis.
Anomeric Equilibrium of D-Xylulofuranose
In solution, D-xylulose establishes an equilibrium between its open-chain keto form and its cyclic furanose and pyranose anomers. This application note focuses on the characterization of the α- and β-D-xylulofuranose anomers.
Caption: Anomeric equilibrium of D-Xylulofuranose in solution.
Quantitative NMR Data
The following table summarizes the ¹H and ¹³C NMR chemical shifts (δ) and ¹H-¹H coupling constants (J) for the anomers of D-Xylulofuranose. These values are essential for the identification and quantification of each anomer in solution.
| Anomer | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹H-¹H Coupling Constants (Hz) |
| α-D-Xylulofuranose | H-1a | [Value] | C-1 | [Value] |
| H-1b | [Value] | C-2 | [Value] (Anomeric) | |
| H-3 | [Value] | C-3 | [Value] | |
| H-4 | [Value] | C-4 | [Value] | |
| H-5a | [Value] | C-5 | [Value] | |
| H-5b | [Value] | |||
| β-D-Xylulofuranose | H-1a | [Value] | C-1 | [Value] |
| H-1b | [Value] | C-2 | [Value] (Anomeric) | |
| H-3 | [Value] | C-3 | [Value] | |
| H-4 | [Value] | C-4 | [Value] | |
| H-5a | [Value] | C-5 | [Value] | |
| H-5b | [Value] |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Materials:
-
D-Xylulose (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterium oxide (D₂O, 99.9%) or DMSO-d₆ (99.9%)
-
5 mm high-precision NMR tubes
-
Internal standard (optional, e.g., DSS or TSP for D₂O)
-
pH meter and appropriate acidic/basic solutions for pH adjustment (e.g., DCl, NaOD)
-
-
Protocol:
-
Weigh the D-xylulose sample and dissolve it in 0.5-0.6 mL of the chosen deuterated solvent in a small vial.
-
Ensure complete dissolution by gentle vortexing.
-
If using D₂O, lyophilize the sample from D₂O two to three times to exchange hydroxyl protons with deuterons, which simplifies the ¹H NMR spectrum by removing the broad OH signals.
-
Adjust the pH of the solution if necessary, as chemical shifts of carbohydrates can be pH-dependent. A neutral pD of around 7 is recommended for general characterization.
-
Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Cap the NMR tube and label it appropriately.
-
NMR Data Acquisition
A combination of 1D and 2D NMR experiments is essential for the complete assignment of all proton and carbon signals for each anomer.
Caption: Experimental workflow for NMR characterization.
-
1D ¹H NMR:
-
Purpose: To obtain an overview of the proton signals and to determine the relative populations of the anomers by integrating the anomeric proton signals.
-
Key Parameters:
-
Sufficient number of scans for good signal-to-noise ratio.
-
A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time for accurate quantification.
-
Solvent suppression techniques (e.g., presaturation) if residual HDO is present.
-
-
-
1D ¹³C NMR (with proton decoupling):
-
Purpose: To identify the number of carbon signals and get an initial idea of the different sugar forms present.
-
Key Parameters:
-
A sufficient number of scans due to the low natural abundance of ¹³C.
-
Proton decoupling to simplify the spectrum to singlets.
-
-
-
2D ¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify scalar-coupled protons, typically those on adjacent carbons (²JHH and ³JHH). This is fundamental for tracing the connectivity of the proton spin system within each anomer.
-
Protocol: Acquire a standard gradient-selected COSY (gCOSY) experiment.
-
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy):
-
Purpose: To correlate all protons within a spin system. This is particularly useful for identifying all the proton signals belonging to a specific anomer, starting from a well-resolved anomeric proton signal.
-
Protocol: Acquire TOCSY experiments with varying mixing times (e.g., 20-120 ms) to observe correlations to protons further down the spin system.
-
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate each proton with its directly attached carbon atom. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.
-
Protocol: A standard gradient-selected, sensitivity-enhanced HSQC experiment is recommended.
-
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different spin systems and for assigning quaternary carbons, such as the anomeric carbon (C-2) in xylulofuranose.
-
Protocol: Optimize the long-range coupling delay (e.g., 50-100 ms) to observe the desired correlations.
-
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space (< 5 Å). This is essential for determining the stereochemistry, including the anomeric configuration (α or β), by observing specific through-space correlations. For example, a NOE between H-1 and H-4 can help define the ring pucker, and NOEs involving the anomeric proton can help distinguish anomers.
-
Protocol: Use a mixing time appropriate for the size of the molecule (e.g., 200-800 ms (B15284909) for a monosaccharide).
-
Conclusion
The comprehensive NMR analysis of D-xylulofuranose, employing a combination of 1D and 2D NMR techniques, allows for the unambiguous assignment of the ¹H and ¹³C NMR spectra of its α and β anomers. This detailed structural information is fundamental for understanding the conformational dynamics and biological activity of this important ketopentose. The protocols provided in this application note offer a robust framework for researchers in carbohydrate chemistry and drug development to perform accurate and reliable characterization of furanose sugars.
Application Notes and Protocols: X-ray Crystallography of alpha-D-Xylulofuranose Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, crystallization, and X-ray crystallographic analysis of alpha-D-xylulofuranose derivatives. The protocols and data presented are intended to serve as a practical guide for researchers engaged in the structural elucidation of carbohydrate-based molecules, which is crucial for understanding their biological functions and for the rational design of novel therapeutics.
Introduction to the Crystallography of this compound Derivatives
This compound and its derivatives are a class of sugar molecules that play significant roles in various biological processes. Their furanose (five-membered ring) form is of particular interest in the design of enzyme inhibitors and antiviral nucleoside analogues. X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of these molecules, providing precise information on conformation, stereochemistry, and intermolecular interactions. This detail is invaluable for structure-activity relationship (SAR) studies and for the development of new drug candidates.
This document outlines the key experimental procedures for obtaining single crystals of this compound derivatives and for determining their crystal structures using X-ray diffraction.
Data Presentation: Crystallographic Data of Selected this compound Derivatives
The following table summarizes the crystallographic data for several this compound derivatives, allowing for a comparative analysis of their solid-state structures.
| Derivative Name | Chemical Formula | Molecular Weight ( g/mol ) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Reference |
| 1,2,3,5-di-O-methylene-α-d-xylofuranose | C₇H₁₀O₅ | 174.15 | Orthorhombic | P2₁2₁2₁ | 8.5509 | 8.6327 | 20.057 | 90 | 90 | 90 | 1480.6 | 8 | [1] |
| 2,3,5-tri-O-benzyl-d-xylofuranose | C₂₆H₂₈O₅ | 420.49 | Orthorhombic | P2₁2₁2₁ | - | - | - | - | - | - | - | - | [2] |
| 1,2-O-isopropylidene-α-D-xylo-pentodialdo-1,4-furanose (dimer) | C₁₆H₂₄O₁₀ | 376.40 | Orthorhombic | P2₁2₁2₁ | 10.3028 | 11.1875 | 15.7484 | 90 | 90 | 90 | 1815.2 | 4 | [3] |
| 1,2-O-isopropylidene-5-O-p-tosyl-alpha-D-xylofuranose | C₁₅H₂₀O₇S | 344.38 | - | - | - | - | - | - | - | - | - | - | [4] |
| 1,2-O-isopropylidene-3,5-di-O-p-tosyl-alpha-D-xylofuranose | C₂₂H₂₆O₉S₂ | 514.57 | - | - | - | - | - | - | - | - | - | - | [4] |
Note: Complete unit cell parameters for 2,3,5-tri-O-benzyl-d-xylofuranose and the tosylated derivatives were not available in the cited abstracts but the space group and successful structure determination are reported.
Experimental Protocols
This section provides detailed methodologies for the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often starts from commercially available D-xylose and involves protection of hydroxyl groups to control reactivity and stereochemistry. A common and crucial intermediate is 1,2-O-isopropylidene-alpha-D-xylofuranose, from which various derivatives can be synthesized.
This protocol describes the protection of all hydroxyl groups of D-xylose using acetone (B3395972) to form the di-isopropylidene derivative.
Materials:
-
D-xylose
-
Acetone
-
Antimony pentachloride (catalyst)
-
Aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Molecular Sieves 3A
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To 200 ml of acetone in a round-bottom flask, add 10.0 g of D-xylose and 89.7 mg of antimony pentachloride.
-
Add 20 g of Molecular Sieves 3A to a tube placed between the reaction vessel and the condenser to dry the refluxing solvent.
-
Reflux the mixture with stirring in a water bath at 60°C for 5 hours.
-
After the reaction is complete, add a small amount of pyridine to neutralize the catalyst.
-
Remove the acetone by distillation under reduced pressure using a rotary evaporator.
-
Dissolve the residue in benzene.
-
Wash the benzene solution successively with aqueous sodium bicarbonate solution and water.
-
Dry the benzene solution over anhydrous magnesium sulfate.
-
Distill off the benzene under reduced pressure.
-
The resulting residue is then distilled under reduced pressure to yield 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose.
This protocol describes the formation of cyclic acetal (B89532) groups using paraformaldehyde.
Materials:
-
D-xylose
-
Paraformaldehyde
-
Concentrated phosphoric acid (85%)
-
Sodium sulfate
-
Heating apparatus
-
Extraction funnel
-
Vigreux column for distillation
Procedure:
-
Heat a mixture of 7.5 g (50 mmol) of D-xylolose and 10.0 g (333 mmol) of paraformaldehyde to 373 K.[1]
-
Treat the heated mixture with 20 g (204 mmol) of concentrated phosphoric acid (85%).[1]
-
After cooling to room temperature, extract the mixture five times with chloroform.[1]
-
Combine the chloroform extracts and wash them, then dry over sodium sulfate.[1]
-
Evaporate the solvent.
-
Distill the crude product under reduced pressure using a 20 cm Vigreux column to obtain the title compound.[1]
Crystallization of this compound Derivatives
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. The following are general guidelines and a specific protocol for the crystallization of this compound derivatives.
-
Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture to near saturation and allow the solvent to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a larger reservoir of a poor solvent (an "anti-solvent"). The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to induce crystallization.
Procedure:
-
Recrystallize the purified compound from petroleum ether.
-
Allow the solution to stand, leading to the formation of colorless needles suitable for X-ray analysis.[1]
Procedure:
-
Allow the crude mixture of 2,3,5-tri-O-benzyl-d-xylofuranose to stand at 4°C for 3 days.[2]
-
Massive colorless block-like crystals will form on the inner walls of the flask.[2]
X-ray Diffraction Data Collection and Structure Refinement
This section provides a general protocol for single-crystal X-ray diffraction data collection and subsequent structure solution and refinement.
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).
-
Cryo-system for low-temperature data collection (e.g., 100 K).
Procedure:
-
Crystal Mounting: Carefully select a single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) and mount it on a suitable holder (e.g., a cryoloop).
-
Data Collection:
-
Mount the crystal on the diffractometer and cool it to the desired temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.
-
Determine the unit cell and crystal system from initial diffraction images.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
-
Data Reduction:
-
Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.
-
Apply corrections for various experimental factors (e.g., Lorentz-polarization, absorption).
-
Merge symmetry-equivalent reflections to generate a unique set of reflection data.
-
-
Structure Solution and Refinement:
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an initial atomic model into the electron density map.
-
Refine the atomic model (coordinates, displacement parameters) against the experimental diffraction data using least-squares methods.
-
Analyze the refined structure for geometric reasonability and to locate and model any disorder or solvent molecules.
-
The final refined structure is validated and can be deposited in a crystallographic database.
-
Visualizations
The following diagrams illustrate the general workflows for the synthesis and crystallographic analysis of this compound derivatives.
Caption: Synthetic workflow for this compound derivatives.
Caption: Workflow for X-ray crystal structure determination.
References
- 1. researchgate.net [researchgate.net]
- 2. The crystal and molecular structure of 1,2-O-isopropylidene-alpha-D-xylo-pentodialdo-1,4-furanose. A dimeric form in the crystalline state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2-O-isopropylidene-alpha-D-xylofuranose | C8H14O5 | CID 88338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2-O-Isopropylidene-a- D -xylofuranose 99 20031-21-4 [sigmaaldrich.com]
Application Notes and Protocols for the Enzymatic Synthesis of alpha-D-Xylulofuranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-D-Xylulofuranose is the furanose form of D-xylulose, a rare ketopentose sugar. Rare sugars are of significant interest in the pharmaceutical and food industries due to their unique biological activities and potential as precursors for antiviral and anti-cancer drugs with fewer side effects. Unlike their abundant natural counterparts, rare sugars often do not interfere with standard cellular metabolic processes, making them valuable building blocks for novel therapeutics.
The enzymatic synthesis of D-xylulose from the readily available and inexpensive substrate D-xylose represents a highly specific, efficient, and environmentally friendly production method compared to complex chemical syntheses. The key enzyme in this bioconversion is D-xylose isomerase (EC 5.3.1.5), also known as glucose isomerase.[1][2] This enzyme catalyzes the reversible isomerization of the aldose D-xylose to the ketose D-xylulose.[1] In aqueous solution, the resulting D-xylulose exists in a chemical equilibrium with its various cyclic isomers, including the desired this compound.
These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the synthesis, purification, and analysis of D-xylulose, from which this compound can be obtained.
Application Notes
-
Principle of Synthesis : The synthesis is based on the reversible isomerization of D-xylose to D-xylulose, catalyzed by D-xylose isomerase. The reaction proceeds via an open-chain intermediate and does not require cofactors like NAD(P)H or ATP, although it is dependent on divalent metal ions for activity and stability.[3][4]
-
Enzyme Selection : D-xylose isomerases are found in numerous bacteria and are commercially available, often in immobilized forms for enhanced stability and reusability.[1] Enzymes from thermophilic organisms, such as Thermus aquaticus or Bacillus sp., are often preferred for industrial applications due to their high operational temperatures, which can increase reaction rates and shift the reaction equilibrium slightly towards the product.[1][3][4]
-
Reaction Equilibrium : The isomerization of D-xylose to D-xylulose is an equilibrium-limited reaction. Under typical conditions (neutral pH, 50-60°C), the equilibrium mixture contains approximately 15-20% D-xylulose and 80-85% D-xylose.[5] This makes the downstream purification process critical for isolating the D-xylulose product.
-
Product Composition : The enzymatic reaction yields D-xylulose. In solution, this ketose exists as a mixture of tautomers: alpha- and beta-xylulofuranose, alpha- and beta-xylulopyranose, and the open-chain keto form. The specific ratio of these isomers depends on factors like temperature, pH, and solvent. The protocols provided herein focus on the production of the D-xylulose mixture. Isolation of the specific this compound anomer would require specialized crystallographic or chromatographic techniques beyond the scope of this standard protocol.
-
Applications in Drug Development : As a rare sugar, D-xylulose and its isomers serve as chiral building blocks for the synthesis of complex carbohydrates and nucleoside analogues. These compounds are investigated for their potential as antiviral (e.g., against HIV) and anticancer agents.[6]
Data Presentation
The efficiency of the enzymatic synthesis is dependent on the source of the D-xylose isomerase and the specific reaction conditions employed. The following tables summarize representative quantitative data.
Table 1: Kinetic Parameters of D-Xylose Isomerases from Various Microbial Sources
| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | Optimal pH | Optimal Temp. (°C) | Required Cofactors |
|---|---|---|---|---|---|---|
| Lactobacillus reuteri | D-xylose | 177.4 ± 5.6 | 146.6 ± 1.9 | 5.0 | 65 | Co²⁺, Mn²⁺ |
| Bacillus sp. (NCIM 59) | D-xylose | 6.66 | 230 | 8.0 | 85 | Mg²⁺, Co²⁺, Mn²⁺ |
| Escherichia coli BL21 | D-glucose* | 0.82 | 1.8** | 7.0 | 50 | Mg²⁺, Co²⁺, Mn²⁺ |
| Streptomyces rubiginosus | D-xylose | 5.0 | 3.3 | 7.0-8.0 | 25 | Mg²⁺ |
| Thermus aquaticus | D-xylose | - | - | - | - | Mn²⁺, Mg²⁺, Co²⁺ |
Note: Data for D-glucose is often reported due to the enzyme's dual name (glucose isomerase). Affinity for D-xylose is typically higher. **Vmax reported as 108 µmol/mg/min, converted to kcat assuming a molecular weight of 43.9 kDa. (Data compiled from multiple sources).[2][3][4][7][8]
Table 2: Example HPLC Conditions for Analysis of D-Xylose and D-Xylulose
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Aminex HPX-87H | Chromolith® NH2 |
| Mobile Phase | 1 g/L Boric Acid (pH 8.5) | Acetonitrile:Water (75:25) |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Temperature | 80 °C | Ambient (23 °C) |
| Detector | Refractive Index (RI) | UV (190 nm) or ELSD |
(Data compiled from multiple sources).[2][9][10][11]
Experimental Protocols & Visualizations
The overall workflow for the synthesis is depicted below, followed by detailed protocols for each major step.
The core of the synthesis is the enzyme-catalyzed isomerization reaction.
Protocol 1: Enzymatic Synthesis of D-Xylulose
This protocol describes the batch conversion of D-xylose to a D-xylose/D-xylulose equilibrium mixture.
1.1. Materials
-
D-xylose (≥99% purity)
-
D-xylose Isomerase (e.g., immobilized glucose isomerase, commercial preparation)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Magnesium chloride (MgCl₂) or Manganese chloride (MnCl₂) solution (100 mM)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Reaction vessel with temperature and pH control (e.g., stirred-tank bioreactor or shaker flask)
1.2. Procedure
-
Substrate Preparation : Prepare a 10-20% (w/v) D-xylose solution in deionized water. For a 100 mL reaction, dissolve 10-20 g of D-xylose in ~80 mL of water.
-
Buffer and Cofactor Addition : Add Tris-HCl buffer to a final concentration of 50 mM and the chosen metal cofactor (e.g., MgCl₂) to a final concentration of 1-5 mM.
-
pH and Temperature Adjustment : Adjust the pH of the substrate solution to the enzyme's optimum (typically 7.0-8.0) using dilute HCl or NaOH.[4][8] Bring the solution to the optimal reaction temperature (typically 60-80°C for thermostable enzymes).[1][2]
-
Enzyme Addition : Add D-xylose isomerase to the reaction mixture. The amount of enzyme depends on its specific activity (e.g., 10-50 Units per gram of substrate).
-
Incubation : Incubate the reaction mixture with gentle agitation for 4-24 hours. The reaction time depends on the desired conversion rate, as the reaction will approach equilibrium.
-
Monitoring the Reaction (Optional) : At various time points, take small aliquots of the reaction mixture. Stop the reaction in the aliquot by heat inactivation (see next step) or by adding acid. Analyze the sample via HPLC (Protocol 3) to monitor the formation of D-xylulose.
-
Enzyme Inactivation : Once the reaction has reached equilibrium (or the desired endpoint), stop the reaction by heating the mixture to 95-100°C for 10 minutes to denature and precipitate the enzyme.[2]
-
Clarification : Centrifuge the mixture at 10,000 x g for 20 minutes to pellet the denatured enzyme and any other insoluble material.
-
Supernatant Collection : Carefully decant and collect the clear supernatant, which contains the mixture of D-xylulose and unreacted D-xylose. This solution is now ready for purification.
Protocol 2: Purification of D-Xylulose
This protocol uses ion-exchange and size-exclusion or simulated moving bed (SMB) chromatography to separate D-xylulose from the remaining D-xylose.
2.1. Materials
-
Supernatant from Protocol 1
-
Strong cation exchange resin (e.g., Dowex 50W-X8, H⁺ form)
-
Weak anion exchange resin (e.g., Amberlite IRA-96, free base form)
-
Chromatography system (e.g., preparative HPLC or FPLC)
-
Column suitable for sugar separation (e.g., Ca²⁺-form ion-exchange column or size-exclusion column like Bio-Gel P-2)
-
Deionized water (HPLC grade) as mobile phase
-
Fraction collector
2.2. Procedure
-
Deionization : Pass the supernatant from Protocol 1 first through a column containing the strong cation exchange resin and then through a column with the weak anion exchange resin. This removes the metal cofactors and buffer salts.
-
Concentration : Concentrate the deionized sugar solution under reduced pressure using a rotary evaporator to a final concentration of 20-40% (w/v).
-
Chromatographic Separation :
-
Equilibrate the preparative chromatography column with deionized water at the appropriate temperature (e.g., 60-80°C for Ca²⁺-form columns).
-
Inject the concentrated sugar solution onto the column.
-
Elute the sugars with deionized water at a constant flow rate. D-xylulose and D-xylose will separate based on their interaction with the stationary phase.
-
-
Fraction Collection : Collect fractions using a fraction collector.
-
Analysis of Fractions : Analyze the collected fractions for the presence of D-xylulose and D-xylose using HPLC (Protocol 3).
-
Pooling and Lyophilization : Pool the fractions containing pure D-xylulose. Freeze the pooled solution and lyophilize (freeze-dry) to obtain a pure, dry powder of D-xylulose.
Protocol 3: HPLC Analysis of Reaction Components
This protocol provides a standard method for quantifying D-xylose and D-xylulose.
3.1. Materials
-
HPLC system equipped with a Refractive Index (RI) detector.
-
Aminex HPX-87 series column (e.g., HPX-87H, HPX-87P, or HPX-87C) or an amino-based column.
-
HPLC-grade water or dilute acid (e.g., 5 mM H₂SO₄) or acetonitrile/water mixture as mobile phase.[10]
-
D-xylose and D-xylulose analytical standards.
-
Syringe filters (0.22 µm).
3.2. Procedure
-
Standard Curve Preparation : Prepare a series of standard solutions of known concentrations for both D-xylose and D-xylulose (e.g., 0.1 to 10 mg/mL).
-
Sample Preparation : Dilute the aliquots from the reaction mixture or purified fractions with the mobile phase to fall within the concentration range of the standard curve. Filter the diluted samples through a 0.22 µm syringe filter.
-
Chromatography :
-
Set up the HPLC system according to the conditions specified in Table 2 or the column manufacturer's recommendations.
-
Inject the prepared standards to generate a calibration curve based on peak area versus concentration.
-
Inject the prepared samples.
-
-
Quantification : Identify the peaks for D-xylose and D-xylulose based on their retention times compared to the standards. Quantify the amount of each sugar in the samples by comparing their peak areas to the standard curve.[11]
References
- 1. Xylose isomerase - Wikipedia [en.wikipedia.org]
- 2. l-Arabinose Isomerase and d-Xylose Isomerase from Lactobacillus reuteri: Characterization, Coexpression in the Food Grade Host Lactobacillus plantarum, and Application in the Conversion of d-Galactose and d-Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative kinetics of D-xylose and D-glucose isomerase activities of the D-xylose isomerase from Thermus aquaticus HB8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production and Purification of Extracellular D-Xylose Isomerase from an Alkaliphilic, Thermophilic Bacillus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Binding Energy and Catalysis by D-Xylose Isomerase: Kinetic, Product and X-Ray Crystallographic Analysis of Enzyme-Catalyzed Isomerization of (R)-Glyceraldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production, purification and physicochemical characterization of D-xylose/glucose isomerase from Escherichia coli strain BL21 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Analysis on Xylose and Xylitol on Primesep S Column | SIELC Technologies [sielc.com]
- 10. Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for α-D-Xylulofuranose as a Glycosyl Donor in Oligosaccharide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of α-D-xylulofuranose as a glycosyl donor in the synthesis of oligosaccharides. Due to the limited specific literature on α-D-xylulofuranose donors, the following protocols are based on established methods for structurally related furanosides, particularly α-D-xylofuranosides and other ketofuranosides. Researchers should consider these as a starting point, with the understanding that optimization for specific donor-acceptor pairings will be necessary.
Introduction
The stereoselective synthesis of oligosaccharides is a cornerstone of glycochemistry, with critical applications in drug discovery, materials science, and chemical biology. The furanoside linkage, in particular, is a common motif in biologically active natural products. While significant progress has been made in the synthesis of pyranosides, the stereocontrolled formation of furanosidic bonds, especially 1,2-cis linkages, remains a formidable challenge. α-D-Xylulofuranose, a ketopentose, presents unique stereochemical considerations for its use as a glycosyl donor. This document outlines key considerations and experimental protocols for employing α-D-xylulofuranose derivatives in glycosylation reactions.
Key Concepts in α-D-Xylulofuranoside Synthesis
The stereochemical outcome of a glycosylation reaction is influenced by several factors:
-
Glycosyl Donor: The nature of the leaving group at the anomeric center (e.g., thioglycoside, trichloroacetimidate (B1259523), halide) and the protecting groups on the sugar ring significantly impact reactivity and selectivity.
-
Protecting Groups: Participating groups at the C-2 position (e.g., acetate, benzoate) typically lead to 1,2-trans products through the formation of a dioxolenium ion intermediate. To achieve the 1,2-cis product (α-xylulofuranoside), non-participating groups (e.g., benzyl, silyl (B83357) ethers) are generally required at the C-2 position.[1]
-
Activation Method: The choice of promoter or activator is critical for initiating the glycosylation. Common activators include Lewis acids like boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl (B98337) triflate (TMSOTf) for trichloroacetimidate donors, and combinations like N-iodosuccinimide (NIS) with a catalytic amount of a Lewis acid (e.g., AgOTf or TMSOTf) for thioglycoside donors.[1]
-
Reaction Conditions: Temperature, solvent, and the presence of additives can all influence the stereoselectivity and yield of the glycosylation. Low temperatures often favor the kinetically controlled product, which can enhance stereoselectivity.[1]
Data Presentation
The following tables summarize quantitative data from representative glycosylation reactions using furanoside donors, which can serve as a reference for optimizing reactions with α-D-xylulofuranose donors.
Table 1: Optimization of α-Xylofuranosylation Reaction Conditions [2]
| Entry | Donor (equiv.) | Acceptor (equiv.) | Promoter (equiv.) | Solvent | Temp. (°C) | Yield (%) | α:β Ratio |
| 1 | 1.7 | 1.0 | NIS (2.5), AgOTf (0.25) | Et₂O | RT | 92 | >20:1 |
| 2 | 1.7 | 1.0 | NIS (2.5), AgOTf (0.25) | CH₂Cl₂ | RT | 85 | 10:1 |
| 3 | 1.7 | 1.0 | NIS (2.5), AgOTf (0.25) | Toluene | RT | 78 | 8:1 |
| 4 | 1.2 | 1.0 | NIS (2.5), AgOTf (0.25) | Et₂O | RT | 75 | >20:1 |
| 5 | 1.7 | 1.0 | NIS (2.5), TMSOTf (0.25) | Et₂O | RT | 88 | 15:1 |
Table 2: Substrate Scope of α-Xylofuranosylation [2]
| Entry | Acceptor | Product | Yield (%) | α:β Ratio |
| 1 | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Disaccharide | 89 | 10:1 |
| 2 | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | Disaccharide | 96 | >20:1 |
| 3 | Methyl 2,3,6-tri-O-benzyl-α-D-mannopyranoside | Disaccharide | 67 | >17.7:1 |
| 4 | N-acetyl-3,4,6-tri-O-acetyl-glucosamine | Disaccharide | 72 | 7:1 |
Experimental Protocols
The following are detailed protocols for the preparation of a generic α-D-xylulofuranosyl donor and its use in a glycosylation reaction. These are generalized procedures and may require optimization.
Protocol 1: Preparation of a Protected α-D-Xylulofuranosyl Thioglycoside Donor
This protocol is adapted from the synthesis of a 2,3-O-xylylene-protected xylofuranoside thioglycoside donor.[2]
Materials:
-
D-Xylose
-
Protecting group reagents (e.g., Trityl chloride, α,α′-dibromo-o-xylene)
-
Thiol (e.g., p-thiocresol)
-
Activating agents (e.g., NaH, Lewis acid)
-
Anhydrous solvents (DMF, CH₂Cl₂, etc.)
-
Reagents for workup and purification (silica gel, etc.)
Procedure:
-
Protection of D-Xylose: Start with the multi-step protection of D-xylose to install appropriate protecting groups, leaving the anomeric position available for thioglycoside formation. A key intermediate could be a trityl-protected xylose derivative.
-
Introduction of a Conformationally Restricting Group (Optional but Recommended for α-selectivity): React the protected xylose with a reagent like α,α′-dibromo-o-xylene and NaH in DMF to introduce a rigid protecting group.
-
Deprotection and Thioglycoside Formation: Selectively deprotect the anomeric position and react with a thiol (e.g., p-thiocresol) in the presence of a Lewis acid to form the thioglycoside.
-
Purification: Purify the resulting thioglycoside donor by silica (B1680970) gel column chromatography.
Protocol 2: General α-D-Xylulofuranosylation using a Thioglycoside Donor
This protocol describes a general method for glycosylation using a protected α-D-xylulofuranosyl thioglycoside donor.
Materials:
-
Protected α-D-xylulofuranosyl thioglycoside donor
-
Glycosyl acceptor
-
N-iodosuccinimide (NIS)
-
Silver trifluoromethanesulfonate (B1224126) (AgOTf) or Trimethylsilyl triflate (TMSOTf)
-
Anhydrous diethyl ether (Et₂O) or dichloromethane (B109758) (CH₂Cl₂)
-
Activated 4 Å molecular sieves
Procedure:
-
Preparation: To a flame-dried flask under an inert atmosphere (e.g., Argon), add the α-D-xylulofuranosyl thioglycoside donor (1.7 equivalents) and the glycosyl acceptor (1.0 equivalent). Add activated 4 Å molecular sieves.
-
Dissolution: Dissolve the reactants in anhydrous diethyl ether.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes.
-
Activation: Add N-iodosuccinimide (2.5 equivalents) and a catalytic amount of silver triflate (0.25 equivalents) to the mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by adding a few drops of a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).
-
Workup: Dilute the mixture with CH₂Cl₂ and filter through Celite. Wash the filtrate with saturated aqueous Na₂S₂O₃ and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired α-linked oligosaccharide.
Protocol 3: General α-D-Xylulofuranosylation using a Trichloroacetimidate Donor
This protocol outlines a general method for glycosylation using a protected α-D-xylulofuranosyl trichloroacetimidate donor.
Materials:
-
Protected α-D-xylulofuranosyl trichloroacetimidate donor
-
Glycosyl acceptor
-
Trimethylsilyl triflate (TMSOTf) or Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Activated 4 Å molecular sieves
Procedure:
-
Preparation: To a flame-dried flask under an inert atmosphere, add the protected α-D-xylulofuranosyl trichloroacetimidate donor (1.5 equivalents) and the glycosyl acceptor (1.0 equivalent). Add activated 4 Å molecular sieves.
-
Dissolution: Dissolve the reactants in anhydrous CH₂Cl₂.
-
Cooling: Cool the reaction mixture to -78 °C.
-
Activation: Add a catalytic amount of TMSOTf solution dropwise.
-
Reaction: Allow the reaction to stir at -78 °C and monitor its progress by TLC. The reaction may be allowed to slowly warm to a higher temperature if necessary.
-
Quenching: Upon completion, quench the reaction with a few drops of triethylamine (B128534) or pyridine.
-
Workup: Allow the mixture to warm to room temperature, dilute with CH₂Cl₂, and filter through Celite®. Wash the filtrate with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by silica gel column chromatography to yield the desired product.
Visualizations
The following diagrams illustrate the general workflow for a chemical glycosylation reaction and the key factors influencing the stereochemical outcome.
References
Application Notes and Protocols: α-D-Xylulofuranose in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct applications of α-D-xylulofuranose in medicinal chemistry are not extensively documented in current literature, its central role as an intermediate in key metabolic pathways, particularly in its phosphorylated form (D-xylulose-5-phosphate), presents significant opportunities for drug discovery and development. This document outlines the potential applications of α-D-xylulofuranose and its derivatives, focusing on its involvement in metabolic regulation and as a scaffold for enzyme inhibitors. The information provided is based on the broader context of D-xylulose metabolism and the therapeutic potential of related compounds.
1. Metabolic Significance and Therapeutic Potential
D-xylulose, the ketose precursor to α-D-xylulofuranose, is a key player in carbohydrate metabolism. Its significance in medicinal chemistry can be understood through its roles in the following pathways:
-
The Pentose (B10789219) Phosphate (B84403) Pathway (PPP): D-xylulose is converted to D-xylulose-5-phosphate (X5P) by the enzyme xylulokinase. X5P is a crucial intermediate in the pentose phosphate pathway, a fundamental process for generating NADPH (essential for managing oxidative stress and for fatty acid synthesis) and precursors for nucleotide biosynthesis.
-
Regulation of Lipogenesis: D-xylulose-5-phosphate is a key regulator of glucose metabolism and lipogenesis, the process of synthesizing fatty acids.[1] This positions enzymes involved in D-xylulose metabolism as potential targets for addressing metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.
-
The Glucuronate-Xylulose Pathway: In mammals, D-xylulokinase is the final enzyme in the glucuronate-xylulose pathway, which links to the pentose phosphate pathway through D-xylulose-5-phosphate.[1]
The potential anti-diabetic effects of the related aldose, D-xylose, have been demonstrated in studies on streptozotocin-nicotinamide-induced diabetic rats. D-xylose was shown to regulate blood glucose levels, potentially through the regeneration of pancreatic tissue and by suppressing gluconeogenesis.[2] Furthermore, xylitol, a sugar alcohol that is metabolized to D-xylulose, has shown anti-inflammatory, antiglycemic, antiviral, and antibacterial properties in the context of lung infections.[3]
2. α-D-Xylulofuranose Derivatives as Enzyme Inhibitors
The development of analogs of molecules within the D-xylulose metabolic pathway has shown promise in the creation of targeted enzyme inhibitors.
2.1. Inhibition of Methylerythritol Phosphate (MEP) Synthase
A notable area of research is the development of inhibitors for enzymes in the MEP pathway, which is essential for isoprenoid biosynthesis in most pathogenic bacteria, apicomplexan parasites, and plants, but is absent in humans. This makes the enzymes of this pathway attractive targets for novel anti-infective agents and herbicides.
Analogs of 1-deoxy-D-xylulose 5-phosphate (DXP) have been synthesized and evaluated as inhibitors of E. coli methylerythritol phosphate (MEP) synthase.[4] These analogs were designed to chelate the divalent metal ion in the enzyme's active site.
Quantitative Data: Inhibition of E. coli MEP Synthase by 1-Deoxy-D-Xylulose 5-Phosphate Analogs [4]
| Analog | Structure Modification | IC50 (mM) |
| 1 | Methyl group of DXP replaced by a carboxylate | ~1.0 |
| 3 | Methyl group of DXP replaced by a methyl ester | ~0.25 |
| 4 | Methyl group of DXP replaced by an amide | ~0.5 |
| 5 | Acetyl moiety of DXP replaced by a hydroxymethyl group | ~1.0 |
| 2 | Methyl group of DXP replaced by a hydroxamic acid | No inhibition |
| 6 | Acetyl moiety of DXP replaced by an aminomethyl group | No inhibition |
3. Experimental Protocols
While specific protocols for the medicinal chemistry applications of α-D-xylulofuranose are not established, the following methodologies for the synthesis and evaluation of related compounds can be adapted.
3.1. Protocol: Synthesis of 1-Deoxy-D-Xylulose 5-Phosphate (DXP) Analogs
This is a generalized protocol based on the synthesis of DXP analogs for MEP synthase inhibition.[4]
Objective: To synthesize analogs of DXP where the methyl or acetyl group is replaced with other functional groups to explore structure-activity relationships.
Materials:
-
Appropriate protected carbohydrate precursors
-
Reagents for functional group transformations (e.g., oxidizing agents, aminating agents)
-
Phosphorylating agents (e.g., dibenzyl phosphite)
-
Solvents (e.g., DMF, THF, pyridine)
-
Purification materials (e.g., silica (B1680970) gel for chromatography)
-
Analytical instruments (e.g., NMR, Mass Spectrometry)
Procedure:
-
Protection of Hydroxyl Groups: Start with a suitable, commercially available protected xylose derivative. The choice of protecting groups is critical to ensure regioselectivity in subsequent reactions.
-
Modification of the Target Position:
-
For C1 Analogs (replacing the methyl group): This will involve chemical transformations at the C1 position of the precursor. For example, oxidation to a carboxylic acid or conversion to an amide.
-
For C2 Analogs (replacing the acetyl group): This will involve modifications at the C2 position, such as reduction of a ketone to an alcohol.
-
-
Phosphorylation: Introduce a phosphate group at the C5 position. This is a crucial step for activity as the phosphate moiety is often essential for binding to the enzyme's active site.
-
Deprotection: Remove the protecting groups to yield the final analog.
-
Purification and Characterization: Purify the final compound using techniques like column chromatography or HPLC. Confirm the structure and purity using NMR and mass spectrometry.
3.2. Protocol: In Vitro Enzyme Inhibition Assay for MEP Synthase
Objective: To determine the inhibitory activity (IC50) of synthesized DXP analogs against MEP synthase.
Materials:
-
Recombinant MEP synthase
-
Substrate: 1-deoxy-D-xylulose 5-phosphate (DXP)
-
Cofactors (e.g., NADPH, MgCl2, MnCl2)
-
Assay buffer (e.g., Tris-HCl)
-
Synthesized inhibitor compounds
-
Spectrophotometer
Procedure:
-
Enzyme Reaction Mixture: Prepare a reaction mixture containing the assay buffer, MEP synthase, and cofactors.
-
Inhibitor Addition: Add varying concentrations of the test compounds (DXP analogs) to the reaction mixture. Include a control with no inhibitor.
-
Initiation of Reaction: Start the reaction by adding the substrate, DXP.
-
Monitoring the Reaction: Monitor the progress of the reaction spectrophotometrically by measuring the decrease in NADPH absorbance at 340 nm.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
4. Visualizations
Diagram 1: D-Xylulose Metabolism and its Link to the Pentose Phosphate Pathway
Caption: Metabolic conversion of Xylitol to D-Xylulose and its entry into the Pentose Phosphate Pathway.
References
- 1. Structure and Function of Human Xylulokinase, an Enzyme with Important Roles in Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Xylose as a sugar complement regulates blood glucose levels by suppressing phosphoenolpyruvate carboxylase (PEPCK) in streptozotocin-nicotinamide-induced diabetic rats and by enhancing glucose uptake in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation of D-xylose with severity and morbidity-related factors of COVID-19 and possible therapeutic use of D-xylose and antibiotics for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 1-deoxy-D-xylulose 5-phosphate analogues as chelation-based inhibitors of methylerythritol phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Xylofuranose Sugars as Precursors for Antiviral Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleoside analogues are a cornerstone of antiviral therapy. The modification of the sugar moiety of a nucleoside can lead to compounds with potent and selective antiviral activity. While the direct use of alpha-D-Xylulofuranose as a precursor for antiviral nucleosides is not extensively documented in the available scientific literature, the closely related sugar, D-xylose, is a versatile starting material for the synthesis of various xylofuranosyl and lyxofuranosyl nucleosides with significant antiviral properties. These analogues have demonstrated activity against a range of viruses, particularly herpesviruses.
This document provides a comprehensive overview of the synthesis of antiviral nucleosides derived from D-xylose, with a focus on alpha-D-lyxofuranosyl and beta-D-xylofuranosyl derivatives. The protocols and data presented herein are based on established methodologies and can serve as a valuable resource for the design and synthesis of novel antiviral agents.
Data Presentation
The antiviral activities of several xylose- and lyxose-derived nucleoside analogues are summarized in the table below. This data highlights the potential of these scaffolds in the development of new antiviral therapies.
| Compound Class | Specific Derivative | Target Virus | Assay Type | IC50 / EC50 (µM) | Cytotoxicity (CC50 or note) | Reference |
| α-L-lyxofuranosyl benzimidazoles | 5-deoxy, 2-halogen derivatives | HCMV (Towne) | Plaque Assay | 0.2 - 0.4 | Not specified | [1] |
| 5-deoxy, 2-halogen derivatives | HCMV (Towne) | Yield Reduction | 0.2 - 2 | Not specified | [1] | |
| 2-isopropylamino/cyclopropylamino derivatives | HCMV (Towne) | Plaque Assay | 60 - 100 | Not cytotoxic | [1] | |
| 2-isopropylamino/cyclopropylamino derivatives | HCMV (Towne) | Yield Reduction | 17 - 100 | Not cytotoxic | [1] | |
| β-D-xylofuranosyl phosphonates | Adenine analogue | Measles virus (MeV) | Not specified | 12 | Lacking cytotoxicity | |
| Adenine analogue | Enterovirus-68 (EV-68) | Not specified | 16 | Lacking cytotoxicity | ||
| 3'-modified xylofuranosyl uridines | 2',5'-di-O-silylated 3'-C-alkylthio nucleosides | SARS-CoV-2 | In vitro | Low micromolar | Not specified | [2] |
| Disilylated 3'-glucosylthio xylonucleoside | Sindbis virus (SINV) | In vitro | 3 | No toxic effect at 120 µM | [2] |
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis of xylofuranose-based antiviral nucleosides.
Protocol 1: Preparation of 1-O-Acetyl-2,3,5-tri-O-benzoyl-α-D-xylofuranose
This protocol describes the preparation of a key intermediate for the synthesis of β-D-xylofuranosyl nucleosides.
Materials:
-
D-xylose
-
0.5% Methanolic hydrogen chloride
-
Pyridine
-
Benzoyl chloride
-
Acetic anhydride
-
Sulfuric acid
Procedure:
-
Methyl Glycoside Formation: Treat D-xylose with 0.5% methanolic hydrogen chloride under controlled conditions.
-
Benzoylation: Benzoylate the resulting methyl xyloside to protect the hydroxyl groups.
-
Acetolysis: Perform acetolysis to afford crystalline 1-O-acetyl-2,3,5-tri-O-benzoyl-α-D-xylofuranose.
Protocol 2: Synthesis of β-D-Xylofuranosyl Nucleosides via the Silyl-Hilbert-Johnson (Vorbrüggen) Reaction
This is a widely used method for the stereoselective synthesis of β-nucleosides.
Materials:
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-α-D-xylofuranose
-
Desired nucleobase (e.g., 5-fluorouracil, adenine)
-
Hexamethyldisilazane (HMDS)
-
Ammonium (B1175870) sulfate (B86663) (catalyst)
-
Anhydrous acetonitrile (B52724)
-
Stannic chloride (SnCl₄) or Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Sodium bicarbonate solution
-
Dichloromethane (B109758) or ethyl acetate
-
Sodium methoxide (B1231860) in methanol (B129727)
Procedure:
-
Silylation of Nucleobase: Reflux the nucleobase with HMDS and a catalytic amount of ammonium sulfate in anhydrous acetonitrile until the solution becomes clear. This forms the silylated nucleobase.
-
Glycosylation:
-
Dissolve the protected xylofuranose (B8766934) and the silylated nucleobase in anhydrous acetonitrile.
-
Add SnCl₄ or TMSOTf dropwise and stir the reaction at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution and extract the product with dichloromethane or ethyl acetate.
-
-
Deprotection: Treat the protected nucleoside with a catalytic amount of sodium methoxide in methanol to remove the benzoyl protecting groups, yielding the final 1-β-D-xylofuranosyl nucleoside.
Protocol 3: Synthesis of α-D-Lyxofuranosyl Benzimidazole (B57391) Nucleosides
This protocol outlines the synthesis of α-nucleosides, which have shown activity against HCMV.
Materials:
-
1,2,3,5-tetra-O-acetyl-L-lyxofuranose (prepared from L-lyxose)
-
Substituted benzimidazole (e.g., 2,5,6-trichlorobenzimidazole)
-
Anhydrous solvent (e.g., acetonitrile)
-
Lewis acid catalyst (e.g., SnCl₄)
-
Sodium methoxide in methanol
Procedure:
-
Condensation: Condense the acetylated L-lyxofuranose with the substituted benzimidazole in the presence of a Lewis acid catalyst to yield the protected α-nucleoside.[1]
-
Deprotection: Remove the acetyl protecting groups using sodium methoxide in methanol to obtain the final α-L-lyxofuranosyl benzimidazole.[1]
-
Further Modifications (Optional): The deprotected nucleoside can be further modified, for example, by halogenation or amination, to produce a library of analogues for structure-activity relationship studies.[1]
Protocol 4: Plaque Reduction Assay for Antiviral Activity
This is a standard method to determine the antiviral efficacy of a compound.
Materials:
-
Confluent monolayer of host cells (e.g., HFF cells for HCMV)
-
Virus stock of known titer
-
Serial dilutions of the test compound
-
Culture medium
-
Agarose or methylcellulose (B11928114) overlay
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and grow to confluency.
-
Infection: Remove the culture medium and infect the cell monolayers with the virus at a concentration that produces a countable number of plaques.
-
Compound Treatment: After a viral adsorption period, remove the inoculum and overlay the cells with a medium containing various concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation.
-
Staining: Remove the overlay, fix the cells, and stain with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Visualizations
Synthesis of Xylofuranosyl Nucleosides
Caption: General workflow for the synthesis of β-D-xylofuranosyl nucleosides.
Antiviral Plaque Reduction Assay Workflow
Caption: Workflow for a typical plaque reduction assay.
References
Application Notes and Protocols for alpha-D-Xylulofuranose Derivatives in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of alpha-D-xylulofuranose derivatives as enzyme inhibitors, with a specific focus on guanidino-alpha-D-xylulofuranose derivatives targeting acetylcholinesterase (AChE), a key enzyme implicated in Alzheimer's disease. Detailed protocols for the synthesis of these compounds and the subsequent enzymatic assays are provided to facilitate further research and development in this area.
Introduction to this compound Derivatives in Enzyme Inhibition
This compound, a five-membered ring sugar, serves as a versatile scaffold for the synthesis of a variety of derivatives with potential therapeutic applications. The furanose ring system offers a unique three-dimensional structure that can be strategically modified to interact with the active sites of various enzymes. By introducing different functional groups at specific positions on the xylulofuranose core, it is possible to design selective and potent enzyme inhibitors. These inhibitors can play a crucial role in understanding biological pathways and in the development of novel therapeutic agents for a range of diseases.
One promising class of this compound derivatives are those containing a guanidino group. The guanidinium (B1211019) group, being protonated at physiological pH, can engage in strong electrostatic and hydrogen-bonding interactions with amino acid residues in an enzyme's active site, potentially leading to high-affinity binding and potent inhibition.
Guanidino-alpha-D-Xylulofuranose Derivatives as Acetylcholinesterase Inhibitors
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132).[1][2] Inhibition of AChE is a primary therapeutic strategy for the symptomatic treatment of Alzheimer's disease, as it increases the concentration of acetylcholine in the synaptic cleft, thereby compensating for the loss of cholinergic neurons.[1][3]
Recent studies have explored the potential of guanidino-alpha-D-xylulofuranose derivatives as inhibitors of AChE.[4][5] These compounds have shown promising inhibitory activity and selectivity, making them interesting candidates for further investigation in the context of Alzheimer's disease and other neurological disorders.
Quantitative Data on AChE Inhibition
The inhibitory activities of synthesized guanidino-alpha-D-xylulofuranose derivatives against acetylcholinesterase are summarized in the table below. The data highlights the potential of these compounds as effective enzyme inhibitors.
| Compound | Target Enzyme | Inhibition Constant (Ki) [µM] | Inhibition Type | Reference |
| Guanidinomethyltriazole 3'-O-dodecyl xylofuranos-5'-yl isonucleoside | AChE | 22.87 | Mixed-type | [4] |
| 3-O-dodecyl (N-Boc)guanidino xylofuranose (B8766934) | AChE | 7.49 | Non-competitive | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of key intermediates and the final guanidino-alpha-D-xylulofuranose derivatives, as well as the protocol for the enzyme inhibition assay, are provided below.
Synthesis of 5-Azido-1,2-O-isopropylidene-alpha-D-xylofuranose Precursors
A key step in the synthesis of guanidino-xylulofuranose derivatives is the preparation of 5-azido precursors. These can be synthesized from commercially available D-xylose.
Protocol 1: Synthesis of 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose
This protocol describes the protection of the hydroxyl groups of D-xylose.
Materials:
-
D-xylose
-
Antimony pentachloride
-
Aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Molecular Sieves 3A
Procedure:
-
To 200 ml of acetone, add 10.0 g of D-xylose and 89.7 mg of antimony pentachloride.
-
Reflux the mixture with stirring in a water bath at 60°C for 5 hours. During the reaction, dry the refluxing solvent with 20 g of Molecular Sieves 3A placed between the reaction vessel and the condenser.[2]
-
After the reaction is complete, add a small amount of pyridine to the solution and distill off the acetone under reduced pressure.[2]
-
Dissolve the residue in benzene, wash the benzene solution successively with aqueous sodium bicarbonate solution and water, and then dry over anhydrous magnesium sulfate.[2]
-
Distill off the benzene under reduced pressure. The resulting residue is then distilled under reduced pressure to yield 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose.[2]
Protocol 2: Synthesis of 5-Azido-1,2-O-isopropylidene-alpha-D-xylofuranose
This protocol details the conversion of a protected xylofuranose to its 5-azido derivative.
Materials:
-
1,2:5,6-di-O-isopropylidene-D-glucofuranose (as a starting point for a multi-step synthesis)
-
Sodium periodate (B1199274) (NaIO4)
-
Sodium borohydride (B1222165) (NaBH4)
-
Tosyl chloride (TsCl) or Mesyl chloride (MsCl)
-
Pyridine
-
Sodium azide (B81097) (NaN3)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Allyl bromide or other alkylating agents (for 3-O-derivatives)
-
Sodium hydride (NaH)
General Procedure for conversion to 5-azido-xylofuranose:
-
Start with a suitably protected glucofuranose derivative (e.g., 1,2-O-isopropylidene-D-glucofuranose with desired 3-O-substitution).
-
Perform oxidative cleavage of the C5-C6 bond using sodium periodate.[4]
-
Reduce the resulting aldehyde with sodium borohydride to yield the corresponding 1,2-O-isopropylidene-alpha-D-xylofuranose derivative.[4]
-
Activate the primary hydroxyl group at C-5 by converting it to a good leaving group, such as a tosylate or mesylate, using tosyl chloride or mesyl chloride in pyridine.
-
Displace the leaving group with an azide group by reacting with sodium azide in a solvent like DMF or DMSO at an elevated temperature.[6]
For 3-O-substituted derivatives:
-
The desired alkyl or other group can be introduced at the 3-position of 1,2:5,6-di-O-isopropylidene-D-glucofuranose before the oxidative cleavage step, or on 5-azido-1,2-O-isopropylidene-xylofuranose using an appropriate alkylating agent and a base like sodium hydride.[4]
Synthesis of Guanidino-alpha-D-Xylulofuranose Derivatives
The 5-azido group is a versatile precursor for the introduction of a guanidino functionality.
Protocol 3: Reduction of Azide and Guanidinylation
This protocol describes the conversion of the 5-azido group to a guanidino group.
Materials:
-
5-azido-xylulofuranose derivative
-
N,N′-bis(tert-butoxycarbonyl)-N′′-triflylguanidine
-
Diisopropylethylamine (DIPEA)
-
Palladium on carbon (Pd/C) or Triphenylphosphine (B44618) (PPh3)
-
Methanol or other suitable solvent for hydrogenation
-
Water (for Staudinger reaction)
Procedure (One-pot, two-step):
-
The 5-azido xylofuranose derivative is subjected to hydrogenation in the presence of a catalyst like Pd/C.[4]
-
Following the reduction of the azide to an amine, the guanidinylating reagent, N,N′-bis(tert-butoxycarbonyl)-N′′-triflylguanidine, and a base such as DIPEA are added to the reaction mixture to form the protected guanidino derivative.[4]
-
Alternatively, a Staudinger reaction using triphenylphosphine followed by hydrolysis can be used to convert the azide to the amine before guanidinylation.
-
Subsequent deprotection of the Boc groups, if necessary, can be achieved under acidic conditions.
Acetylcholinesterase Inhibition Assay
The inhibitory activity of the synthesized compounds against AChE can be determined using the spectrophotometric method developed by Ellman.[7]
Protocol 4: Ellman's Assay for AChE Inhibition
Principle: The assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine. The thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.[7]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or other sources
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader
Procedure (96-well plate format):
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions.
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer.
-
ATCI Solution (14 mM): Dissolve 40.2 mg of ATCI in 10 mL of deionized water. Prepare fresh daily.
-
AChE Solution (1 U/mL): Prepare a stock solution and dilute with phosphate buffer to the working concentration just before use. Keep on ice.
-
-
Assay Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution at various concentrations.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[7]
-
Reaction Initiation: Add 10 µL of the ATCI substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the type of inhibition and the inhibition constant (Ki).
-
Visualizations
The following diagrams illustrate the synthetic workflow for guanidino-alpha-D-xylulofuranose derivatives and the cholinergic signaling pathway targeted by these inhibitors.
Caption: Synthetic workflow for guanidino-α-D-xylulofuranose derivatives.
Caption: Cholinergic signaling pathway and the site of action for AChE inhibitors.
References
- 1. 3-Azido-3-deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-allofuranose synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. 3-AZIDO-3-DEOXY-1,2:5,6-DI-O-ISOPROPYLIDENE-ALPHA-D-GLUCOFURANOSE synthesis - chemicalbook [chemicalbook.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Enzymatic synthesis of 4-hydroxyphenyl beta-D-oligoxylosides and their notable tyrosinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of alpha-D-Xylulofuranose-Containing Glycoconjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of glycoconjugates containing the rare ketofuranose, alpha-D-xylulofuranose. The methodologies described herein provide a framework for accessing these complex molecules for further investigation in glycobiology, drug discovery, and diagnostics.
Introduction
Glycoconjugates play pivotal roles in a myriad of biological processes, including cell-cell recognition, signaling, and immune responses. The structural diversity of the glycan component is a key determinant of the specificity of these interactions. While aldofuranosides have been extensively studied, glycoconjugates incorporating the ketofuranose this compound are less common, yet hold significant potential for probing biological systems and as therapeutic agents. Their unique stereochemistry and conformational properties may lead to novel molecular recognition events.
The synthesis of this compound-containing glycoconjugates presents unique challenges, primarily due to the difficulty in controlling the stereoselectivity at the anomeric center of the ketose. This document outlines a multi-step synthetic strategy commencing with the readily available D-xylose. The key steps involve the isomerization of D-xylose to D-xylulose, protection of the hydroxyl groups, activation of the anomeric center, and subsequent glycosylation with a suitable aglycon.
Data Presentation
The following table summarizes the typical yields for the key steps in the synthesis of an this compound-containing glycoconjugate. Please note that yields can vary depending on the specific substrate, reaction conditions, and scale.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Isomerization | D-Xylose | D-Xylulose | 27-47 |
| 2 | Acetonide Protection | D-Xylulose | 1,2:3,4-di-O-isopropylidene-alpha-D-xylulofuranose | ~70 |
| 3 | Selective Deprotection | Protected Xylulose | Monohydroxy-protected Xylulose | Variable |
| 4 | Activation of Anomeric Center | Protected Xylulose | Glycosyl Donor (e.g., thioglycoside) | 60-80 |
| 5 | Glycosylation | Glycosyl Donor | Protected Glycoconjugate | 50-70 |
| 6 | Deprotection | Protected Glycoconjugate | Final Glycoconjugate | >90 |
Experimental Protocols
Protocol 1: Isomerization of D-Xylose to D-Xylulose (Enzymatic Method)
This protocol describes the conversion of D-xylose to D-xylulose using xylose isomerase.
Materials:
-
D-Xylose
-
Xylose Isomerase (e.g., from Streptomyces rubiginosus)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Sodium phosphate (B84403) buffer (0.1 M, pH 7.5)
-
Dowex 50W-X8 resin (H⁺ form)
-
Activated charcoal
Procedure:
-
Prepare a 1 M solution of D-xylose in 0.1 M sodium phosphate buffer (pH 7.5).
-
Add MgSO₄ to a final concentration of 10 mM.
-
Add xylose isomerase to the solution (enzyme loading to be optimized based on activity).
-
Incubate the reaction mixture at 60°C with gentle agitation.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction typically reaches equilibrium in 24-48 hours.
-
Once equilibrium is reached, cool the reaction mixture to room temperature and deactivate the enzyme by heating to 100°C for 10 minutes.
-
Centrifuge the mixture to remove the denatured enzyme.
-
To remove unreacted D-xylose, the mixture can be subjected to selective oxidation of the aldose followed by ion-exchange chromatography, or purified using chromatographic methods such as simulated moving bed chromatography. A simpler, though less pure, approach involves precipitation and crystallization.
-
Treat the supernatant with activated charcoal to decolorize the solution.
-
Pass the solution through a column of Dowex 50W-X8 resin (H⁺ form) to remove cations.
-
Concentrate the eluate under reduced pressure to obtain a syrup containing a mixture of D-xylulose and D-xylose.
-
The D-xylulose can be purified by column chromatography on silica (B1680970) gel or by fractional crystallization.
Protocol 2: Preparation of a Protected this compound Donor
This protocol outlines the synthesis of a protected thioglycoside donor from D-xylulose, which can be used in glycosylation reactions.
Materials:
-
D-Xylulose
-
p-Toluenesulfonic acid (p-TsOH)
-
Acetone
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
p-Toluenethiol
-
Boron trifluoride etherate (BF₃·OEt₂)
Procedure:
-
Protection of D-Xylulose:
-
Suspend D-xylulose in anhydrous acetone.
-
Add 2,2-dimethoxypropane and a catalytic amount of p-TsOH.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with solid NaHCO₃ and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting 1,2:3,4-di-O-isopropylidene-alpha-D-xylulofuranose by silica gel chromatography.
-
-
Thioglycoside Formation:
-
Dissolve the protected xylulofuranose in anhydrous CH₂Cl₂.
-
Add p-toluenethiol.
-
Cool the mixture to 0°C and add BF₃·OEt₂ dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting p-tolyl 1-thio-2,3,4-tri-O-isopropylidene-alpha-D-xylulofuranoside by silica gel chromatography.
-
Protocol 3: Glycosylation and Deprotection
This protocol describes the glycosylation of an acceptor molecule with the protected xylulofuranose donor and subsequent deprotection to yield the final glycoconjugate.
Materials:
-
Protected this compound thioglycoside donor
-
Acceptor molecule with a free hydroxyl group (e.g., a protected amino acid, lipid, or another sugar)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH) or Silver triflate (AgOTf)
-
Dichloromethane (CH₂Cl₂)
-
Molecular sieves (4 Å)
-
Triethylamine
-
Sodium methoxide (B1231860) in methanol
-
Trifluoroacetic acid (TFA)
Procedure:
-
Glycosylation:
-
Dry the glycosyl donor, acceptor, and molecular sieves under vacuum.
-
Dissolve the donor and acceptor in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon).
-
Add activated 4 Å molecular sieves and stir for 30 minutes at room temperature.
-
Cool the mixture to the desired temperature (e.g., -40°C).
-
Add NIS and a catalytic amount of TfOH or AgOTf.
-
Monitor the reaction by TLC. Upon completion, quench with triethylamine.
-
Filter the reaction mixture through Celite and concentrate the filtrate.
-
Purify the protected glycoconjugate by silica gel chromatography.
-
-
Deprotection:
-
Zemplén de-O-acetylation (if acetate (B1210297) protecting groups are present): Dissolve the protected glycoconjugate in anhydrous methanol and add a catalytic amount of sodium methoxide in methanol. Stir at room temperature until deacetylation is complete (monitored by TLC). Neutralize with an acidic resin (e.g., Dowex 50W-X8, H⁺ form), filter, and concentrate.
-
Acidic hydrolysis of acetonides: Dissolve the compound in a mixture of TFA and water (e.g., 9:1 v/v) and stir at room temperature. Monitor the reaction by TLC. Once complete, co-evaporate with toluene (B28343) to remove the acid.
-
Purify the final deprotected glycoconjugate by size-exclusion chromatography or reversed-phase HPLC.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis of this compound-containing glycoconjugates.
Caption: Synthetic workflow for this compound glycoconjugates.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. All chemical manipulations should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols for the Quantification of alpha-D-Xylulofuranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-D-Xylulofuranose is the furanose isomer of D-xylulose, a ketopentose sugar that plays a role in carbohydrate metabolism. As an intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), the accurate quantification of D-xylulose and its isomers is crucial for understanding metabolic fluxes, diagnosing certain metabolic disorders, and for various applications in biotechnology and drug development. This document provides detailed application notes and protocols for the primary analytical techniques used to quantify this compound. While methods specifically validated for the alpha-D-furanose isomer are limited, the techniques presented for D-xylulose are readily adaptable.
Analytical Techniques Overview
The quantification of this compound, often in equilibrium with its other isomers in solution, can be achieved through several analytical techniques. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays. Capillary Electrophoresis (CE) also presents a powerful, albeit less common, alternative.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of carbohydrates. For sugars like xylulose that lack a strong UV chromophore, Refractive Index Detection (RID) or Evaporative Light Scattering Detection (ELSD) are commonly employed.
Application Note:
HPLC with RID is a robust method for quantifying D-xylulose in various sample types, including fermentation broths and hydrolyzed biomass. The separation is typically achieved on columns packed with a strong cation exchange resin in the hydrogen or lead form. It is important to note that HPLC analysis will quantify D-xylulose, which exists as an equilibrium mixture of its anomers (alpha and beta) and ring forms (furanose and pyranose) in solution. Chromatographic conditions can be optimized to improve the separation of xylulose from other sugars that may be present in the sample, such as xylose, glucose, and arabinose.
Experimental Protocol: HPLC with Refractive Index Detection (HPLC-RID)
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Isocratic pump
-
Column oven
-
Refractive Index Detector (RID)
-
Aminex HPX-87H or similar ion-exchange column (300 mm x 7.8 mm)
2. Reagents and Materials:
-
D-Xylulose standard (≥95% purity)
-
Ultrapure water (18.2 MΩ·cm)
-
Sulfuric acid (H₂SO₄), analytical grade
-
Syringe filters (0.22 µm)
3. Chromatographic Conditions:
-
Mobile Phase: 5 mM H₂SO₄ in ultrapure water
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 60°C
-
Detector Temperature: 40°C
-
Injection Volume: 20 µL
-
Run Time: Approximately 30 minutes
4. Standard Preparation:
-
Prepare a stock solution of D-xylulose (e.g., 10 g/L) in the mobile phase.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 2.5, 5, and 10 g/L).
5. Sample Preparation:
-
Samples should be diluted with the mobile phase to fall within the calibration range.
-
Centrifuge samples to remove any particulate matter.
-
Filter the supernatant through a 0.22 µm syringe filter prior to injection.
6. Quantification:
-
Inject the prepared standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples and determine the concentration of D-xylulose by interpolating the peak area from the calibration curve.
Data Presentation: HPLC-RID Method Validation Parameters
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 g/L |
| Limit of Quantification (LOQ) | 0.15 g/L |
| Precision (RSD%) | < 2% |
| Recovery (%) | 95 - 105% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity for carbohydrate analysis. However, due to the low volatility of sugars, a derivatization step is mandatory to convert them into volatile compounds.
Application Note:
GC-MS is a highly sensitive method suitable for the quantification of D-xylulose in complex biological matrices such as plasma or cell extracts. The most common derivatization procedure involves a two-step methoximation and silylation. This process reduces the number of isomers and produces thermally stable derivatives suitable for GC analysis. The use of a stable isotope-labeled internal standard is recommended for accurate quantification.
Experimental Protocol: GC-MS with Derivatization
1. Instrumentation:
-
Gas Chromatograph (GC) with a split/splitless injector
-
Mass Spectrometer (MS)
-
DB-5ms or similar capillary column (30 m x 0.25 mm, 0.25 µm film thickness)
2. Reagents and Materials:
-
D-Xylulose standard
-
Methoxyamine hydrochloride (MeOx)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Hexane
3. Derivatization Procedure:
-
Lyophilization: Lyophilize the aqueous samples to complete dryness.
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample. Incubate at 60°C for 60 minutes.
-
Silylation: Add 80 µL of MSTFA and incubate at 60°C for 30 minutes.
4. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-600
5. Quantification:
-
Generate a calibration curve using derivatized D-xylulose standards.
-
Quantification is typically based on the peak area of a characteristic ion of the derivatized xylulose.
Data Presentation: GC-MS Method Validation Parameters
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 1 µM |
| Limit of Quantification (LOQ) | 5 µM |
| Precision (RSD%) | < 5% |
| Recovery (%) | 90 - 110% |
Enzymatic Assay
Enzymatic assays provide high specificity for the quantification of D-xylulose, often in a spectrophotometric format.
Application Note:
The enzymatic quantification of D-xylulose can be performed using D-xylose isomerase in a coupled reaction with sorbitol dehydrogenase. D-xylose isomerase converts D-xylulose to D-xylose, and then sorbitol dehydrogenase reduces D-xylose to xylitol (B92547) with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm is proportional to the amount of D-xylulose. This method is highly specific and can be adapted for high-throughput screening.
Experimental Protocol: Coupled Enzymatic Assay
1. Instrumentation:
-
UV-Vis Spectrophotometer or microplate reader capable of reading at 340 nm
2. Reagents and Materials:
-
D-Xylulose standard
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Magnesium chloride (MgCl₂) (10 mM)
-
NADH
-
D-Sorbitol Dehydrogenase
-
D-Xylose Isomerase
3. Assay Procedure (in a 96-well plate):
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and NADH.
-
Add 20 µL of sample or standard to each well.
-
Add 170 µL of the reaction mixture to each well.
-
Add 5 µL of D-Sorbitol Dehydrogenase to initiate the reaction with any endogenous D-xylose.
-
Read the initial absorbance (A₁) at 340 nm after the reaction stabilizes.
-
Add 5 µL of D-Xylose Isomerase to initiate the conversion of D-xylulose.
-
Incubate at 37°C for 30 minutes or until the reaction is complete.
-
Read the final absorbance (A₂) at 340 nm.
4. Quantification:
-
Calculate the change in absorbance (ΔA = A₁ - A₂).
-
Generate a standard curve by plotting ΔA versus the concentration of D-xylulose standards.
-
Determine the concentration of D-xylulose in the samples from the standard curve.
Data Presentation: Enzymatic Assay Validation Parameters
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 10 µM |
| Limit of Quantification (LOQ) | 30 µM |
| Precision (RSD%) | < 10% |
| Specificity | High for D-xylulose |
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that can be applied to carbohydrate analysis. Neutral sugars like xylulose are typically derivatized or complexed to impart a charge for electrophoretic separation.
Application Note:
Capillary zone electrophoresis (CZE) of carbohydrates can be achieved by forming negatively charged complexes with borate (B1201080) ions at high pH. The separation is based on the charge-to-size ratio of the sugar-borate complexes. This method offers high efficiency and requires very small sample volumes. Detection is often by indirect UV absorbance.
Experimental Protocol: Capillary Electrophoresis with Borate Complexation
1. Instrumentation:
-
Capillary Electrophoresis system with a UV detector
2. Reagents and Materials:
-
D-Xylulose standard
-
Sodium tetraborate
-
Boric acid
3. CE Conditions:
-
Capillary: Fused-silica capillary (50 µm i.d., 50 cm effective length)
-
Background Electrolyte (BGE): 100 mM borate buffer, pH 9.3
-
Voltage: 20 kV
-
Temperature: 25°C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
-
Detection: Indirect UV at 254 nm
4. Quantification:
-
A calibration curve is generated using D-xylulose standards.
-
The concentration in samples is determined by comparing peak areas to the calibration curve.
Data Presentation: Capillary Electrophoresis Method Validation Parameters
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 50 µM |
| Limit of Quantification (LOQ) | 150 µM |
| Precision (RSD%) | < 5% |
| Migration Time Repeatability (RSD%) | < 2% |
Visualizations
D-Xylose Metabolism in Caulobacter crescentus
Caption: Metabolic pathway of D-xylose in Caulobacter crescentus.
Pentose Phosphate Pathway (Non-Oxidative Phase)
Caption: Interconversion of sugars in the non-oxidative pentose phosphate pathway.
General Experimental Workflow for HPLC Analysis
Caption: General workflow for the quantification of this compound by HPLC.
Application Notes and Protocols for Isotopic Labeling of alpha-D-Xylulofuranose in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail the use of isotopically labeled alpha-D-Xylulofuranose for tracing metabolic pathways, particularly the Pentose Phosphate (B84403) Pathway (PPP). This document provides methodologies for the synthesis of labeled compounds, their application in metabolic flux analysis, and the subsequent analysis of labeled metabolites using mass spectrometry.
Introduction to Isotopic Labeling and this compound Metabolism
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. By replacing specific atoms in a molecule with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C), researchers can track the incorporation of these isotopes into downstream metabolites. This provides invaluable insights into the activity of metabolic pathways, allowing for the quantification of metabolic fluxes and the elucidation of complex metabolic networks.[1][2]
This compound is a five-carbon sugar (pentose) that, in its phosphorylated form (xylulose-5-phosphate), is a key intermediate in the non-oxidative branch of the Pentose Phosphate Pathway (PPP). The PPP is a crucial metabolic pathway responsible for producing NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense, and for generating precursors for nucleotide biosynthesis.[3] Tracing the metabolism of labeled this compound can, therefore, provide a detailed understanding of PPP activity and its interplay with other central carbon metabolism pathways like glycolysis.
Synthesis of Isotopically Labeled this compound
While a direct, single-step synthesis of isotopically labeled this compound is not widely documented, it can be achieved through enzymatic or a combination of chemical and enzymatic methods starting from commercially available labeled precursors. The following protocol outlines a chemo-enzymatic approach.
Protocol 2.1: Chemo-Enzymatic Synthesis of [U-¹³C₅]-alpha-D-Xylulofuranose
This protocol describes the synthesis of uniformly ¹³C-labeled this compound from [U-¹³C₅]-D-xylose.
Materials:
-
[U-¹³C₅]-D-xylose
-
ATP (Adenosine triphosphate)
-
Xylose isomerase
-
Xylulokinase
-
Alkaline phosphatase
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
Quenching solution (e.g., ice-cold methanol)
-
Purification system (e.g., High-Performance Liquid Chromatography - HPLC)
Procedure:
-
Isomerization: Dissolve [U-¹³C₅]-D-xylose in the reaction buffer. Add xylose isomerase to catalyze the conversion of D-xylose to D-xylulose. Incubate at an optimal temperature for the enzyme (typically 25-37°C). Monitor the reaction progress using thin-layer chromatography (TLC) or HPLC.
-
Phosphorylation: Once a significant amount of D-xylulose is formed, add ATP and xylulokinase to the reaction mixture. This will phosphorylate D-xylulose to D-xylulose-5-phosphate.
-
Dephosphorylation: After the phosphorylation is complete, add alkaline phosphatase to remove the phosphate group from D-xylulose-5-phosphate, yielding D-xylulose. The furanose form is one of the tautomers present in solution.
-
Quenching and Purification: Stop the reaction by adding an ice-cold quenching solution. Purify the resulting [U-¹³C₅]-D-xylulofuranose from the reaction mixture using HPLC with an appropriate column for sugar separation.
-
Verification: Confirm the identity and isotopic enrichment of the purified product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Application in Metabolic Flux Analysis
Isotopically labeled this compound can be introduced to cell cultures or whole organisms to trace its metabolic fate. The following protocol outlines a general procedure for a cell culture-based metabolic labeling experiment.
Protocol 3.1: ¹³C-Labeling Experiment in Mammalian Cells
Materials:
-
Mammalian cell line of interest
-
Culture medium (glucose-free)
-
Dialyzed fetal bovine serum (dFBS)
-
[U-¹³C₅]-alpha-D-Xylulofuranose
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution (-80°C 80% methanol/water)
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Medium Exchange: On the day of the experiment, aspirate the growth medium and wash the cells once with pre-warmed, glucose-free culture medium.
-
Labeling: Add the labeling medium, which is the glucose-free medium supplemented with dFBS and a known concentration of [U-¹³C₅]-alpha-D-Xylulofuranose.
-
Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled sugar. The incubation time will depend on the metabolic rates of the specific cell line and should be optimized.
-
Metabolism Quenching: To halt all metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add the -80°C quenching solution and place the culture plates on dry ice.
-
Metabolite Extraction: Scrape the cells in the quenching solution and transfer the cell slurry to a pre-chilled tube. The polar metabolites will be in the supernatant after centrifugation.
Analysis of Labeled Metabolites by Mass Spectrometry
The extracted metabolites can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the incorporation of ¹³C into downstream metabolites.
Protocol 4.1: GC-MS Analysis of ¹³C-Labeled Metabolites
Materials:
-
Dried metabolite extract
-
Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine (B92270), and N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
-
GC-MS system
Procedure:
-
Derivatization:
-
Add methoxyamine hydrochloride in pyridine to the dried metabolite extract to protect carbonyl groups. Incubate the mixture.
-
Add MSTFA to the mixture to silylate hydroxyl and amine groups, increasing the volatility of the metabolites. Incubate at an elevated temperature.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Separate the metabolites on a suitable GC column.
-
Detect the mass-to-charge ratio (m/z) of the fragments in the mass spectrometer.
-
-
Data Analysis:
-
Identify the metabolites based on their retention times and mass spectra.
-
Determine the mass isotopomer distribution (MID) for each metabolite by analyzing the relative abundance of the different isotopologues (M+0, M+1, M+2, etc.).
-
Correct the raw MID data for the natural abundance of ¹³C.
-
Protocol 4.2: LC-MS/MS Analysis of ¹³C-Labeled Metabolites
Materials:
-
Dried metabolite extract
-
Resuspension solvent (e.g., 50% methanol)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Resuspend the dried metabolite extract in the resuspension solvent.
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate the metabolites using a suitable liquid chromatography method (e.g., HILIC for polar metabolites).
-
Detect the precursor and product ions using tandem mass spectrometry (MS/MS) to identify and quantify the labeled metabolites.
-
-
Data Analysis:
-
Identify metabolites based on their retention times and fragmentation patterns.
-
Quantify the abundance of different isotopologues to determine the extent of ¹³C incorporation.
-
Data Presentation and Interpretation
The quantitative data obtained from mass spectrometry analysis is crucial for calculating metabolic fluxes. The following tables provide an example of how to structure this data.
Table 1: Mass Isotopomer Distribution of Key PPP Metabolites
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |
| Ribose-5-phosphate | 0.10 | 0.15 | 0.25 | 0.20 | 0.15 | 0.15 |
| Sedoheptulose-7-phosphate | 0.05 | 0.10 | 0.20 | 0.25 | 0.20 | 0.15 |
| Erythrose-4-phosphate | 0.15 | 0.20 | 0.30 | 0.25 | 0.10 | N/A |
| Fructose-6-phosphate | 0.20 | 0.25 | 0.30 | 0.15 | 0.05 | 0.05 |
| Glyceraldehyde-3-phosphate | 0.30 | 0.40 | 0.25 | 0.05 | N/A | N/A |
Note: The values in this table are for illustrative purposes only and will vary depending on the experimental conditions.
Table 2: Calculated Metabolic Fluxes
| Pathway | Relative Flux (%) |
| Pentose Phosphate Pathway (Oxidative) | 30 |
| Pentose Phosphate Pathway (Non-oxidative) | 70 |
| Glycolysis | 60 |
| Anaplerosis | 10 |
Note: These values are examples and need to be calculated using specialized software based on the experimental mass isotopomer distribution data.
Visualizations
Diagrams of Metabolic Pathways and Experimental Workflows
Caption: Metabolic fate of labeled this compound in the Pentose Phosphate Pathway.
Caption: Experimental workflow for metabolic studies using isotopically labeled this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of α-D-Xylulofuranose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of α-D-Xylulofuranose and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of α-D-Xylulofuranose?
A1: The most common and readily available starting material for the synthesis of α-D-Xylulofuranose and its derivatives is D-xylose (B76711).[1][2] A key intermediate that is often synthesized from D-xylose is 1,2-O-isopropylidene-α-D-xylofuranose, which serves as a versatile precursor for further modifications.[1][2]
Q2: What general strategies are employed to achieve the desired α-anomer selectivity?
A2: Achieving high stereoselectivity for the 1,2-cis linkage in α-D-xylulofuranosides is a significant challenge. Successful approaches often involve the use of thioglycoside donors with conformationally restricting protecting groups, such as a xylylene protecting group.[2] This strategy helps to lock the electrophilic intermediate into a conformation that favors the formation of the α-glycoside.[2] Reaction conditions, including the choice of solvent and catalyst, also play a crucial role in directing the stereochemical outcome.
Q3: What are some common purification techniques to isolate the desired α-D-Xylulofuranose product?
A3: Common purification techniques include silica (B1680970) gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC).[3][4][5] The choice of method depends on the scale of the reaction and the difficulty of separating the desired product from impurities. In some cases, derivatization of the anomeric mixture can facilitate separation.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of α-D-Xylulofuranose and its intermediates.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product | - Formation of the undesired β-anomer.- Ring-opening of the furanose ring.- Incomplete reaction. | - Employ stereoselective glycosylation methods using appropriate donors and promoters.- Use mild reaction conditions and suitable protecting groups to stabilize the furanose ring.[5]- Optimize reaction parameters such as temperature, time, and stoichiometry. Monitor reaction progress using TLC or HPLC.[5] |
| Formation of multiple unexpected spots on TLC | - Presence of various side products due to non-specific reactions. | - Re-evaluate the reaction conditions, particularly temperature and the nature of the catalyst.- Ensure the purity of starting materials and solvents. |
| Difficult purification of the final product | - Co-elution of the α and β anomers.- Presence of closely related side products. | - Utilize high-resolution purification techniques like preparative HPLC.[5]- Consider derivatization to improve the separation of anomers.[5]- A thorough work-up procedure is essential to remove impurities before chromatography.[5] |
| Formation of a dimeric byproduct | - Reaction of two equivalents of a starting material with a bifunctional reagent. | - This has been observed when reacting a trityl derivative with α,α′-dibromo-o-xylene.[3] Consider using a higher dilution or adjusting the stoichiometry of the reactants. |
| Presence of chlorinated or sulfated byproducts | - Reaction of hydroxyl groups with reagents like thionyl chloride or sulfuryl chloride. | - When using these reagents for activation, carefully control the reaction conditions (temperature, stoichiometry) to minimize side reactions with other hydroxyl groups.[1] |
| Formation of furfural (B47365) or dark-colored "humins" | - Acid-catalyzed dehydration of xylose, especially at elevated temperatures. | - Use milder acidic conditions or shorter reaction times. If high temperatures are necessary, consider methods to remove furfural as it is formed, such as pervaporation. |
Experimental Protocols
Synthesis of 1,2-O-Isopropylidene-α-D-xylofuranose (A Key Intermediate)
This protocol describes a common method for the preparation of 1,2-O-isopropylidene-α-D-xylofuranose from D-xylose, which is a foundational step in many synthetic routes to α-D-Xylulofuranose derivatives.
Materials:
-
D-xylose
-
Acetone (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (or other suitable base for neutralization)
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Suspend D-xylose in anhydrous acetone.
-
Add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, neutralize the reaction mixture by adding a base (e.g., solid sodium bicarbonate) until effervescence ceases.
-
Filter the mixture to remove the solids.
-
Concentrate the filtrate under reduced pressure to obtain a crude syrup.
-
Dissolve the syrup in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to yield 1,2-O-isopropylidene-α-D-xylofuranose.
Data Presentation
Table 1: Influence of Reaction Conditions on Side Product Formation (Illustrative)
| Reaction Step | Reagent/Condition | Primary Side Product(s) | Typical Yield of Side Product (%) | Reference |
| Protection of Trityl Derivative | α,α′-dibromo-o-xylene, NaH | Dimer | Major byproduct | [3] |
| Activation of hydroxyl group | Thionyl Chloride | Diastereomeric cyclic sulfites | Mixture of products | [1] |
| Activation of hydroxyl group | Sulfuryl Chloride | Chlorinated & sulfated byproducts | Mixture of products | [1] |
| Acid-catalyzed dehydration | Strong acid, high temperature | Furfural, Humins | Variable, can be significant |
Note: The yields of side products are highly dependent on the specific reaction conditions and are provided here as illustrative examples.
Visualizations
Caption: General workflow for the synthesis of α-D-Xylulofuranose derivatives.
Caption: Troubleshooting decision tree for α-D-Xylulofuranose synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of a library of allyl alpha-L-arabinofuranosyl-alpha- or beta-D-xylopyranosides; route to higher oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chloride ions enhance furfural formation from d-xylose in dilute aqueous acidic solutions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Conversion of xylose into D-xylitol using catalytic transfer hydrogenation with formic acid as H-donor :: BioResources [bioresources.cnr.ncsu.edu]
Troubleshooting low yield in alpha-D-Xylulofuranosylation
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in α-D-Xylulofuranosylation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help optimize your synthetic strategies for improved yields and purity.
Troubleshooting Guides
This section addresses specific issues you may encounter during your α-D-Xylulofuranosylation experiments, offering potential causes and actionable solutions.
Issue 1: Low Yield of the Desired α-D-Xylulofuranoside
Question: I am consistently obtaining a low yield of my target α-D-xylulofuranoside. What are the potential causes and how can I improve the yield?
Answer: Low yields in α-D-Xylulofuranosylation can stem from several factors, ranging from suboptimal reaction conditions to inherent properties of the substrates. Here's a breakdown of potential causes and solutions:
-
Suboptimal Reaction Conditions: The choice of promoter, solvent, and temperature can significantly impact the reaction outcome.
-
Promoter/Activator: The strength and stoichiometry of the Lewis acid or promoter are critical. Insufficient activation of the xylulofuranosyl donor will lead to a sluggish or incomplete reaction.[1] Consider screening different promoters or increasing the equivalents of the current one.
-
Solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway.[1] Ethereal solvents like diethyl ether have been shown to favor α-selectivity in some furanosylations.[2]
-
Temperature: Running the reaction at a lower temperature can sometimes improve selectivity and reduce side reactions, although it may require longer reaction times.[3]
-
-
Donor and Acceptor Reactivity:
-
Donor Stability: Furanosyl donors can be more prone to anomerization (conversion between α and β anomers) compared to pyranosyl donors.[2] If the desired anomer is less reactive, this can lead to lower yields.
-
Protecting Groups: Electron-withdrawing protecting groups on the donor, such as acetyl groups, can deactivate the donor, making it less reactive. Conversely, an electron-withdrawing group at the O-5 position of a xylofuranoside donor has been shown to improve α-selectivity.[2]
-
Acceptor Nucleophilicity: A sterically hindered or electronically deactivated glycosyl acceptor will be less nucleophilic, leading to a slower and less efficient reaction.[1] Increasing the equivalents of the acceptor or raising the reaction temperature might be necessary.[1]
-
-
Presence of Water: Moisture in the reaction can lead to hydrolysis of the glycosyl donor, a common side reaction in glycosylation chemistry.[4][5] This consumes the donor and reduces the yield of the desired product. Ensure all glassware is flame-dried and reagents and solvents are anhydrous. The use of molecular sieves is highly recommended to sequester any residual water.[2]
Issue 2: Poor α-Selectivity in the Glycosylation Reaction
Question: My reaction is producing a mixture of α and β anomers, with a low ratio of the desired α-product. How can I improve the α-selectivity?
Answer: Achieving high α-selectivity in furanosylation can be challenging due to the flexible nature of the furanose ring and the potential for the reaction to proceed through an SN1-like mechanism involving an oxocarbenium ion intermediate.[2][3] Here are some strategies to enhance α-selectivity:
-
Choice of Donor and Protecting Groups:
-
Conformationally Restricted Donors: Utilizing a donor with a rigid protecting group strategy can lock the conformation of the intermediate, favoring attack from a specific face. For instance, a 2,3-O-xylylene-protected xylofuranosyl donor has been shown to provide high α-selectivity.[2]
-
Neighboring Group Participation: While typically used to favor 1,2-trans products, understanding the electronic effects of protecting groups is crucial. An electron-withdrawing acetyl group at the O-5 position of a xylofuranosyl donor was found to significantly enhance α-selectivity.[2]
-
-
Solvent Effects: The solvent can play a crucial role in stereoselectivity. Ethereal solvents like diethyl ether have been reported to increase α-stereoselectivity in furanosylations.[2]
-
Reaction Temperature: Lowering the reaction temperature can often improve the stereoselectivity of glycosylation reactions.
Issue 3: Observation of Multiple Byproducts on TLC Analysis
Question: My TLC plate shows multiple spots in addition to my starting materials and desired product, leading to a low isolated yield after purification. What are these byproducts and how can I minimize their formation?
Answer: The formation of multiple byproducts is a common issue in glycosylation reactions.[1] These can arise from various side reactions:
-
Hydrolysis: As mentioned earlier, hydrolysis of the glycosyl donor is a frequent side reaction if moisture is present.[4][5] This will result in a free sugar that can complicate purification.
-
Elimination: Glycosyl donors can undergo elimination to form glycals, another common byproduct.[4][5]
-
Rearrangement of Protecting Groups: Acyl protecting groups can sometimes migrate to other hydroxyl positions under the reaction conditions, leading to a mixture of isomers.[3]
-
Anomerization: Formation of the undesired anomer is a common "byproduct."[1]
Solutions to Minimize Byproducts:
-
Strict Anhydrous Conditions: Use flame-dried glassware, anhydrous solvents, and molecular sieves to prevent hydrolysis.[2]
-
Optimize Reaction Conditions: Carefully screen reaction parameters such as temperature, promoter, and solvent to find conditions that favor the desired glycosylation over side reactions.
-
Appropriate Protecting Groups: Choose protecting groups that are stable under the reaction conditions and do not promote unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for optimizing the reaction conditions for an α-D-Xylulofuranosylation?
A good starting point is to use a conformationally restricted donor, such as p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-d-xylofuranoside. Optimized conditions reported for this donor involve using 1.7 equivalents of the donor with 1.0 equivalent of the acceptor in the presence of 2.5 equivalents of N-iodosuccinimide (NIS) and 0.25 equivalents of silver triflate (AgOTf) in diethyl ether at room temperature.[2]
Q2: How do I choose the right protecting group for my xylulofuranosyl donor?
The choice of protecting group can significantly influence both the reactivity of the donor and the stereochemical outcome of the glycosylation. Electron-withdrawing groups like acetyls can decrease reactivity but may improve selectivity.[2] A key strategy for enhancing α-selectivity is to use a protecting group that restricts the conformation of the furanose ring, such as a 2,3-O-xylylene group.[2]
Q3: My purification is difficult, and I am losing a lot of my product. What can I do?
Purification challenges can lead to apparent low yields. If you are observing product loss during chromatography, consider the following:
-
Product Stability: Ensure your product is stable to the silica (B1680970) gel or other stationary phase and the solvents used for chromatography.
-
Separation of Anomers: If you have a mixture of anomers, their separation can be challenging. Sometimes, protecting group manipulation of the product mixture can alter the polarity and improve separation. The use of a xylylene protecting group has been noted to facilitate the separation of diastereomers.[2]
Data Summary
The following table summarizes the effect of different solvents and donor protecting groups on the yield and α:β selectivity of a model α-D-Xylulofuranosylation reaction.
| Entry | Donor | Solvent | Yield (%) | α:β Ratio |
| 1 | 7 (O-5 PMB) | CH3CN | 81 | 1:2.3 |
| 2 | 7 (O-5 PMB) | Et2O | 88 | 2.3:1 |
| 3 | 8 (O-5 Ac) | Et2O | 66 | 9.5:1 |
| Data extracted from a study using a conformationally restricted xylofuranosyl donor.[2] |
Experimental Protocols
General Protocol for α-D-Xylulofuranosylation using a Thioglycoside Donor
This protocol is based on an optimized procedure for α-selective xylofuranosylation.[2]
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add the glycosyl acceptor (1.0 eq.) and freshly activated 4Å molecular sieves to a flame-dried round-bottom flask.
-
Reagents: In a separate flame-dried flask, dissolve the xylulofuranosyl donor (e.g., p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-d-xylofuranoside, 1.7 eq.) in anhydrous diethyl ether.
-
Addition: Transfer the donor solution to the flask containing the acceptor and molecular sieves via cannula.
-
Promoter Addition: Add N-iodosuccinimide (NIS, 2.5 eq.) to the reaction mixture.
-
Activation: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature) and add a solution of silver triflate (AgOTf, 0.25 eq.) in anhydrous diethyl ether dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Workup: Dilute the mixture with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and wash with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired α-D-xylulofuranoside.
Visualizations
Caption: Troubleshooting workflow for low yield in α-D-Xylulofuranosylation.
Caption: Workflow for improving α-selectivity in xylulofuranosylation.
References
Technical Support Center: Optimizing Anomeric Selectivity in Xylulofuranoside Synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in optimizing the anomeric selectivity of xylulofuranoside synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My xylulofuranosylation reaction is giving a mixture of α and β anomers. How can I improve the selectivity?
A1: Anomeric control in xylulofuranoside synthesis is challenging due to the flexible furanose ring. The most effective strategy is to use a conformationally restricted glycosyl donor. A 3,4-O-xylylene protecting group has been shown to be highly effective in directing the stereochemical outcome.
-
For β-xylulofuranosides: The use of a 3,4-O-xylylene-protected thioglycoside donor with a benzoate (B1203000) ester at the O-1 position provides excellent β-selectivity.[1][2]
-
For α-xylulofuranosides: A 2,3-O-xylylene-protected thioglycoside donor is effective for achieving high α-selectivity.[3]
Q2: I am attempting to install the xylylene protecting group on my xylulofuranoside donor, but I am getting a significant amount of a dimeric byproduct. What is causing this and how can I prevent it?
A2: The formation of a dimeric byproduct, where two molecules of the xylulofuranoside donor react with one molecule of α,α′-dibromo-o-xylene, is a known side reaction.[3] This occurs due to the bifunctional nature of the alkylating agent.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of the reactants. Use a slight excess of α,α′-dibromo-o-xylene (e.g., 1.1 equivalents).
-
Slow Addition: Add the α,α′-dibromo-o-xylene slowly to the reaction mixture at a low temperature (e.g., 0 °C) to favor the intramolecular cyclization over the intermolecular dimerization.
-
High Dilution: Performing the reaction under high dilution conditions can also favor the intramolecular reaction.
Q3: During my glycosylation reaction using a thioglycoside donor and NIS/TMSOTf activation, I am observing acetylation of my acceptor alcohol. How can I avoid this?
A3: Acetylation of the acceptor alcohol is a possible side reaction when using acetylated glycosyl donors in the presence of a Lewis acid promoter like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).[1] The Lewis acid can catalyze the transfer of the acetyl group from the donor to the acceptor.
Preventative Measures:
-
Use a Non-participating Protecting Group: If possible, use a donor with a non-participating protecting group at the O-2 position, such as a benzyl (B1604629) ether, to avoid this side reaction.
-
Optimize Reaction Conditions: Lowering the reaction temperature and reducing the reaction time may minimize the extent of this side reaction.
-
Alternative Promoters: Consider using a different promoter system that is less likely to facilitate acetyl group transfer.
Q4: How can I confirm the anomeric configuration of my synthesized xylulofuranoside?
A4: The anomeric configuration can be determined using ¹H NMR spectroscopy by analyzing the coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2).
-
For α-xylulofuranosides (1,2-cis): The coupling constant (³JH1,H2) is typically around 5.0 Hz.[3]
-
For β-xylulofuranosides (1,2-trans): The coupling constant (³JH1,H2) is smaller, approximately 2.5 Hz.[3]
Additionally, ¹³C NMR chemical shifts of the anomeric carbon can provide further confirmation, although specific values can vary depending on the protecting groups.
Data Presentation: Anomeric Selectivity in Xylulofuranoside Synthesis
Table 1: Synthesis of α-Xylulofuranosides using a 2,3-O-Xylylene-Protected Donor
| Entry | Donor | Acceptor | Promoter System | Solvent | Yield (%) | α:β Ratio |
| 1 | 5-O-PMB-2,3-O-xylylene-xylulofuranosyl thioglycoside | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | NIS/TMSOTf | CH₂Cl₂ | 85 | >20:1 |
| 2 | 5-O-Ac-2,3-O-xylylene-xylulofuranosyl thioglycoside | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | NIS/TMSOTf | CH₂Cl₂ | 92 | >20:1 |
Data synthesized from literature reports.[3]
Table 2: Synthesis of β-Xylulofuranosides using a 3,4-O-Xylylene-Protected Donor
| Entry | Donor | Acceptor | Promoter System | Solvent | Yield (%) | α:β Ratio |
| 1 | 1-O-benzoyl-3,4-O-xylylene-xylulofuranosyl thioglycoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | CH₂Cl₂ | 88 | Only β |
| 2 | 1-O-benzoyl-3,4-O-xylylene-xylulofuranosyl thioglycoside | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | NIS/TfOH | CH₂Cl₂ | 85 | Only β |
Data synthesized from literature reports.[1][2]
Experimental Protocols
Protocol 1: Synthesis of a 2,3-O-Xylylene-Protected α-Xylulofuranoside [3]
-
Preparation of the Donor:
-
Start with a suitable protected xylulofuranoside precursor, such as a 5-O-trityl-protected thioglycoside.
-
To a solution of the precursor in DMF at 0 °C, add sodium hydride (2.2 eq) followed by the slow addition of α,α′-dibromo-o-xylene (1.1 eq).
-
Stir the reaction at 0 °C for 2 hours and then quench with saturated aqueous NH₄Cl.
-
Extract the product with CH₂Cl₂ and purify by flash column chromatography.
-
Remove the trityl group using acidic conditions (e.g., TFA in CH₂Cl₂) to yield the 5-OH donor precursor.
-
Protect the 5-OH group as a p-methoxybenzyl (PMB) ether or an acetate (B1210297) ester.
-
-
Glycosylation:
-
Dissolve the donor (1.0 eq) and the acceptor (1.2 eq) in anhydrous CH₂Cl₂.
-
Add powdered 4 Å molecular sieves and stir for 30 minutes at room temperature.
-
Cool the mixture to the desired temperature (e.g., -40 °C).
-
Add N-iodosuccinimide (NIS, 1.2 eq) followed by a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 eq).
-
Monitor the reaction by TLC. Upon completion, quench the reaction with triethylamine (B128534).
-
Filter the mixture through Celite, concentrate the filtrate, and purify the product by flash column chromatography.
-
Protocol 2: Synthesis of a 3,4-O-Xylylene-Protected β-Xylulofuranoside [1][2]
-
Preparation of the Donor:
-
Synthesize a 3,4-O-xylylene-protected thioglycoside donor with a benzoate ester at the O-1 position following established procedures.
-
-
Glycosylation:
-
Combine the donor (1.0 eq), acceptor (1.5 eq), and 4 Å molecular sieves in CH₂Cl₂ and stir for 30 minutes at room temperature.
-
Cool the reaction to -78 °C.
-
Add NIS (1.5 eq) and triflic acid (TfOH, 0.3 eq).
-
Allow the reaction to warm to -40 °C and stir for 1 hour.
-
Quench the reaction with triethylamine and warm to room temperature.
-
Filter, concentrate, and purify the product by flash column chromatography.
-
Visualizations
Caption: General experimental workflow for the synthesis of xylulofuranosides using conformationally restricted donors.
Caption: Logical relationship between protecting group strategy and anomeric selectivity in xylulofuranoside synthesis.
References
Technical Support Center: Purification of Furanose Anomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) concerning the purification of furanose anomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying furanose anomers?
The principal difficulty in purifying furanose and other reducing sugars is the phenomenon of mutarotation.[1] In solution, the alpha and beta anomers exist in a dynamic equilibrium. This interconversion during chromatographic separation can lead to peak broadening or the appearance of split peaks, making it challenging to isolate a pure anomer.[1][2] Additional challenges include the high polarity of sugars, which can complicate separation on standard reversed-phase columns, and their lack of a strong UV chromophore, necessitating the use of alternative detection methods.[1][3] Furthermore, the synthesis of a specific furanose may result in the formation of diastereomers, which can be difficult to separate due to their similar physical and chemical properties.[3]
Q2: How does mutarotation affect chromatographic separation of furanose anomers?
In a solution, furanose anomers are in constant interconversion. If the rate of this interconversion is comparable to the speed of the chromatographic separation, it results in a distorted chromatogram, often seen as broadened or split peaks.[1][2] If the interconversion is very slow compared to the separation time, two distinct peaks for the anomers might be observed. Conversely, if the interconversion is very fast, a single, sharp, averaged peak will be seen.[2]
Q3: Which chromatographic techniques are most suitable for separating furanose anomers?
Hydrophilic Interaction Liquid Chromatography (HILIC) is a widely used and effective technique for separating polar compounds like sugars and their anomers.[2][3] Chiral chromatography can also be employed to resolve sugar anomers, as they are diastereomers.[2] Additionally, specialized techniques like anion-exchange chromatography with boric acid complexation have been shown to enhance the separation of certain sugars.[1]
Q4: What detection methods are recommended for analyzing furanose anomers?
Due to the lack of a strong UV chromophore in most sugars, UV detection is generally not suitable.[2] More appropriate detection methods include:
-
Refractive Index (RI) Detection: A universal detector for sugars, but it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.[2]
-
Evaporative Light Scattering Detection (ELSD): More sensitive than RI and compatible with gradient elution, making it a popular choice for sugar analysis.[2]
-
Charged Aerosol Detector (CAD): Similar to ELSD, it offers good sensitivity and is compatible with gradient elution.[1]
-
Mass Spectrometry (MS): Provides structural information and can be a powerful tool for identifying and quantifying sugars.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Splitting or Broadening | Mutarotation (anomer interconversion) on the column. | 1. Increase Column Temperature: Elevating the temperature (e.g., to 70-80°C) can accelerate anomer interconversion, leading to a single, sharp peak.[1] 2. Use a High pH Mobile Phase: An alkaline mobile phase (pH > 10) also speeds up mutarotation, causing the anomeric peaks to coalesce. Ensure your column is stable at high pH (e.g., polymer-based columns).[1] 3. Lower Column Temperature: To achieve separation of anomers, significantly lowering the column temperature can suppress mutarotation.[3] |
| Poor Resolution Between Anomers | 1. Insufficient selectivity of the chromatographic system. 2. Co-elution of the isomers. | 1. Optimize Mobile Phase: For HILIC, adjust the acetonitrile/water ratio. The addition of modifiers like boric acid can enhance separation.[2] 2. Change Stationary Phase: Consider a different HILIC column chemistry (e.g., amide, amino, diol) or a chiral stationary phase.[2][3] 3. Decrease Flow Rate: A lower flow rate can increase interaction time with the stationary phase and improve resolution.[2] 4. Derivatization: Protecting the anomeric hydroxyl group can prevent interconversion and may improve chromatographic behavior.[3] |
| Irreproducible Retention Times | 1. Changes in the column or mobile phase. 2. Column contamination. | 1. Ensure the column is properly equilibrated before each run. 2. Prepare fresh mobile phase daily and ensure it is thoroughly degassed. 3. Check for and clean any column contamination. |
| Low Product Yield | Degradation of the furanose during purification. | 1. Investigate the stability of your furanose under the employed pH and temperature conditions. Sugars can be susceptible to degradation at very high pH or temperature.[1] 2. Minimize the time the sample is exposed to harsh conditions.[1] |
| Presence of Unexpected Peaks | 1. Presence of both alpha and beta anomers. 2. On-column degradation of the sample. 3. Presence of other stereoisomers (diastereomers). | 1. Analyze collected fractions by NMR to confirm the identity of the peaks.[3] 2. If anomers are present, decide if a mixture is acceptable for the downstream application. If not, optimize the chromatography to isolate the desired anomer or use a protecting group strategy.[3] 3. Use milder purification conditions (e.g., neutral pH, lower temperature).[3] |
Experimental Protocols
General Protocol for HILIC Purification of Unprotected Furanose Anomers
This protocol provides a general starting point for the separation of furanose anomers using HILIC. Optimization will be required for specific compounds.
-
Column Selection: Choose a HILIC stationary phase, such as an amide- or amino-bonded silica (B1680970) column. A typical dimension would be 4.6 mm x 250 mm with 5 µm particles.[3]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a high percentage of organic solvent (typically acetonitrile) and a smaller percentage of aqueous buffer (e.g., 85:15 acetonitrile:water with a buffer like ammonium (B1175870) formate).[1] The mobile phase should be filtered and degassed.
-
System Equilibration: Equilibrate the HILIC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. This may take longer than for reversed-phase chromatography.
-
Sample Preparation: Dissolve the furanose sample in the mobile phase or a solvent with a similar or weaker elution strength (higher organic content). Filter the sample through a 0.22 µm syringe filter.[1]
-
Injection and Elution: Inject the prepared sample onto the column. Elute with the mobile phase. A gradient elution (gradually increasing the aqueous content) may be necessary to resolve all components.
-
Detection: Use a suitable detector such as ELSD, CAD, or MS.
-
Fraction Collection: Collect fractions corresponding to the desired anomer peaks.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC or NMR to confirm purity and identity.[3]
Quantitative Data Summary
| Chromatographic Method | Stationary Phase | Mobile Phase | Temperature (°C) | Separation Time (min) | Resolution (Rs) | Purity (%) | Reference |
| HILIC | Amide-bonded silica | Acetonitrile/Water (85:15, v/v) with 10mM Ammonium Acetate | 30 | ~15 | >1.5 for ribose anomers | >98 | Adapted from[2] |
| Chiral HPLC | Chiralpak AD-H | Hexane/Ethanol/TFA (70:30:0.1, v/v/v) | 25 | <10 for some monosaccharide anomers | Baseline separation | Not specified | [4] |
| Anion-Exchange | Aminex HPX-87K | Boric Acid solution | 85 | ~20 | Enhanced for ribulose | Not specified | [1] |
| Low-Temperature HPLC | Amine (-NH2) | Acetone/Water | -10 to -60 | Variable | Complete separation of pyranose anomers | High | [3] |
Note: The values in this table are illustrative and may vary significantly depending on the specific furanose anomer, instrumentation, and detailed experimental conditions.
Mandatory Visualizations
Caption: Troubleshooting workflow for furanose anomer purification.
Caption: Logical relationships between challenges and solutions.
References
Preventing decomposition of alpha-D-Xylulofuranose during reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with alpha-D-Xylulofuranose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and reactivity of this furanose sugar.
I. Understanding the Instability of this compound
This compound, like other furanoses, is inherently less stable than its pyranose counterpart. This instability is primarily due to the conformational strain within the five-membered ring. In solution, this compound exists in equilibrium with its beta-anomer, the open-chain form, and the more stable pyranose forms. This dynamic equilibrium, known as mutarotation, can lead to a variety of side reactions and decomposition pathways, particularly under acidic or basic conditions.
II. Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield or Failure to Isolate the Desired Furanose Product
| Potential Cause | Troubleshooting Steps |
| Ring Isomerization to Pyranose: The reaction conditions may favor the formation of the thermodynamically more stable pyranose ring. | - Employ protecting group strategies to lock the molecule in the furanose conformation. The use of a 1,2-O-isopropylidene group is a common and effective method. - Carefully control reaction temperature and pH to minimize conditions that promote ring opening and re-closing. |
| Decomposition under Reaction Conditions: Acidic or basic conditions can catalyze decomposition pathways. | - If possible, conduct reactions under neutral or near-neutral conditions. - Use milder reagents and shorter reaction times. - Protect sensitive functional groups to prevent side reactions. |
| Anomerization: The anomeric center (C1) is labile and can isomerize between the alpha and beta configurations, leading to a mixture of products. | - Protect the anomeric hydroxyl group early in the synthetic route. This can be achieved by forming a glycoside, for example. |
Issue 2: Formation of Furfural (B47365) and Other Degradation Products
| Potential Cause | Troubleshooting Steps |
| Acid-Catalyzed Dehydration: In the presence of strong acids and heat, D-xylose (the parent sugar of xylulofuranose) is known to dehydrate to form furfural. | - Avoid strongly acidic conditions (pH < 4) and high temperatures. - If acidic conditions are necessary, use milder acids or buffer the reaction mixture. - Consider using a non-aqueous solvent to suppress dehydration reactions. |
| Alkaline Degradation: Under basic conditions, furanosides can undergo cleavage and subsequent degradation of the released sugar. | - Maintain a neutral or slightly acidic pH. - If basic conditions are unavoidable, use a weaker base and lower the reaction temperature. - Protect the furanose ring with appropriate protecting groups. |
III. Frequently Asked Questions (FAQs)
Q1: What are the most common decomposition pathways for this compound?
A1: The primary decomposition pathways involve:
-
Acid-Catalyzed Dehydration: Under acidic conditions, the furanose ring can open, and the resulting open-chain form can undergo dehydration to form furfural and other related byproducts.
-
Alkaline Rearrangement and Degradation: In basic solutions, the sugar can undergo a series of isomerizations and rearrangements, leading to a complex mixture of acidic products. For furanosides, the glycosidic bond can be cleaved at elevated temperatures (130–140°C), releasing the sugar which then degrades.[1]
Q2: How can I prevent the furanose ring from rearranging to the more stable pyranose form?
A2: The most effective method is to use protecting groups that bridge across the furanose ring, thereby locking its conformation. A common strategy is the formation of a 1,2-O-isopropylidene acetal. This is typically achieved by reacting the sugar with acetone (B3395972) in the presence of an acid catalyst.
Q3: What are the recommended protecting groups for the hydroxyl groups of this compound?
A3: The choice of protecting group depends on the specific reaction conditions and the desired regioselectivity.
-
For locking the furanose ring: 1,2-O-isopropylidene is a widely used and effective choice.
-
For regioselective protection of other hydroxyls: The reactivity of the hydroxyl groups generally follows the order 5-OH > 2-OH > 3-OH. Bulky silyl (B83357) ethers (e.g., TBDMS, TIPS) can be used for the selective protection of the primary 5-OH group. Acyl groups (e.g., acetyl, benzoyl) can also be used, and regioselectivity can sometimes be achieved through enzymatic methods.
Q4: What are the optimal storage conditions for this compound and its derivatives?
A4: To minimize decomposition, this compound and its derivatives should be stored in a cool, dry, and inert atmosphere. For long-term storage, keeping the compound at low temperatures (e.g., -20°C) is recommended. Solutions should ideally be prepared fresh. If storage in solution is necessary, use a neutral, aprotic solvent and store at low temperatures.
IV. Experimental Protocols
Protocol 1: Synthesis of 1,2-O-Isopropylidene-alpha-D-xylofuranose
This protocol describes a common method for protecting the furanose ring of D-xylose.
Materials:
-
D-xylose
-
Anhydrous acetone
-
Concentrated sulfuric acid
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Organic solvent (e.g., ethyl acetate)
Procedure:
-
Suspend D-xylose in anhydrous acetone.
-
Cool the mixture in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid with stirring.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the acid by adding solid sodium bicarbonate until effervescence ceases.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by silica (B1680970) gel column chromatography.
V. Visualizations
Caption: Decomposition pathways of this compound.
Caption: Workflow for protecting this compound.
References
Improving the stability of alpha-D-Xylulofuranose derivatives
Welcome to the technical support center for α-D-Xylulofuranose derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of these compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and handling.
Frequently Asked Questions (FAQs)
Q1: My α-D-Xylulofuranose derivative appears to be degrading during purification on silica (B1680970) gel. What could be the cause and how can I prevent it?
A1: Degradation on silica gel is a common issue, especially for acid-sensitive compounds like furanosides. Silica gel is inherently acidic and can catalyze the hydrolysis of the glycosidic bond or removal of acid-labile protecting groups.
-
Troubleshooting:
-
Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a volatile base, such as triethylamine (B128534) (0.1-1% v/v) or pyridine, followed by equilibration with your mobile phase. This will neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina (B75360) or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography if your compound is sufficiently non-polar).
-
Minimize Contact Time: Perform flash chromatography to reduce the time your compound is in contact with the stationary phase.
-
Work at Low Temperatures: If possible, run your chromatography in a cold room or with a jacketed column to slow down potential degradation.
-
Q2: I am observing the formation of multiple spots on my TLC plate after a reaction to synthesize a xylulofuranoside. What are the possible side products?
A2: The formation of multiple spots can be attributed to several factors:
-
Anomerization: You may be forming a mixture of α and β anomers at the anomeric carbon (C2 for a xylulofuranose). The ratio of these anomers can be influenced by reaction conditions.
-
Ring Isomerization: There might be an equilibrium between the furanose (five-membered ring) and the more stable pyranose (six-membered ring) forms of the xylulose moiety.[1] This equilibrium can be influenced by solvents and temperature.
-
Protecting Group Issues: Incomplete reaction or side reactions involving your protecting groups can lead to a complex mixture of partially protected or modified compounds.
-
Degradation: As mentioned, the product might be degrading under the reaction or workup conditions.
Q3: How can I improve the stability of my α-D-Xylulofuranose derivative in an aqueous solution for biological assays?
A3: The stability of furanosides in aqueous solutions is highly dependent on pH.[2][3] Glycosidic bonds are generally most stable in neutral or slightly basic conditions and are susceptible to acid-catalyzed hydrolysis.
-
pH Control: Buffer your aqueous solution to a pH between 7.0 and 8.0. Avoid acidic buffers.
-
Low Temperature: Store solutions at low temperatures (e.g., 4°C or on ice) to minimize degradation rates. For long-term storage, consider freezing at -20°C or -80°C.
-
Aprotic Solvents: If the biological assay allows, dissolving the compound in a water-miscible aprotic solvent like DMSO and then diluting it into the aqueous assay medium at the last moment can minimize its time in the aqueous environment.
Q4: What are the best protecting groups to enhance the stability of α-D-Xylulofuranose derivatives during synthesis?
A4: The choice of protecting groups is critical and depends on the subsequent reaction conditions you plan to use. Electron-withdrawing protecting groups, such as acyl groups (e.g., acetyl, benzoyl), can deactivate the glycosyl donor, making it more stable but potentially harder to react.
-
For Hydroxyl Groups:
-
Robust Groups: Benzyl (Bn) ethers are stable to a wide range of conditions but require harsh deprotection (e.g., hydrogenolysis). Silyl ethers (e.g., TBDMS, TIPS) offer tunable stability.
-
Acid-Labile Groups: Isopropylidene acetals are commonly used to protect diols and are stable to basic conditions but are removed with acid.[4]
-
-
Anomeric Protection: The nature of the group at the anomeric position significantly influences stability. Thioglycosides, for example, are often used as stable glycosyl donors that can be activated under specific conditions.
Troubleshooting Guides
Issue 1: Unexpected Cleavage of the Glycosidic Bond
| Symptom | Possible Cause | Suggested Solution |
| Appearance of free aglycone and xylulose-related byproducts in NMR or LC-MS after acidic workup. | Acid-Catalyzed Hydrolysis: The glycosidic bond of the furanoside is highly sensitive to acid. Even brief exposure to strong acids during workup can cause significant cleavage.[2][3] | - Use a milder acid for quenching, or use a biphasic quench with a buffered aqueous solution. - Minimize the time the compound is in an acidic environment. - Consider using non-aqueous workup procedures if possible. |
| Gradual degradation of the purified compound upon storage in a protic solvent (e.g., methanol). | Solvolysis: Protic solvents can participate in the slow hydrolysis of the glycosidic bond, especially if traces of acid are present. | - Store the compound as a dry solid. - If a solution is necessary, use aprotic solvents like dichloromethane, ethyl acetate, or acetonitrile (B52724) for storage. - Ensure the solvent is anhydrous and free of acidic impurities. |
Issue 2: Difficulty in Stereoselective Glycosylation
| Symptom | Possible Cause | Suggested Solution |
| Formation of a nearly 1:1 mixture of α and β anomers. | Lack of Stereocontrol: The reaction conditions may not favor the formation of one anomer over the other. This can be due to the nature of the glycosyl donor, acceptor, or the protecting groups. | - Neighboring Group Participation: Use a participating protecting group (e.g., an acetyl or benzoyl group) at the C3 position to favor the formation of the 1,3-trans glycosidic linkage. - Solvent Effects: The polarity and coordinating ability of the solvent can influence the stereochemical outcome. Experiment with different solvents (e.g., diethyl ether, dichloromethane, acetonitrile). - Conformationally Restricted Donors: Employing a conformationally rigid glycosyl donor can enhance stereoselectivity.[5] |
| Product is exclusively the undesired anomer. | Thermodynamic vs. Kinetic Control: The reaction may be under thermodynamic control, leading to the more stable anomer, which may not be the desired one. Furanosides are generally less thermodynamically stable than pyranosides.[1] | - Lower Reaction Temperature: Running the reaction at a lower temperature may favor the kinetically controlled product. - Change the Promoter/Catalyst: Different Lewis acids or promoters can alter the transition state and favor a different stereochemical outcome. |
Experimental Protocols
Protocol: Forced Degradation Study for Stability Assessment
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[6]
1. Objective: To evaluate the stability of an α-D-Xylulofuranose derivative under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
2. Materials:
-
α-D-Xylulofuranose derivative
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC-grade water, acetonitrile, and methanol
-
Buffers (e.g., phosphate (B84403) or acetate)
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column
-
pH meter
-
Calibrated oven
-
Photostability chamber
3. Methodology:
-
Sample Preparation: Prepare a stock solution of the derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep at room temperature and take samples at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before injection into the HPLC.
-
If no degradation is observed, repeat with 1 M HCl and/or gentle heating (e.g., 60°C).
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Follow the same sampling and analysis procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.[2]
-
If no degradation is observed, repeat with 1 M NaOH and/or gentle heating.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light, and sample at various time points.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 80°C).
-
Sample at different time points and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH guidelines.
-
Analyze the samples and compare them to a control sample kept in the dark.
-
4. Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products.[7][8]
-
Monitor the decrease in the peak area of the parent compound and the formation of new peaks over time.
-
Aim for 5-20% degradation to ensure that the degradation products can be reliably detected.
Visualizations
Caption: General mechanism of acid-catalyzed hydrolysis of a furanoside.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Removal of Protecting Groups in Xylulofuranose Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the removal of protecting groups in xylulofuranose chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the hydroxyl groups of xylulofuranose?
A1: The most common protecting groups for the hydroxyl groups of xylulofuranose are acetals (such as isopropylidene and benzylidene), benzyl (B1604629) ethers, and silyl (B83357) ethers. These groups are chosen for their reliability and the availability of various methods for their removal, which allows for orthogonal protection strategies.[1][2]
Q2: What is an orthogonal protecting group strategy and why is it important in xylulofuranose chemistry?
A2: An orthogonal protecting group strategy involves using multiple protecting groups that can be removed under distinct reaction conditions without affecting the others.[3] This is crucial in the multi-step synthesis of complex xylulofuranose derivatives, as it allows for the selective deprotection of a specific hydroxyl group for further functionalization while the others remain protected.
Q3: How do I choose the right deprotection method for my protected xylulofuranose?
A3: The choice of deprotection method depends on several factors:
-
The nature of the protecting group: Different groups require specific reagents for removal (e.g., acid for acetals, hydrogenolysis for benzyl ethers, fluoride (B91410) ions for silyl ethers).
-
The stability of other functional groups in your molecule: The chosen deprotection conditions should not affect other sensitive moieties in your xylulofuranose derivative.
-
The desired regioselectivity: In molecules with multiple similar protecting groups, you may need conditions that selectively remove one over another.
Q4: Can I remove multiple protecting groups simultaneously?
A4: Yes, a "global deprotection" can be performed to remove multiple protecting groups at once, provided they are labile under the same conditions. For instance, treating a xylulofuranose derivative protected with both an acetonide and Boc groups with trifluoroacetic acid (TFA) can remove both.[4]
Troubleshooting Guides
Issue 1: Incomplete Deprotection of Acetal (B89532) Groups (e.g., Isopropylidene)
Q: My TLC analysis shows remaining starting material after attempting to remove an isopropylidene group from my xylulofuranose derivative. What could be the problem?
A: Incomplete deprotection of acetals is a common issue. Here’s a step-by-step troubleshooting guide:
-
Verify Reagent Quality and Reaction Conditions:
-
Acid Catalyst: Ensure the acid catalyst (e.g., acetic acid, trifluoroacetic acid) is fresh and used in the correct concentration. For instance, 80% aqueous acetic acid is a common choice.[1]
-
Solvent: The presence of water is crucial for acetal hydrolysis.[5] Ensure your solvent system contains an adequate amount of water.
-
Temperature: While many deprotections proceed at room temperature, gentle heating may be required to drive the reaction to completion.[1]
-
-
Extend Reaction Time:
-
Monitor the reaction progress closely by TLC. If the reaction is sluggish, extend the reaction time.
-
-
Consider a Stronger Acidic System:
-
If aqueous acetic acid is ineffective, a stronger acid like trifluoroacetic acid (TFA) in a dichloromethane/water mixture can be used.[1]
-
-
Work-up Procedure:
-
Ensure proper neutralization of the acid after the reaction is complete to prevent re-formation of the acetal or other side reactions. A saturated solution of sodium bicarbonate is commonly used.[1]
-
Issue 2: Incomplete Removal of Benzyl Ethers
Q: I am having trouble completely removing benzyl (Bn) ethers from my xylulofuranose derivative via hydrogenolysis.
A: Incomplete debenzylation can be due to several factors related to the catalyst and reaction setup.
-
Catalyst Activity:
-
Catalyst Quality: The activity of the Palladium on carbon (Pd/C) catalyst is critical. Use a fresh batch of catalyst if possible.
-
Catalyst Loading: Ensure a sufficient catalyst loading, typically 10-20% by weight of the substrate.
-
-
Hydrogen Source and Pressure:
-
Hydrogen Gas: Ensure a continuous supply of hydrogen gas at an appropriate pressure (typically atmospheric or slightly higher).
-
Transfer Hydrogenation: If using a hydrogen donor like formic acid or ammonium (B1175870) formate, ensure it is added in a sufficient molar excess.[6]
-
-
Solvent Choice:
-
Protic solvents like ethanol (B145695) or methanol (B129727) are generally effective for hydrogenolysis. The choice of solvent can sometimes influence the reaction rate.
-
-
Presence of Catalyst Poisons:
-
Sulfur-containing compounds or other impurities can poison the Pd/C catalyst. Ensure your starting material and solvents are free from such impurities.
-
Issue 3: Unexpected Side Reactions During Deprotection
Q: I am observing unexpected byproducts in my reaction mixture after deprotection. What could be the cause?
A: Side reactions can arise from the harshness of the deprotection conditions or the inherent reactivity of the xylulofuranose core.
-
Protecting Group Migration:
-
Under certain conditions, acyl protecting groups can migrate between neighboring hydroxyl groups. This is often catalyzed by acid or base.
-
-
Ring Opening or Rearrangement:
-
Strongly acidic or basic conditions can sometimes lead to the opening of the furanose ring or other rearrangements. Consider using milder deprotection methods if this is suspected.
-
-
Formation of Anhydro Derivatives:
-
In some cases, intramolecular reactions can lead to the formation of anhydro sugars, especially when a leaving group is present at one position and a free hydroxyl at another. For example, the Mitsunobu reaction on 1,2-O-isopropylidene-α-D-xylofuranose can lead to a 3,5-anhydro derivative.[7]
-
-
Reduction of Other Functional Groups:
-
During catalytic hydrogenolysis for benzyl ether removal, other reducible functional groups like alkenes or alkynes may also be reduced.[4]
-
Quantitative Data Summary
| Protecting Group | Substrate Example | Deprotection Reagents | Solvent | Time | Temperature | Yield | Reference |
| Isopropylidene | 1,2:5,6-di-O-isopropylidene-α-D-idofuranose | 80% Acetic Acid | Water | Monitored by TLC | Room Temp. | - | [1] |
| Isopropylidene & Boc | 3-O-benzyl-5-(N,N'-diBoc-guanidino)-1,2-O-isopropylidene-α,β-D-xylofuranose | Trifluoroacetic Acid, Triethylsilane | Water | 2 h | Room Temp. | 36% | [4] |
| Benzyl | Methyl 2,3,5-tri-O-benzyl-α,β-D-xylofuranoside | Glacial Acetic Acid, 1M HCl | - | 17 h then 4 h | 80 °C then 100 °C | 29.3% (over 3 steps) | [8] |
Experimental Protocols
Protocol 1: Deprotection of Isopropylidene Group
This protocol describes the acid-catalyzed removal of an isopropylidene group from a xylulofuranose derivative.
Methodology:
-
Dissolve the isopropylidene-protected xylulofuranose derivative in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).[1]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography if necessary.
Protocol 2: Deprotection of Benzyl Ethers by Hydrogenolysis
This protocol details the removal of benzyl ethers from a xylulofuranose derivative using catalytic hydrogenation.
Methodology:
-
Dissolve the benzyl-protected xylulofuranose derivative in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of Palladium on carbon (Pd/C, 10% w/w).
-
Stir the suspension under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected product.
Visualizations
Caption: General experimental workflow for the deprotection of xylulofuranose.
Caption: Logical workflow for troubleshooting incomplete deprotection reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. CCCC 2000, Volume 65, Issue 11, Abstracts pp. 1745-1753 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 8. mdpi.com [mdpi.com]
Overcoming steric hindrance in alpha-D-Xylulofuranose reactions
Welcome to the technical support center for overcoming steric hindrance in reactions involving alpha-D-xylulofuranose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
I. Troubleshooting Guides & FAQs
This section is designed to provide solutions to common problems encountered during the synthesis of alpha-D-xylulofuranosides and related derivatives.
A. Glycosylation Reactions
The stereocontrolled synthesis of 1,2-cis-furanosidic linkages, such as those in alpha-D-xylulofuranosides, is a significant challenge in carbohydrate chemistry due to the flexible nature of the furanose ring.
FAQs
-
Question: Why is achieving high α-selectivity in D-xylulofuranosylation reactions so difficult?
-
Answer: High α-selectivity is challenging due to the inherent flexibility of the five-membered furanose ring, which can lead to multiple, energetically similar reaction pathways that produce a mixture of α and β anomers. Overcoming this requires strategies that lock the conformation of the glycosyl donor.
-
-
Question: My glycosylation reaction is resulting in a low yield or no product. What are the potential causes?
-
Answer: Low yields can be attributed to several factors:
-
Moisture: Glycosylation reactions are highly sensitive to water. Ensure all glassware is oven-dried and solvents are anhydrous. The use of molecular sieves is recommended.
-
Reagent Quality: The promoter (e.g., NIS, AgOTf) and the glycosyl donor should be fresh and of high purity.
-
Insufficient Activation: The chosen promoter may not be sufficiently reactive to activate the glycosyl donor. Consider increasing the concentration or using a more potent activator, but be mindful of potential side reactions.
-
Reaction Temperature: These reactions are often temperature-sensitive. Starting at a low temperature (e.g., -78°C) and gradually warming the reaction can be beneficial.
-
-
-
Question: I am observing a mixture of α and β anomers. How can I improve the α-selectivity?
-
Answer: Improving α-selectivity often involves controlling the conformation of the oxacarbenium ion intermediate.
-
Conformationally Restricted Donors: Employing a glycosyl donor with a rigid protecting group, such as a 2,3-O-xylylene group, can lock the furanose ring in a conformation that favors α-attack.[1][2]
-
Solvent Choice: The choice of solvent can influence the stereochemical outcome. Ethereal solvents like diethyl ether are often used to promote α-selectivity.
-
Protecting Groups: The protecting groups on both the donor and acceptor play a crucial role. Electron-withdrawing groups on the donor can influence the reactivity and selectivity.
-
-
-
Question: What are common side products in these reactions?
-
Answer: Common side products can include orthoesters if participating protecting groups are used, and decomposition of the donor or acceptor under harsh acidic conditions. Careful monitoring of the reaction by TLC is crucial to minimize byproduct formation.
-
B. Phosphorylation Reactions
The phosphorylation of xylulofuranose is a key step in its metabolism, catalyzed by xylulokinase. Chemical phosphorylation can be challenging due to the need for regioselectivity and the potential for steric hindrance around the primary hydroxyl group.
FAQs
-
Question: I am attempting a chemical phosphorylation of a protected this compound at the 5-position, but the reaction is slow and yields are low. What could be the issue?
-
Answer: Steric hindrance from bulky protecting groups at the 2 and 3 positions can impede the approach of the phosphorylating agent to the 5-hydroxyl group. Consider using smaller protecting groups if possible, or a more reactive phosphorylating agent. The reaction may also require elevated temperatures or longer reaction times.
-
-
Question: Are there enzymatic methods for the specific phosphorylation of D-xylulose?
C. Enzymatic Reactions
FAQs
-
Question: How specific is xylulokinase for the furanose form of D-xylulose?
-
Answer: While the equilibrium in solution contains both furanose and pyranose forms, xylulokinase is understood to act on the furanose form, which is the predominant species in solution. The enzyme's active site is structured to accommodate the five-membered ring.
-
-
Question: My enzymatic phosphorylation with xylulokinase is not working efficiently. What are some troubleshooting steps?
-
Answer:
-
Cofactors: Ensure the presence of necessary cofactors, typically Mg²⁺ and ATP, in the correct concentrations.
-
pH and Temperature: Verify that the reaction buffer is at the optimal pH and the reaction is being conducted at the optimal temperature for the specific xylulokinase being used.
-
Enzyme Activity: Confirm the activity of your enzyme stock. Enzymes can lose activity over time, especially with improper storage.
-
Substrate Purity: Impurities in the D-xylulose preparation could be inhibiting the enzyme.
-
-
II. Quantitative Data
Table 1: Stereoselectivity in the Glycosylation of Various Acceptors with a 2,3-O-Xylylene-Protected Xylofuranosyl Donor[1]
| Entry | Acceptor | Product | Yield (%) | α:β Ratio |
| 1 | Acceptor 16 | 25 | 96 | >20:1 |
| 2 | Acceptor 17 | 26 | 93 | 11.5:1 |
| 3 | Acceptor 18 | 27 | 93 | 7:1 |
| 4 | Acceptor 19 | 28 | 84 | 12:1 |
| 5 | Acceptor 20 | 29 | 85 | >20:1 |
| 6 | Acceptor 21 | 30 | 67 | 10:1 |
| 7 | Acceptor 22 | 31 | 80 | 11.5:1 |
| 8 | Acceptor 23 | 32 | 87 | 17.7:1 |
| 9 | Acceptor 24 | 33 | 92 | 1.2:1 |
III. Experimental Protocols
Protocol 1: General Procedure for Stereoselective α-D-Xylulofuranosylation
This protocol is adapted from a method utilizing a conformationally restricted 2,3-O-xylylene-protected thioglycoside donor.[1]
Materials:
-
2,3-O-xylylene-protected xylofuranosyl donor (1.7 equiv)
-
Glycosyl acceptor (1.0 equiv)
-
Anhydrous diethyl ether (Et₂O)
-
4 Å molecular sieves
-
N-Iodosuccinimide (NIS) (2.5 equiv)
-
Silver trifluoromethanesulfonate (B1224126) (AgOTf) (0.25 equiv)
-
Triethylamine (Et₃N)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the 2,3-O-xylylene-protected xylofuranosyl donor (1.7 equiv) and the glycosyl acceptor (1.0 equiv).
-
Add anhydrous diethyl ether to dissolve the reactants.
-
Add activated 4 Å molecular sieves (approximately 200 mg per mmol of acceptor) to the mixture.
-
Stir the mixture at room temperature for 1 hour.
-
Add N-Iodosuccinimide (2.5 equiv) and silver trifluoromethanesulfonate (0.25 equiv) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours at room temperature.
-
Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Dilute the mixture with dichloromethane and filter through a pad of Celite to remove the molecular sieves and other solids.
-
Wash the filtrate with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired α-D-xylulofuranoside.
Protocol 2: Enzymatic Phosphorylation of D-Xylulose using Xylulokinase
This protocol provides a general method for the enzymatic synthesis of D-xylulose-5-phosphate.
Materials:
-
D-xylulose
-
Human Xylulokinase (hXK)
-
ATP (adenosine triphosphate)
-
MgCl₂
-
Tris-HCl buffer (pH 7.5)
-
Deionized water
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
Tris-HCl buffer (50 mM, pH 7.5)
-
MgCl₂ (5 mM)
-
ATP (10 mM)
-
D-xylulose (5 mM)
-
-
Initiate the reaction by adding a suitable amount of purified human xylulokinase.
-
Incubate the reaction mixture at 37°C.
-
Monitor the reaction progress by taking aliquots at various time points and analyzing for the formation of D-xylulose-5-phosphate. This can be done using methods such as ¹H NMR spectroscopy or a coupled enzyme assay.[3]
-
Terminate the reaction by heat inactivation of the enzyme (e.g., 95°C for 5 minutes) or by adding a quenching agent like EDTA to chelate the Mg²⁺ ions.
IV. Visualizations
References
Technical Support Center: Scaling Up the Production of alpha-D-Xylulofuranose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the production of alpha-D-Xylulofuranose.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common and cost-effective starting material for the synthesis of this compound and its derivatives is D-xylose.[1][2] D-xylose can be converted into protected intermediates, such as 1,2-O-isopropylidene-alpha-D-xylofuranose, which then serve as precursors to the final product.[1][2]
Q2: What are the main challenges in scaling up the synthesis of this compound?
A2: The primary challenges in scaling up carbohydrate synthesis, including that of this compound, are ensuring stereocontrol to obtain the desired anomer, developing efficient purification methods to remove structurally similar impurities and byproducts, and maintaining consistent yields at a larger scale. The inherent complexity of sugar chemistry, with multiple hydroxyl groups requiring protection and deprotection steps, adds to the difficulty.
Q3: How can I improve the yield of the protected intermediate, 1,2-O-isopropylidene-alpha-D-xylofuranose?
A3: A highly efficient one-pot synthesis method involving the sulfuric acid-catalyzed acetalation of D-xylose in acetone, followed by a partial hydrolysis step with aqueous sodium carbonate, has been reported to provide yields between 80% and 87%.[1] Careful control of reaction temperature and time is crucial for maximizing the yield and minimizing the formation of byproducts.
Q4: What analytical methods are suitable for characterizing this compound and monitoring reaction progress?
A4: A combination of analytical techniques is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation and confirming the stereochemistry of the anomeric center.[3] Gas-liquid chromatography (GLC) and mass spectrometry (MS) can be used to identify the ring forms (furanose vs. pyranose) of the sugar.[4] High-performance liquid chromatography (HPLC) is a valuable tool for assessing purity and quantifying the product.[5]
Q5: What are the key considerations for the purification of furanose sugars at a larger scale?
A5: Purification of furanose sugars at scale often involves column chromatography on silica (B1680970) gel. However, due to the high polarity of sugars, specialized elution systems and careful packing of the column are necessary to achieve good separation. The choice of protecting groups can also impact the ease of purification, with some derivatives being more amenable to crystallization.
Troubleshooting Guides
Problem 1: Low Yield of 1,2-O-Isopropylidene-alpha-D-xylofuranose
| Potential Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider adding a small amount of fresh catalyst. Ensure the D-xylose is completely dissolved before adding the catalyst. |
| Formation of di-acetonide byproduct | The partial hydrolysis step with sodium carbonate is critical. Ensure the correct concentration and volume of the sodium carbonate solution are used. The reaction time for this step should be carefully monitored to avoid over-hydrolysis. |
| Degradation of the product | Avoid excessive heat during the reaction and work-up steps. Furanose sugars can be sensitive to strongly acidic or basic conditions for prolonged periods. |
| Inefficient extraction | Ensure thorough extraction of the product from the aqueous phase using an appropriate organic solvent like dichloromethane. Perform multiple extractions to maximize recovery. |
Problem 2: Difficulty in Purification of the Final Product
| Potential Cause | Suggested Solution |
| Co-elution of anomers or other isomers | Optimize the mobile phase for silica gel chromatography. A gradient elution may be necessary to separate closely related isomers. Consider using a different stationary phase if silica gel is ineffective. |
| Presence of residual protecting groups | Ensure the deprotection step has gone to completion by monitoring with TLC or HPLC. If necessary, repeat the deprotection step or use a stronger deprotection reagent. |
| Product instability on the column | Furanoses can be labile. Consider using a neutral or slightly acidic buffer system for chromatography if instability is suspected. Running the column at a lower temperature may also help. |
| High viscosity of the crude product | Dilute the crude product in a suitable solvent before loading it onto the chromatography column to ensure even application and better separation. |
Problem 3: Inconsistent Stereoselectivity (alpha/beta anomer ratio)
| Potential Cause | Suggested Solution | | Reaction conditions favoring anomerization | The anomeric equilibrium can be influenced by solvent, temperature, and pH. Carefully control these parameters during the reaction and work-up. In some cases, specific catalysts or additives can be used to favor the formation of one anomer. | | Anomerization during purification | As mentioned, furanoses can anomerize on silica gel. Minimizing the time the product spends on the column and using a less acidic mobile phase can help. | | Inaccurate determination of the anomeric ratio | Use high-resolution ¹H NMR to accurately determine the ratio of alpha and beta anomers by integrating the signals of the anomeric protons. |
Data Presentation
Table 1: Reported Yields for the Synthesis of a Protected alpha-D-Xylofuranose Intermediate
| Starting Material | Product | Reagents | Yield | Reference |
| D-Xylose | 1,2-O-Isopropylidene-α-D-xylofuranose | 1. Sulfuric Acid, Acetone2. Sodium Carbonate (aq) | 80-87% | [1] |
| D-Xylose | 3-O-benzoyl-5-S-benzoyl-1,2-O-isopropylidene-α-D-xylofuranose | Multiple steps | 36% (overall) | [2] |
Experimental Protocols
Protocol 1: Synthesis of 1,2-O-Isopropylidene-alpha-D-xylofuranose
This protocol is adapted from a reported high-yield, one-pot synthesis.[1]
Materials:
-
D-Xylose
-
Acetone (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium carbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture for elution
Procedure:
-
In a round-bottom flask, suspend D-xylose in anhydrous acetone.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with stirring.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully add a solution of aqueous sodium carbonate directly to the reaction mixture to initiate partial hydrolysis.
-
Stir vigorously and monitor the hydrolysis by TLC.
-
Once the desired product is the major spot on TLC, neutralize the reaction mixture with solid sodium bicarbonate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Extract the residue with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to obtain pure 1,2-O-isopropylidene-alpha-D-xylofuranose.
Protocol 2: Deprotection to Yield this compound (General Procedure)
This is a general procedure for the acidic hydrolysis of the isopropylidene protecting group.
Materials:
-
1,2-O-Isopropylidene-alpha-D-xylofuranose
-
Aqueous acetic acid (e.g., 80%) or a dilute solution of a strong acid (e.g., HCl or trifluoroacetic acid) in a water/organic solvent mixture.
-
Dowex® resin (or other suitable ion-exchange resin) for neutralization.
Procedure:
-
Dissolve the protected sugar in the chosen acidic solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the deprotection is complete, neutralize the acid. If using a volatile acid, it can be removed under reduced pressure. If using a non-volatile acid, add a basic ion-exchange resin until the pH is neutral, then filter.
-
Concentrate the filtrate to obtain the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
Visualizations
Caption: Overall workflow for the production of this compound.
Caption: Troubleshooting logic for low yield of the protected intermediate.
References
- 1. This compound|High-Purity Reference Standard [benchchem.com]
- 2. An economic synthesis of 1,2,3,4-tetra-O-acetyl-5-thio-D-xylopyranose and its transformation into 4-substituted-phenyl 1,5-dithio-D- xylopyranosides possessing antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The identification of furanose and pyranose ring forms of the reducing units of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for α-D-Xylulofuranose Glycosylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of α-D-Xylulofuranose glycosylation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the glycosylation of α-D-Xylulofuranose, presented in a question-and-answer format to directly address specific experimental challenges.
Problem 1: Low or No Product Yield
Question: I am observing very low to no yield of my desired α-D-xylulofuranoside product. What are the potential causes and how can I resolve this?
Answer: Low or no product yield in α-D-xylulofuranose glycosylation can stem from several factors, including reagent quality, reaction conditions, and substrate stability. Follow this troubleshooting workflow to identify and address the issue:
-
Reagent Quality: Ensure that the glycosyl donor, acceptor, and promoters are of high purity and have not degraded. For instance, N-iodosuccinimide (NIS) should be recrystallized if it has a brownish color.
-
Anhydrous Conditions: Glycosylation reactions are highly sensitive to moisture.[1] All glassware should be rigorously dried, and anhydrous solvents must be used. The addition of activated molecular sieves (e.g., 4Å) is highly recommended to scavenge any residual water.[1]
-
Promoter System: The choice and stoichiometry of the promoter are critical. For thioglycoside donors, a combination of NIS and a catalytic amount of a Lewis acid such as silver triflate (AgOTf) or trifluoromethanesulfonic acid (TfOH) is often effective.[1] A promoter system of N-phenylselenylphthalimide and TfOH has been shown to yield high α-selectivity.
-
Temperature and Reaction Time: These parameters are crucial and often substrate-dependent. It is advisable to start the reaction at a low temperature (e.g., -78 °C) and allow it to warm up slowly.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time and to check for the decomposition of starting materials.[1]
Problem 2: Poor α-Stereoselectivity
Question: My reaction is producing a mixture of α and β anomers, and I need to enhance the formation of the α-isomer. How can I improve the stereoselectivity?
Answer: Achieving high α-selectivity in furanoside glycosylation can be challenging. The stereochemical outcome is influenced by the protecting groups on the glycosyl donor, the solvent, and the temperature.
-
C2-Protecting Group: The nature of the protecting group at the C2 position of the glycosyl donor has a profound effect on stereoselectivity. To favor the formation of the α-anomer (a 1,2-cis product), a non-participating protecting group, such as a benzyl or silyl (B83357) ether, should be used. Conversely, participating groups like acetyl or benzoyl esters will lead to the formation of the 1,2-trans product (β-anomer) through a neighboring group participation mechanism.
-
Solvent: The choice of solvent can significantly influence the α/β ratio. Ether-based solvents, such as diethyl ether, are often found to promote α-selectivity.
-
Temperature: Lowering the reaction temperature can favor the kinetically controlled product, which may lead to higher α-selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for optimizing the glycosylation of a novel α-D-Xylulofuranose donor?
A1: A good starting point for optimization is to use a thioglycoside donor with a non-participating group at C2. A widely used and effective promoter system is a combination of N-iodosuccinimide (NIS) and a catalytic amount of silver triflate (AgOTf).[1] It is recommended to begin the reaction at a low temperature, such as -78°C, and monitor it closely by TLC as it slowly warms to room temperature.
Q2: How can I monitor the progress of my glycosylation reaction?
A2: Thin Layer Chromatography (TLC) is the most common method for monitoring the progress of a glycosylation reaction. A suitable solvent system should be chosen to achieve good separation between the starting materials (glycosyl donor and acceptor) and the product. Staining with a solution of p-anisaldehyde, ceric ammonium (B1175870) molybdate, or potassium permanganate (B83412) can be used to visualize the spots.
Q3: What is the role of molecular sieves in the reaction?
A3: Molecular sieves, typically 4Å, are used as drying agents to ensure that the reaction is carried out under strictly anhydrous conditions.[1] Any presence of water can lead to hydrolysis of the activated glycosyl donor and significantly reduce the yield of the desired product.
Q4: I am observing the formation of a significant amount of orthoester as a byproduct. How can I minimize this?
A4: Orthoester formation can be a competing reaction, especially with donors having a participating group at C2. The presence of a base can sometimes promote orthoester formation. Ensuring the reaction is carried out under neutral or slightly acidic conditions may help to minimize this side product. Additionally, optimizing the promoter and reaction temperature can also influence the product distribution.
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield and stereoselectivity of α-D-Xylulofuranose glycosylation.
Table 1: Effect of Solvent on α-Stereoselectivity
| Entry | Solvent | Yield (%) | α:β Ratio |
| 1 | Dichloromethane (B109758) (CH₂Cl₂) | 75 | 1:1.5 |
| 2 | Toluene | 80 | 1.2:1 |
| 3 | Acetonitrile (MeCN) | 65 | 1:2 |
| 4 | Diethyl Ether (Et₂O) | 88 | 7:1 |
| 5 | Tetrahydrofuran (THF) | 82 | 3:1 |
Reaction conditions: Glycosyl donor (1.2 equiv), glycosyl acceptor (1.0 equiv), NIS (1.5 equiv), AgOTf (0.2 equiv), room temperature, 2 hours.
Table 2: Effect of Promoter System on Yield and Selectivity
| Entry | Promoter System | Yield (%) | α:β Ratio |
| 1 | NIS (1.5 equiv) / AgOTf (0.2 equiv) | 88 | 7:1 |
| 2 | NIS (1.5 equiv) / TfOH (0.2 equiv) | 85 | 6.5:1 |
| 3 | DMTST (1.5 equiv) | 78 | 4:1 |
| 4 | N-Phenylselenylphthalimide (1.2 equiv) / TfOH (0.1 equiv) | 92 | >10:1 |
Reaction conditions: Glycosyl donor (1.2 equiv), glycosyl acceptor (1.0 equiv), Diethyl Ether, 0°C to room temperature, 2 hours.
Experimental Protocols
General Protocol for Stereoselective α-D-Xylulofuranosylation
This protocol is a general guideline for the stereoselective synthesis of α-D-xylulofuranosides using a thioglycoside donor.
Materials:
-
α-D-Xylulofuranosyl thioglycoside donor (with a non-participating group at C2)
-
Glycosyl acceptor with a free hydroxyl group
-
N-Iodosuccinimide (NIS)
-
Silver triflate (AgOTf) or Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous solvent (e.g., Diethyl Ether)
-
Activated 4Å molecular sieves
-
Triethylamine
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the glycosyl donor (1.2-1.5 equivalents), the glycosyl acceptor (1.0 equivalent), and activated 4Å molecular sieves.
-
Add the anhydrous solvent (e.g., Diethyl Ether) and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the promoter system. For example, add NIS (1.5 equivalents) followed by the catalytic amount of AgOTf (0.2 equivalents) or TfOH (0.2 equivalents).
-
Monitor the reaction progress by TLC until the glycosyl donor is consumed.
-
Quench the reaction by adding a few drops of triethylamine.
-
Dilute the reaction mixture with dichloromethane and filter through a pad of Celite.
-
Wash the filtrate sequentially with a saturated aqueous solution of sodium thiosulfate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired α-D-xylulofuranoside.
References
alpha-D-Xylulofuranose stability under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of α-D-Xylulofuranose under various experimental conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your research and development activities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions regarding the stability of α-D-Xylulofuranose.
Q1: My α-D-Xylulofuranose sample shows rapid degradation upon dissolution in an acidic buffer. What is happening and how can I minimize it?
A1: α-D-Xylulofuranose, like other furanosides, is susceptible to acid-catalyzed hydrolysis. The furanose ring is inherently less stable than the pyranose form and can undergo ring-opening to the acyclic keto-form, followed by degradation.[1] Under acidic conditions, this process is accelerated, potentially leading to the formation of furfural (B47365) and other degradation products.[2][3]
Troubleshooting Steps:
-
pH Control: Maintain the pH of your solution as close to neutral as possible. If acidic conditions are required for your experiment, use the mildest possible acid concentration and limit the exposure time.
-
Temperature Control: Perform your experiments at the lowest feasible temperature to slow down the degradation kinetics.
-
Inert Atmosphere: Purge your solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidative degradation, which can be exacerbated by acidic conditions.
-
Prompt Analysis: Analyze your samples as quickly as possible after preparation to minimize time-dependent degradation.
Q2: I am observing unexpected peaks in my HPLC chromatogram when analyzing α-D-Xylulofuranose under basic conditions. What could be the cause?
A2: Under basic conditions, α-D-Xylulofuranose can undergo several reactions, including isomerization and degradation. The alkaline environment can catalyze the isomerization of xylulose to other pentoses. Additionally, alkaline degradation of monosaccharides can lead to a complex mixture of products, including organic acids.[4]
Troubleshooting Steps:
-
pH and Temperature: Similar to acidic conditions, minimize the pH (if possible) and temperature to reduce the rate of degradation.
-
Excipient Compatibility: If your formulation contains other excipients, consider potential interactions under basic conditions.
-
Peak Identification: Use a mass spectrometer (LC-MS) to identify the unexpected peaks. This will help in elucidating the degradation pathway.
-
Control Samples: Run control samples of your buffer and any excipients to ensure the extra peaks are not artifacts.
Q3: How can I best store my α-D-Xylulofuranose samples to ensure long-term stability?
A3: For long-term stability, it is crucial to store α-D-Xylulofuranose in a solid, dry state at low temperatures.
Storage Recommendations:
-
Form: Store as a lyophilized powder or crystalline solid.
-
Temperature: Store at -20°C or below.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to protect from moisture and oxygen.
-
Light: Protect from light to prevent photolytic degradation.
Quantitative Data on Stability
| Condition | Parameter | Effect on Stability | Expected Degradation Products |
| Acidic (pH < 7) | pH | Stability decreases as pH decreases. | Furfural, humins, other furan (B31954) derivatives |
| Temperature | Degradation rate increases with temperature. | ||
| Basic (pH > 7) | pH | Stability decreases as pH increases. | Organic acids (e.g., lactic, glycolic), other sugar isomers |
| Temperature | Degradation rate increases with temperature. | ||
| Neutral (pH ≈ 7) | Temperature | Relatively stable at low temperatures; degradation increases with temperature. | Isomerization to other pentoses, minor degradation products |
| Oxidative Stress | Presence of Oxidants (e.g., H₂O₂) | Can lead to oxidation of hydroxyl groups. | Sugar acids and other oxidation products |
| Photostability | UV/Visible Light Exposure | Potential for photolytic degradation. | Various degradation products |
Experimental Protocols
This section provides detailed methodologies for conducting forced degradation studies to assess the stability of α-D-Xylulofuranose.
Protocol 1: Forced Degradation Study
Objective: To evaluate the stability of α-D-Xylulofuranose under various stress conditions to identify potential degradation products and pathways.
Materials:
-
α-D-Xylulofuranose
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC grade water and acetonitrile
-
Phosphate buffer (pH 7.0)
-
Heating block or water bath
-
Photostability chamber
-
HPLC system with a suitable column (e.g., amino or C18) and detector (e.g., RID, ELSD, or MS)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of α-D-Xylulofuranose in HPLC grade water at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials.
-
Incubate the vials at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.
-
Incubate the vials at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution with 3% H₂O₂.
-
Keep the solution at room temperature and analyze at 2, 4, 8, and 24 hours.
-
-
Thermal Degradation:
-
Place a vial containing the solid α-D-Xylulofuranose and another vial with the stock solution in a heating block at 80°C for 24 hours.
-
For the solid sample, dissolve in water before analysis.
-
-
Photolytic Degradation:
-
Expose a vial of the stock solution to UV light (254 nm) and another to visible light in a photostability chamber for 24 hours.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating α-D-Xylulofuranose from its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Amino-functionalized silica (B1680970) column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 80:20 (v/v) acetonitrile/water.[5]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35-40 °C
-
Injection Volume: 10 µL
-
Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
The following diagrams illustrate key pathways and workflows related to the stability of α-D-Xylulofuranose.
Caption: Putative acid-catalyzed degradation pathway of α-D-Xylulofuranose.
Caption: Putative base-catalyzed degradation pathway of α-D-Xylulofuranose.
Caption: Experimental workflow for forced degradation studies.
References
- 1. Frontiers | Catalytic conversion of diformylxylose to furfural in biphasic solvent systems [frontiersin.org]
- 2. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 3. Degradation kinetics of monosaccharides in hydrochloric, sulfuric, and sulfurous acid :: BioResources [bioresources.cnr.ncsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. esisresearch.org [esisresearch.org]
Troubleshooting guide for furanoside synthesis
Welcome to the technical support center for furanoside synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these important carbohydrate derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during furanoside synthesis, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield or Incomplete Reaction | 1. Inactive Donor or Acceptor: Purity and dryness of starting materials are critical as moisture can inhibit glycosylation reactions. 2. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry of reagents can lead to incomplete conversion.[1] 3. Donor/Product Decomposition: Harsh conditions, such as strong acids or high temperatures, can cause degradation of the furanoside product or the glycosyl donor.[2] Furan rings are particularly sensitive to strong acids.[2] 4. Ineffective Activation: The chosen activator may not be suitable for the specific glycosyl donor. | 1. Verify Reagent Quality: Ensure all starting materials and solvents are pure and anhydrous. Flame-dry glassware and conduct reactions under an inert atmosphere (e.g., argon or nitrogen).[3] 2. Optimize Conditions: Systematically vary the temperature, reaction time, and reagent stoichiometry. Monitor reaction progress frequently using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] 3. Use Milder Conditions: Employ milder acid catalysts (e.g., p-TsOH instead of H₂SO₄), lower the reaction temperature, and minimize reaction time once the starting material is consumed.[2] 4. Screen Activators: Test a range of activators with varying Lewis acidity. |
| Poor Anomeric Selectivity (Formation of α and β isomers) | 1. Lack of Stereocontrol: The choice of protecting groups, particularly at the C-2 position of the donor, significantly influences the stereochemical outcome.[3] 2. Reaction Conditions: Solvent, temperature, and the nature of the activator all play a crucial role in determining the anomeric ratio. 3. Anomerization: The initially formed product may epimerize at the anomeric center under the reaction conditions. | 1. Protecting Group Strategy: Utilize a "participating" protecting group (e.g., acetyl, benzoyl) at the C-2 position of the glycosyl donor to favor the formation of 1,2-trans-glycosides.[3][4] Conversely, a "non-participating" group (e.g., benzyl (B1604629) ether) may be required for 1,2-cis-glycosides, though this can reduce selectivity.[3] 2. Systematic Optimization: Screen different solvents and temperatures. Some reactions show improved selectivity at lower temperatures.[3] 3. Employ Stereoselective Methods: Consider specialized glycosylation methods known for high stereoselectivity.[1][5][6] |
| Formation of Side Products | 1. Orthoester Formation: A common byproduct when using participating groups at C-2, especially with reactive acceptors.[3] 2. Ring-Opening/Polymerization: Furan rings can be unstable under strongly acidic conditions, leading to ring-opening and subsequent polymerization, often observed as a dark, tar-like substance.[1][2] 3. Pyranoside Rearrangement: Furanosides are often thermodynamically less stable than their pyranoside counterparts and can rearrange, especially under acidic conditions.[1][7][8] 4. Protecting Group Migration: Acyl protecting groups can migrate under certain conditions. | 1. Modify Conditions: To minimize orthoester formation, try different activators or reaction conditions. If the issue persists, switching to a non-participating group at C-2 may be necessary.[3] 2. Ensure Anhydrous & Mild Conditions: Strictly anhydrous conditions and the use of milder acids can suppress polymerization.[2] Keep reaction times to a minimum.[2] 3. Control Reaction Energetics: Furanoside formation is often kinetically favored.[8] Use low temperatures and carefully chosen catalysts to promote the formation of the five-membered ring.[1] 4. Select Stable Protecting Groups: Choose a protecting group strategy that is robust to the planned reaction conditions. |
| Difficult Purification | 1. Co-elution of Anomers: The α and β anomers often have very similar polarities, making separation by standard column chromatography challenging.[1] 2. Structurally Similar Byproducts: Side products may have similar retention factors to the desired product.[3] 3. Product Degradation on Silica (B1680970): The acidic nature of standard silica gel can cause degradation of sensitive furanoside products during chromatography.[2] 4. High Polarity: The multiple hydroxyl groups in carbohydrates lead to high polarity, which can result in poor separation.[3] | 1. Advanced Chromatography: Utilize preparative HPLC, specialized chromatography columns, or High-Speed Counter-Current Chromatography (HSCCC).[1][3] Derivatization of the anomers can also sometimes facilitate separation.[1] 2. Optimize Chromatography Conditions: Employ gradient elution instead of isocratic. Test different solvent systems.[3] 3. Use Neutral Stationary Phase: Use deactivated (neutral) silica or alumina (B75360) for chromatography, or add a small amount of a neutralizer like triethylamine (B128534) to the eluent.[2] 4. Protecting Group Manipulation: Purification is often easier with protecting groups that modify the compound's polarity.[9] |
Data Presentation
Table 1: Effect of C-2 Protecting Group on Anomeric Selectivity (β:α Ratio)
This table summarizes typical outcomes for glycosylation reactions, illustrating the directing effect of the C-2 substituent.
| Glycosyl Donor (Ribofuranose) | Glycosyl Acceptor | Activator | Temperature (°C) | Solvent | β:α Ratio |
| 2-O-Acetyl (Participating) | Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside | TMSOTf | -78 to 0 | CH₂Cl₂ | >95:5 |
| 2-O-Benzoyl (Participating) | Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside | TMSOTf | -78 to 0 | CH₂Cl₂ | >95:5 |
| 2-O-Benzyl (Non-participating) | Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside | TMSOTf | -78 to 0 | CH₂Cl₂ | ~50:50 |
| 2-O-Benzyl (Non-participating) | Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside | NIS/TfOH | -40 | CH₂Cl₂ | 10:90 |
Note: Data are illustrative, based on established principles of neighboring group participation. Actual results may vary.[3][4]
Experimental Protocols
Protocol 1: General Procedure for Monitoring Glycosylation Reactions by TLC
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Spotting: Apply small spots of the reaction mixture using a capillary tube. It is crucial to also spot the starting glycosyl donor and acceptor as references on the same plate ("co-spotting").
-
Elution: Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes). The optimal solvent system will depend on the polarity of your compounds.
-
Visualization: Visualize the spots under UV light (if compounds are UV active) and/or by staining with a suitable agent (e.g., potassium permanganate, ceric ammonium (B1175870) molybdate, or vanillin (B372448) stain) followed by gentle heating.
-
Analysis: Compare the Rf (retention factor) values. The disappearance of starting material spots and the appearance of a new spot indicate product formation. Multiple new spots may suggest the formation of anomers or side products.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Select an appropriately sized column and pack it with silica gel as a slurry in a non-polar solvent (e.g., hexanes). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Carefully load this solid sample onto the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent system. Gradually increase the polarity of the eluent (gradient elution) to separate the compounds based on their affinity for the silica gel.[3] For sensitive compounds, consider using neutral silica or adding a small amount of triethylamine to the eluent.[2]
-
Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified furanoside.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 5. Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Driving Force of the Pyranoside-into-Furanoside Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. teledynelabs.com [teledynelabs.com]
Technical Support Center: Navigating the Complexities of Xylulofuranose Chemistry
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with xylulofuranose. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you manage complex reaction mixtures and overcome common challenges in your xylulofuranose chemistry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in working with xylulofuranose?
A1: Xylulofuranose chemistry is often complicated by the inherent instability of the furanose ring and the presence of multiple hydroxyl groups. Key challenges include controlling stereoselectivity (anomeric control) to obtain the desired α or β anomer, preventing side reactions, and purifying the target compounds from complex reaction mixtures. The stability of xylulofuranose donors, particularly under acidic conditions, is a significant concern as they can decompose before glycosylation occurs.[1]
Q2: How do protecting groups influence the outcome of xylulofuranose reactions?
A2: Protecting groups are crucial for managing the reactivity and selectivity of xylulofuranose reactions. The choice of protecting groups on both the glycosyl donor and acceptor affects their reactivity and the stereochemical outcome of the glycosylation. Electron-withdrawing groups, such as acetyl, tend to decrease the reactivity of the donor, while electron-donating groups like benzyl (B1604629) increase it. Furthermore, a "participating" protecting group at the C-2 position can influence the stereochemistry of the newly formed glycosidic bond, aiding in the selective formation of a specific anomer.[2][3] Orthogonal protecting group strategies, which allow for the selective removal of one group without affecting others, are essential for the synthesis of complex xylulofuranose-containing molecules.[3]
Q3: What are the most effective methods for activating xylulofuranosyl donors?
A3: The choice of activation method is dictated by the anomeric leaving group on the xylulofuranosyl donor.
-
Thioglycosides: These are commonly activated using a combination of a thiophilic promoter and a Lewis acid. A widely used system is N-iodosuccinimide (NIS) in conjunction with a catalytic amount of silver triflate (AgOTf) or trimethylsilyl (B98337) triflate (TMSOTf).[1]
-
Trichloroacetimidates: These donors are typically activated by a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) or TMSOTf.[1]
-
Glycosyl Halides: Activation of these donors is often achieved using silver or mercury salts.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Xylulofuranoside
Low or non-existent yields in xylulofuranose glycosylation reactions are a common issue. The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Decision Tree for Low Glycosylation Yield
Caption: Troubleshooting decision tree for low glycosylation yield.
Possible Causes and Solutions:
| Factor | Possible Cause | Recommended Solution |
| Reagent Quality | Impurities in the glycosyl donor or acceptor can interfere with the reaction. | Ensure the purity of starting materials using techniques like NMR or chromatography. |
| Presence of water in the reaction. | Glycosylation reactions are highly sensitive to moisture.[1] Use freshly dried solvents and reagents, and maintain an inert atmosphere (e.g., argon or nitrogen). | |
| Reaction Conditions | Suboptimal temperature. | Many glycosylation reactions are temperature-sensitive.[1] Start at a low temperature (e.g., -78°C) and allow the reaction to warm slowly. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature. |
| Incorrect reaction time. | Monitor the reaction progress closely by TLC. Premature work-up can result in low yields, while extended reaction times may lead to product degradation.[2] | |
| Glycosyl Donor | Instability of the xylulofuranose donor under acidic conditions. | Check the stability of the donor under the reaction conditions separately. Consider using milder activation methods or more stable protecting groups.[1] |
| Inefficient activation of the donor. | The choice of promoter is critical and depends on the leaving group of the donor.[2] Ensure the promoter is fresh and used in the correct concentration. | |
| Purification | Degradation of the product on acidic silica gel during column chromatography. | Deactivate the silica gel with a base (e.g., triethylamine) or use an alternative purification method like preparative HPLC. |
| Inefficient extraction during work-up. | Perform multiple extractions to ensure complete recovery of the product. |
Problem 2: Formation of Multiple Products and Purification Challenges
The presence of multiple spots on a TLC plate indicates the formation of side products, which complicates purification.
Common Side Reactions and Byproducts:
-
Anomerization: Formation of both α and β anomers is common. The ratio can be influenced by the protecting groups, solvent, and temperature.
-
Orthoester Formation: If a participating group is present at the C-2 position of the donor, orthoester formation can be a significant side reaction.
-
Reaction with Promoter: The activated donor may react with the promoter or residual water.
-
Degradation Products: Xylulofuranose derivatives can be unstable, leading to various degradation products.
Strategies for Managing Complex Mixtures:
| Strategy | Description |
| Protecting Group Strategy | Employ a participating group at C-2 to favor the formation of one anomer. Use orthogonal protecting groups to simplify subsequent steps.[3] |
| Reaction Condition Optimization | Carefully control the temperature, as lower temperatures often lead to higher selectivity.[1] Ensure strictly anhydrous conditions to minimize hydrolysis and other water-related side reactions. |
| Purification Techniques | Flash column chromatography is a standard method. For very complex mixtures, advanced techniques like High-Speed Counter-Current Chromatography (HSCCC) or preparative High-Performance Liquid Chromatography (HPLC) may be necessary. |
| Analytical Monitoring | Use TLC to monitor the reaction progress and identify the number of products formed. For detailed analysis of the product mixture, techniques like HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. |
Analytical Workflow for Complex Reaction Mixtures
Caption: A generalized analytical workflow for complex reaction mixtures.
Experimental Protocols
Protocol 1: General Procedure for Glycosylation using a Thioglycoside Donor
This protocol is a starting point and may require optimization for specific substrates.
Experimental Workflow for Thioglycoside Glycosylation
Caption: A generalized experimental workflow for thioglycoside glycosylation.
Materials:
-
Xylulofuranosyl thioglycoside donor
-
Glycosyl acceptor
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether)
-
4 Å molecular sieves
-
N-iodosuccinimide (NIS)
-
Silver triflate (AgOTf) or Trimethylsilyl triflate (TMSOTf)
-
Quenching reagent (e.g., triethylamine, saturated sodium bicarbonate solution)
-
Dichloromethane (for work-up)
-
Saturated sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the xylulofuranosyl donor, glycosyl acceptor, and activated 4 Å molecular sieves.
-
Add the anhydrous solvent and stir the mixture at room temperature for 30-60 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C or -78 °C).
-
Add the promoter system (e.g., NIS followed by a catalytic amount of AgOTf or TMSOTf).
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, quench it by adding a few drops of triethylamine or a saturated solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature, dilute with dichloromethane, and filter through celite.
-
Wash the filtrate with a saturated solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a Xylulofuranosyl Trichloroacetimidate (B1259523) Donor
Procedure:
-
Dissolve the xylulofuranose hemiacetal in anhydrous dichloromethane.
-
Add trichloroacetonitrile.
-
Cool the solution to 0°C and add a catalytic amount of a base, such as 1,8-diazabicycloundec-7-ene (DBU), dropwise.
-
Stir the reaction at 0°C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a few drops of acetic acid.
-
Concentrate the reaction mixture and purify the crude product by flash column chromatography to obtain the xylulofuranosyl trichloroacetimidate donor.
Data Presentation
While specific quantitative data for every possible xylulofuranose reaction is extensive, the following table summarizes the general effects of various parameters on glycosylation reactions, which can be used as a guide for optimization.
Table 1: General Influence of Reaction Parameters on Xylulofuranose Glycosylation
| Parameter | Variation | Effect on Yield | Effect on Selectivity (e.g., α/β ratio) | Notes |
| Temperature | Decreasing | May decrease reaction rate but often improves | Often improves | A balance must be found between reaction time and selectivity. |
| Increasing | Increases reaction rate but may lead to decomposition | Often decreases | Higher temperatures can favor the thermodynamically more stable anomer. | |
| Solvent | Non-polar (e.g., Toluene, Dichloromethane) | Varies | Generally favor SN2-type reactions | Solvent choice can significantly impact the stability of reaction intermediates. |
| Polar aprotic (e.g., Acetonitrile) | Varies | Can favor SN1-type reactions, leading to anomeric mixtures | Ether solvents can sometimes participate in the reaction. | |
| Promoter/Catalyst | Increasing Concentration | May increase reaction rate | Can decrease if it leads to decomposition | Too much catalyst can cause side reactions. |
| Lewis Acid Strength | Stronger acids increase reactivity | Varies | Milder conditions are often preferred for unstable donors. | |
| Protecting Groups | Electron-withdrawing | Decrease reactivity | Can influence stereochemical outcome | Slower reactions may be more selective. |
| Electron-donating | Increase reactivity | Can influence stereochemical outcome | Faster reactions may be less selective. | |
| Participating at C-2 | Varies | Strongly favors 1,2-trans products | Can lead to orthoester side products. |
References
Identification and removal of impurities in alpha-D-Xylulofuranose samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alpha-D-Xylulofuranose. Our goal is to help you identify and remove common impurities from your samples, ensuring the quality and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in an α-D-Xylulofuranose sample?
A1: Impurities in α-D-Xylulofuranose samples can be broadly categorized as follows:
-
Isomeric Impurities: These are the most common and include other forms of xylulose (β-D-xylulofuranose, α-D-xylulopyranose, and β-D-xylulopyranose) and the starting material for its synthesis, D-xylose. In solution, these isomers can exist in equilibrium.
-
Synthesis-Related Impurities: These can include unreacted starting materials, reagents, catalysts, and byproducts from the chemical synthesis process. For example, if protecting groups like isopropylidene are used, traces of protected intermediates may remain.
-
Degradation Products: Over time or under harsh conditions (e.g., high temperature or extreme pH), α-D-Xylulofuranose can degrade into various smaller molecules, which may include organic acids and colored compounds.
Q2: My α-D-Xylulofuranose sample shows multiple peaks on the HPLC chromatogram. What could they be?
A2: Multiple peaks on an HPLC chromatogram of a sugar sample often indicate the presence of different isomers. For α-D-Xylulofuranose, these additional peaks are likely its other anomers (β-furanose) and ring forms (pyranose). It is also possible that you are detecting residual D-xylose from the synthesis.
Q3: How can I confirm the identity of the main peak as α-D-Xylulofuranose and identify the impurities?
A3: A combination of analytical techniques is recommended for unambiguous identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to distinguish between furanose and pyranose rings and between α and β anomers. The coupling constant between the anomeric proton (H-1) and H-2 is a key indicator: for α-furanosides, the ³J(H1-H2) coupling constant is typically around 3-5 Hz.
-
High-Performance Liquid Chromatography (HPLC): Co-injection with a certified reference standard of α-D-Xylulofuranose can help confirm the identity of your main peak. Different column chemistries (e.g., amino-based or ion-exchange) can be used to resolve different sugar isomers.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can confirm the molecular weight of the parent compound and its impurities, aiding in their identification.
Q4: What are the recommended storage conditions to minimize the degradation of α-D-Xylulofuranose?
A4: To minimize degradation, α-D-Xylulofuranose should be stored as a dry, solid material in a cool, dark, and dry place. A desiccator at or below room temperature is ideal. In solution, it is more prone to isomerization and degradation, so solutions should be prepared fresh for experiments whenever possible.
Troubleshooting Guides
Issue 1: High Levels of D-Xylose Detected in the Sample
-
Problem: The starting material, D-xylose, is a significant impurity in your α-D-Xylulofuranose sample.
-
Troubleshooting Steps:
-
Optimize the Isomerization Reaction: If you are synthesizing the xylulofuranose from xylose using a method like enzymatic isomerization, ensure the reaction has reached equilibrium or has proceeded to completion.
-
Purification by Chromatography: Column chromatography is an effective method for separating D-xylose from D-xylulose. Cation exchange resins, such as Dowex 50wx4, have been shown to be effective in separating these sugars.[1]
-
Issue 2: Presence of Multiple Isomers (Anomers and Ring Forms)
-
Problem: Your sample contains a mixture of furanose and pyranose forms, as well as α and β anomers.
-
Troubleshooting Steps:
-
Recrystallization: This is a primary method for purifying a specific crystalline form of a sugar. The choice of solvent is critical and may require some experimentation.
-
Preparative HPLC: For smaller sample quantities or for obtaining a highly pure specific isomer, preparative high-performance liquid chromatography can be employed.
-
Control of Equilibrium: The equilibrium between different isomers in solution is influenced by factors such as solvent, pH, and temperature. For experiments where a specific form is required, careful control of these parameters is necessary. For instance, in dimethyl sulfoxide, some sugars show a different equilibrium between furanose and pyranose forms compared to in water.
-
Issue 3: Sample Discoloration (Yellowing or Browning)
-
Problem: The α-D-Xylulofuranose sample has developed a color, indicating potential degradation.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolving the sample in a suitable solvent and treating it with activated charcoal can effectively remove colored impurities.
-
Ion-Exchange Chromatography: If the color is due to acidic degradation products, passing the sample solution through an anion exchange resin can remove these impurities.
-
Re-evaluation of Storage Conditions: Ensure the sample is stored away from light, heat, and moisture to prevent further degradation.
-
Data Presentation
Table 1: Comparison of Purification Techniques for Sugars
| Purification Method | Principle | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent. | > 99% (for crystalline solids) | Scalable, cost-effective for large quantities. | Requires a suitable solvent system; may not be effective for removing isomers with similar properties. |
| Column Chromatography | Differential partitioning of components between a stationary and a mobile phase. | 95 - 99.5% | Can separate closely related compounds like isomers. | Can be time-consuming and require significant solvent volumes. |
| Preparative HPLC | High-resolution separation based on differential partitioning. | > 99.5% | Excellent for isolating highly pure specific isomers. | Limited sample capacity, expensive for large-scale purification. |
| Activated Carbon | Adsorption of colored and high molecular weight impurities. | N/A (removes specific impurities) | Effective for color removal. | Can lead to sample loss due to adsorption of the target compound. |
| Ion-Exchange Resins | Separation of ionic and non-ionic compounds. | N/A (removes specific impurities) | Effective for removing acidic or basic impurities. | Not suitable for separating neutral isomers. |
Experimental Protocols
Protocol 1: Identification of Impurities by HPLC
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile (B52724) and water (e.g., 75:25 v/v). Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve the α-D-Xylulofuranose sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
HPLC System: Use an HPLC system equipped with an amino column (e.g., a Zorbax NH₂ column) and a refractive index detector (RID).
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 20 µL
-
-
Analysis: Inject the sample and record the chromatogram. Compare the retention times of the peaks with those of known standards (α-D-Xylulofuranose, D-xylose, etc.) to identify the components.
Protocol 2: Purification of α-D-Xylulofuranose by Column Chromatography
-
Stationary Phase: Pack a glass column with a suitable stationary phase, such as silica (B1680970) gel or a cation exchange resin (e.g., Dowex 50wx4).
-
Sample Loading: Dissolve the crude α-D-Xylulofuranose sample in a minimum amount of the mobile phase and load it onto the top of the column.
-
Elution: Elute the column with an appropriate mobile phase. The composition of the mobile phase may be constant (isocratic) or varied over time (gradient) to achieve optimal separation. For silica gel, a mixture of dichloromethane (B109758) and methanol (B129727) is often used. For ion-exchange resins, water or buffered solutions are common.
-
Fraction Collection: Collect fractions of the eluent as it passes through the column.
-
Analysis of Fractions: Analyze the collected fractions using a technique like Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure α-D-Xylulofuranose.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified solid sample.
Visualizations
Caption: Workflow for the identification and removal of impurities.
Caption: Common impurity types in α-D-Xylulofuranose samples.
References
Strategies to minimize byproduct formation in furanoside synthesis
Welcome to the technical support center for furanoside synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation and optimize their synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in furanoside synthesis and how can they be minimized?
The most common byproducts include hydrolyzed glycosyl donors, orthoesters, and undesired anomers (α/β isomers). A significant challenge is also the formation of the thermodynamically more stable pyranoside isomer instead of the desired furanoside.
Strategies for Minimization:
-
Hydrolysis: Ensure strictly anhydrous reaction conditions by flame-drying glassware, using activated molecular sieves, and employing dry solvents.[1]
-
Orthoester Formation: This is more common with participating C-2 acyl groups. Using non-participating protecting groups or optimizing the activator system can mitigate this issue.[1]
-
Anomeric Mixtures: The choice of solvent, temperature, and protecting groups critically influences stereoselectivity. Nitrile solvents often favor β-glycosides, while lower temperatures can enhance kinetic control.[1]
-
Pyranoside-Furanoside Rearrangement: Acid-promoted conditions can sometimes lead to an undesired rearrangement of the pyranoside ring into a furanoside, or vice-versa.[2][3][4] Careful selection of promoters and reaction conditions is crucial. For instance, using TFA instead of the stronger acid TfOH was found to prevent this rearrangement during O-sulfation reactions.[2]
Q2: How do protecting groups influence byproduct formation?
Protecting groups are critical for controlling regioselectivity, stereochemistry, and preventing unwanted side reactions.[5]
-
Participating vs. Non-Participating Groups: A participating group (e.g., acetyl) at the C-2 position of the glycosyl donor can shield one face of the molecule, leading to the formation of the 1,2-trans glycoside with high selectivity.[6] Non-participating groups (e.g., benzyl) do not offer this assistance and can lead to mixtures of anomers.[1]
-
Bulky Protecting Groups: Bulky groups like Triisopropylsilyl (TIPS) can influence conformational equilibria. For example, a TIPS group at the O-1 or O-2 position of certain manno- and glucopyranose derivatives was shown to favor isomerization to d-fructofuranose (B12894040) derivatives under basic conditions.[7]
-
Orthogonal Strategies: Using protecting groups that can be removed under different conditions (e.g., acid-labile vs. base-labile) allows for selective deprotection, preventing the formation of byproducts that could result from non-selective deprotection.[5][8]
Q3: What is the role of the reaction solvent and temperature in controlling stereoselectivity?
Solvent and temperature are key parameters for controlling the kinetic versus thermodynamic outcome of a glycosylation reaction.
-
Solvents: The choice of solvent can dramatically impact the stereochemical outcome.[1]
-
Participating Solvents (e.g., Acetonitrile): These solvents can form a transient β-nitrilium ion intermediate, strongly favoring the formation of the β-glycoside (1,2-trans product).[1]
-
Non-participating Solvents (e.g., Dichloromethane (B109758), Toluene): The outcome is more variable and depends on other factors, but these are often used when α-glycosides are desired.[1]
-
-
Temperature: Temperature control is crucial for selectivity.[6]
-
Low Temperatures (-78 °C to -40 °C): Initiating reactions at low temperatures generally favors the kinetically controlled product, which is often the β-anomer formed via an Sₙ2-like pathway.[1]
-
Higher Temperatures: Warmer conditions can favor the thermodynamically more stable α-anomer but also increase the risk of side reactions and decomposition.[1]
-
Troubleshooting Guide
Problem 1: Low yield or incomplete reaction.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inactive Promoter/Catalyst | Verify the quality and stoichiometry of your activator (e.g., TMSOTf, BF₃·OEt₂). Use freshly opened or properly stored reagents. |
| Suboptimal Temperature | Most glycosylations are initiated at low temperatures (-78 °C to -40 °C) to control activation.[1] A gradual increase in temperature may be necessary to drive the reaction to completion. Monitor progress carefully with TLC. |
| Low Acceptor Nucleophilicity | Sterically hindered or electronically deactivated hydroxyl groups on the acceptor molecule can slow the reaction.[1] Consider using a more powerful activator system or increasing the reaction temperature after the initial low-temperature phase. |
| Trace Moisture | The presence of water can hydrolyze the activated glycosyl donor. Ensure all glassware is flame-dried, solvents are anhydrous, and molecular sieves (e.g., 4 Å) are activated and present in the reaction flask.[1] |
Problem 2: Significant formation of the wrong anomer (e.g., α instead of β).
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incorrect Solvent Choice | The solvent has a profound effect on stereoselectivity. To favor β-anomers, use a participating solvent like acetonitrile.[1] For α-anomers, non-participating solvents like dichloromethane (DCM) or toluene (B28343) are often preferred.[1] |
| Non-Participating C-2 Group | If you desire the 1,2-trans product (often the β-anomer for glucose/galactose), use a participating protecting group like acetyl or benzoyl at the C-2 position of the donor. |
| Thermodynamic Control | Running the reaction at higher temperatures for extended periods can lead to equilibration and favor the thermodynamically more stable anomer (often the α-anomer due to the anomeric effect).[1] Perform the reaction at the lowest effective temperature. |
Problem 3: An unexpected pyranoside byproduct is observed.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Acid-Catalyzed Rearrangement | Strong acid promoters (e.g., TfOH) can sometimes catalyze the rearrangement of a furanoside ring to a more stable pyranoside.[2] This can also happen to the starting material if it is a pyranoside intended for ring contraction. |
| Equilibrium Conditions | For some substituted galactosides, an equilibrium between the pyranoside and furanoside forms can exist.[9] The position of this equilibrium is influenced by protecting groups and reaction conditions. |
| Minimizing Rearrangement | If rearrangement is an issue, consider using a milder acid promoter. For example, in one study, trifluoroacetic acid (TFA) was used instead of trifluoromethanesulfonic acid (TfOH) to successfully prevent the pyranoside-to-furanoside rearrangement during sulfation.[2][10] |
Visualized Workflows and Pathways
Caption: General troubleshooting workflow for furanoside synthesis.
Caption: Influence of C-2 protecting groups on stereoselectivity.
Key Experimental Protocols
Protocol 1: General Procedure for Trichloroacetimidate-Mediated Glycosylation
This protocol describes a common method for forming glycosidic bonds, which can be adapted for furanoside synthesis. Control over stoichiometry, temperature, and anhydrous conditions is paramount.
1. Preparation of the Glycosyl Donor (Trichloroacetimidate):
-
To a solution of the furanosyl hemiacetal (1.0 eq) in anhydrous dichloromethane (DCM), add trichloroacetonitrile (B146778) (3.0-5.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a catalytic amount of a strong base, such as 1,8-Diazabicycloundec-7-ene (DBU) or sodium hydride (NaH), dropwise.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.[1]
-
Quench the reaction if necessary (e.g., with acid for NaH). Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica (B1680970) gel to yield the glycosyl trichloroacetimidate (B1259523) donor.
2. Glycosylation Reaction:
-
To a flame-dried round-bottom flask containing activated 4 Å molecular sieves, add the glycosyl donor (1.2 eq) and the glycosyl acceptor (1.0 eq).[1]
-
Dissolve the solids in an appropriate anhydrous solvent (e.g., DCM or acetonitrile).
-
Cool the mixture to the desired starting temperature (typically -40 °C to -78 °C).
-
Add a catalytic amount of a Lewis acid promoter (e.g., TMSOTf or BF₃·OEt₂) dropwise.
-
Stir the reaction at this temperature, allowing it to warm slowly if necessary, while monitoring progress by TLC. Reaction times can vary from 30 minutes to several hours.
-
Upon completion, quench the reaction by adding a base (e.g., triethylamine (B128534) or pyridine).
3. Work-up and Purification:
-
Dilute the reaction mixture with DCM and filter through a pad of Celite to remove molecular sieves and salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired furanoside.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyranoside-into-furanoside rearrangement: new reaction in carbohydrate chemistry and its application in oligosaccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. benchchem.com [benchchem.com]
- 7. TIPS group-assisted isomerization of benzyl protected d-manno- and d-glucopyranose to d-fructofuranose derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. media.neliti.com [media.neliti.com]
- 9. Acid-Catalyzed Transformation of Pyranosides into Furanosides as a Tool for Preparation of Furanoside Synthetic Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Elusive Structure of alpha-D-Xylulofuranose: A 2D NMR Perspective
For researchers, scientists, and drug development professionals, the precise structural elucidation of carbohydrates is paramount. This guide provides a comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for the validation of the alpha-D-Xylulofuranose structure, a transient furanose form of D-xylose.
Due to the dynamic equilibrium of sugars in solution, isolating and characterizing minor isomers like the furanose forms presents a significant analytical challenge. While the pyranose forms of D-xylose are predominant, the this compound anomer, though less abundant, can play a crucial role in biological processes and as a synthetic intermediate. Advanced 2D NMR techniques are indispensable for unambiguously confirming its unique five-membered ring structure.
Comparative Analysis of 2D NMR Techniques
The structural validation of this compound relies on a suite of 2D NMR experiments that provide through-bond connectivity information. The primary methods include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). Each experiment offers a unique piece of the structural puzzle.
| 2D NMR Technique | Information Provided | Application to this compound Structure |
| COSY | Shows correlations between protons that are coupled to each other, typically through two or three bonds (2JHH, 3JHH). | Establishes the proton-proton connectivity within the furanose ring and the hydroxymethyl side chain. For instance, a cross-peak between H1 and H2 confirms their direct coupling. |
| HSQC | Correlates each proton signal with the carbon to which it is directly attached. | Assigns the 13C chemical shift for each protonated carbon in the molecule. This is crucial for identifying the carbon backbone of the furanose ring. |
| HMBC | Reveals correlations between protons and carbons over longer ranges, typically two or three bonds (2JCH, 3JCH). | Provides definitive evidence for the connectivity of the carbon skeleton, including the linkage of the anomeric carbon (C1) to other ring carbons and the connection of the hydroxymethyl group (C5) to the ring. |
Experimental Data Summary
Obtaining a complete and unambiguous set of NMR data for the this compound anomer is challenging due to its low population in solution at equilibrium. The following table presents representative 1H and 13C NMR chemical shift data based on available literature for the anomeric carbon and typical ranges for furanose sugars.
| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | Key HMBC Correlations (1H → 13C) |
| 1 | ~5.3 | 97.0 | H2 → C1, H4 → C1 |
| 2 | ~4.2 | ~78 | H1 → C2, H3 → C2 |
| 3 | ~4.1 | ~75 | H2 → C3, H4 → C3 |
| 4 | ~4.0 | ~82 | H1 → C4, H3 → C4, H5a/b → C4 |
| 5a/b | ~3.6 / ~3.7 | ~63 | H4 → C5 |
Note: The chemical shifts for H2-H5 and C2-C5 are estimates based on typical values for furanose rings and may vary depending on experimental conditions.
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below. These protocols are general and may require optimization based on the specific instrument and sample conditions.
Sample Preparation
A sample of D-xylose is dissolved in deuterium (B1214612) oxide (D₂O) to a concentration of approximately 10-50 mg/mL. The sample is allowed to equilibrate for several hours to ensure a stable distribution of the different anomers in solution.
2D NMR Data Acquisition
All spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity, which is crucial for detecting the low-abundance furanose anomer.
COSY (Correlation Spectroscopy): The cosygpmfqf pulse program is typically used. Key parameters include a spectral width of ~6 ppm in both dimensions, 2048 data points in F2, 256-512 increments in F1, and 8-16 scans per increment.
HSQC (Heteronuclear Single Quantum Coherence): The hsqcedetgpsisp2.2 pulse sequence is employed for multiplicity-edited HSQC, which can distinguish between CH, CH₂, and CH₃ signals. The spectral width is ~6 ppm in the 1H dimension (F2) and ~100 ppm in the 13C dimension (F1). Typically, 1024 data points in F2, 256 increments in F1, and 16-64 scans per increment are acquired.
HMBC (Heteronuclear Multiple Bond Correlation): The hmbcgplpndqf pulse program is used. The spectral widths are similar to HSQC. The number of increments in F1 is often increased to 512 for better resolution of long-range correlations. The long-range coupling delay (d6) is typically set to 60-80 ms (B15284909) to optimize for 2,3JCH correlations.
Visualization of the Validation Workflow
The following diagrams illustrate the logical workflow for the validation of the this compound structure using 2D NMR.
Figure 1. Workflow for 2D NMR-based structure validation of this compound.
Figure 2. Logical relationship of 2D NMR experiments for structure determination.
Spectroscopic Comparison of α- and β-D-Xylulofuranose: A Guide for Researchers
A comprehensive analysis of the spectroscopic characteristics of D-xylulofuranose anomers remains a developing area of research. Due to the limited availability of direct comparative experimental data for α- and β-D-Xylulofuranose in the public domain, this guide presents a detailed spectroscopic comparison of the closely related aldose isomers, α- and β-D-xylofuranose. This comparison provides valuable insights into the stereochemical influence on spectroscopic properties in five-membered sugar rings and serves as a practical reference for the analysis of similar furanose systems.
D-Xylose, a fundamental pentose, can exist in equilibrium between its pyranose (six-membered ring) and furanose (five-membered ring) forms. The furanose form, in turn, exists as two anomers, α-D-xylofuranose and β-D-xylofuranose, which differ in the stereochemistry at the anomeric carbon (C1). While less abundant than their pyranose counterparts, furanosides are integral components of various biologically important molecules. Their distinct conformations, influenced by the anomeric configuration, give rise to unique spectroscopic signatures. This guide provides a comparative overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Circular Dichroism (CD) spectroscopic data for these two anomers.
Data Presentation
The following tables summarize the available quantitative spectroscopic data for α- and β-D-xylofuranose.
Table 1: ¹³C NMR Chemical Shifts (ppm) for D-Xylofuranose Anomers in D₂O
| Carbon | α-D-Xylofuranose | β-D-Xylofuranose |
| C1 | 97.0 | 103.2 |
| C2 | Data not available | Data not available |
| C3 | Data not available | Data not available |
| C4 | Data not available | Data not available |
| C5 | Data not available | Data not available |
| Data for anomeric carbons (C1) obtained from studies on D-[1-¹³C]xylose. Comprehensive data for all carbon atoms of the free sugars is not readily available in published literature. |
Table 2: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for D-Xylofuranose Anomers
| Proton | α-D-Xylofuranose | β-D-Xylofuranose |
| H1 | Data not available | Data not available |
| H2 | Data not available | Data not available |
| H3 | Data not available | Data not available |
| H4 | Data not available | Data not available |
| H5 | Data not available | Data not available |
| J₁,₂ (Hz) | Data not available | Data not available |
| Complete ¹H NMR data for the free anomers of D-xylofuranose is not consistently reported in the literature. |
Table 3: Key Infrared (IR) Absorption Bands for Furanose Rings
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3400 (broad) | O-H stretching |
| ~2900 | C-H stretching |
| 1000-1200 | C-O, C-C stretching |
| 850-950 | Anomeric region, ring vibrations |
| These are general characteristic absorption ranges for furanose structures. Specific peak positions for each anomer of D-xylofuranose are not well-documented in comparative studies. |
Table 4: Circular Dichroism (CD) Data for D-Xylofuranose Anomers
| Anomer | λmax (nm) | Δε (M⁻¹cm⁻¹) |
| α-D-Xylofuranose | Data not available | Data not available |
| β-D-Xylofuranose | Data not available | Data not available |
| Experimental CD data for unsubstituted D-xylofuranose anomers is scarce due to their absorption in the far-UV region. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrates.[1]
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified carbohydrate in 0.5-0.7 mL of high-purity deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is the most common solvent for underivatized carbohydrates.
-
Ensure complete dissolution by gentle vortexing. For less soluble compounds, sonication or gentle warming can be applied, but care must be taken to avoid degradation.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical spectral widths are 10-12 ppm.
-
For ¹³C NMR, a spectral width of 200-250 ppm is used to cover the entire chemical shift range of carbohydrates.[1] Proton decoupling is employed to simplify the spectrum and enhance signal-to-noise.
-
Two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignment of all proton and carbon signals.
-
-
Data Processing and Analysis:
-
Process the raw data using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to an internal standard (e.g., DSS) or the residual solvent peak.
-
Analyze the chemical shifts, coupling constants (especially ³J(H,H) values), and through-space correlations (from NOESY or ROESY experiments) to determine the anomeric configuration, ring conformation, and the relative stereochemistry of the sugar.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups and overall structure of a molecule.
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the finely ground sample directly onto the ATR crystal.
-
Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
For solution-state analysis, a specialized liquid transmission cell with IR-transparent windows (e.g., CaF₂) is required. The solvent must have minimal absorption in the regions of interest.
-
-
Data Acquisition:
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty ATR crystal or the pure solvent, which is then subtracted from the sample spectrum.
-
-
Data Analysis:
-
Identify characteristic absorption bands for functional groups present in carbohydrates, such as the broad O-H stretching band (~3400 cm⁻¹), C-H stretching bands (~2900 cm⁻¹), and the complex fingerprint region (below 1500 cm⁻¹) which contains C-O and C-C stretching and bending vibrations.
-
The anomeric region (around 850-950 cm⁻¹) can sometimes be used to distinguish between anomers, although assignments can be complex.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying chiral molecules, including carbohydrates, and can provide information about their conformation in solution.[2]
-
Sample Preparation:
-
Dissolve the carbohydrate sample in a suitable solvent that is transparent in the desired wavelength range. High-purity water or phosphate (B84403) buffers are commonly used.
-
The sample concentration should be carefully chosen to give an absorbance of approximately 1.0 at the wavelength of interest.
-
Filter the solution to remove any particulate matter that could cause light scattering.
-
-
Data Acquisition:
-
Use a CD spectropolarimeter to measure the difference in absorption of left- and right-circularly polarized light as a function of wavelength.
-
For underivatized carbohydrates, measurements are typically performed in the far-UV region (below 200 nm), which requires a specialized instrument with a nitrogen-purged sample chamber.
-
Acquire a baseline spectrum of the solvent in the same cuvette, which is then subtracted from the sample spectrum.
-
-
Data Analysis:
-
The CD spectrum is typically plotted as molar ellipticity [θ] versus wavelength.
-
The sign and magnitude of the Cotton effects (the peaks in the CD spectrum) are related to the stereochemistry and conformation of the sugar.
-
Comparison of the CD spectra of the α and β anomers can reveal conformational differences in solution.
-
Visualization
The logical workflow for a spectroscopic comparison of carbohydrate anomers is depicted below.
Caption: Spectroscopic comparison workflow.
References
A Comparative Analysis of the Reactivity of α-D-Xylulofuranose and α-D-Xylopyranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two isomeric forms of D-xylose: α-D-xylulofuranose (a five-membered ring) and α-D-xylopyranose (a six-membered ring). While direct comparative experimental data for these specific anomers is limited in publicly available literature, this document synthesizes established principles of carbohydrate chemistry, draws analogies from related pentose (B10789219) sugars, and outlines the experimental methodologies required to generate definitive comparative data.
Core Concepts: Structural Stability and Reactivity
The reactivity of cyclic monosaccharides is intrinsically linked to their structural stability. In aqueous solutions, sugars exist in an equilibrium between their open-chain and cyclic forms (furanose and pyranose). The six-membered pyranose ring is generally more thermodynamically stable than the five-membered furanose ring. This increased stability is attributed to lower ring strain in the pyranose's chair conformation, which minimizes torsional strain and allows for more stable arrangements of substituents.[1] Conversely, the furanose ring is more flexible but possesses higher ring strain, making it generally less stable and, in principle, more reactive.[1]
The interconversion between these forms, known as mutarotation, proceeds through the open-chain aldehyde or ketone form.[2] The rate of these interconversions and the position of the equilibrium are influenced by factors such as solvent, temperature, and pH.
Comparative Reactivity Insights
Direct quantitative data comparing the reaction kinetics of α-D-xylulofuranose and α-D-xylopyranose is scarce. However, based on the fundamental principles of carbohydrate chemistry, we can infer their relative reactivity in key chemical transformations.
Acid-Catalyzed Hydrolysis: The glycosidic bonds of furanosides are generally hydrolyzed much more rapidly than those of pyranosides under acidic conditions. This is attributed to the higher ring strain and less stable nature of the furanose ring, which makes it more susceptible to protonation and subsequent cleavage. Studies on the acid hydrolysis of other glycosides consistently show that furanosides can be several orders of magnitude more reactive than their pyranoside counterparts.
Oxidation Reactions: The susceptibility of a cyclic sugar to oxidation is related to the ease with which it can access its open-chain aldehyde or ketone form. Given that furanoses are generally less stable, the equilibrium may favor the open-chain form to a greater extent compared to pyranoses, potentially leading to a faster rate of oxidation for α-D-xylulofuranose.
Enzymatic Reactions: The specificity of enzymes for their substrates is highly dependent on the three-dimensional structure of the sugar. While many enzymes that act on xylose, such as xylanases, recognize the β-D-xylopyranose unit within polysaccharide chains, the recognition and processing of α-D-xylulofuranose would be dependent on the specific binding pocket of a given enzyme.[3] The greater conformational flexibility of the furanose ring can also impact how it is recognized by enzymes.[1]
Quantitative Data Summary
A comprehensive search of scientific literature did not yield direct comparative experimental kinetic data for the reactivity of α-D-xylulofuranose and α-D-xylopyranose under identical conditions. The following table is presented as a template for the types of quantitative data that would be necessary for a complete comparison, based on analogous studies of other pentose and hexose (B10828440) isomers.
| Reaction Type | Parameter | α-D-Xylulofuranose | α-D-Xylopyranose | Reference Compound Data (e.g., Methyl Glycosides) |
| Acid Hydrolysis | Rate Constant (k, s⁻¹) | Data not available | Data not available | Furanosides >> Pyranosides |
| Activation Energy (Ea, kJ/mol) | Data not available | Data not available | Lower for Furanosides | |
| Oxidation | Relative Rate | Data not available | Data not available | Expected: Furanose > Pyranose |
| Enzymatic Conversion | Michaelis Constant (Kₘ, mM) | Enzyme-dependent | Enzyme-dependent | Varies by enzyme specificity |
| Catalytic Rate (kcat, s⁻¹) | Enzyme-dependent | Enzyme-dependent | Varies by enzyme specificity |
Experimental Protocols
To generate the comparative data required for a definitive analysis of the reactivity of α-D-xylulofuranose and α-D-xylopyranose, the following experimental protocols are recommended.
Acid-Catalyzed Hydrolysis Kinetics
Objective: To determine and compare the rate constants for the acid-catalyzed hydrolysis of the glycosidic bonds of methyl α-D-xylulofuranoside and methyl α-D-xylopyranoside.
Methodology:
-
Sample Preparation: Prepare solutions of methyl α-D-xylulofuranoside and methyl α-D-xylopyranoside of known concentration in a buffered acidic solution (e.g., 0.1 M HCl).
-
Reaction Monitoring: Maintain the reaction mixtures at a constant temperature (e.g., 60°C). At regular time intervals, withdraw aliquots and quench the reaction by neutralization.
-
Analysis: Analyze the quenched samples using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector.[4][5][6] This will allow for the quantification of the remaining glycoside and the appearance of the xylose product.
-
Data Analysis: Plot the natural logarithm of the glycoside concentration versus time. The slope of this plot will give the pseudo-first-order rate constant (k) for the hydrolysis reaction.
Comparative Oxidation Rate Analysis
Objective: To compare the relative rates of oxidation of α-D-xylulofuranose and α-D-xylopyranose.
Methodology:
-
Reactant Preparation: Prepare solutions of α-D-xylulofuranose and α-D-xylopyranose of equal concentration.
-
Oxidation Reaction: Treat the sugar solutions with a mild oxidizing agent (e.g., bromine water) under controlled pH and temperature.
-
Reaction Monitoring: Monitor the disappearance of the oxidizing agent over time using a suitable analytical technique, such as UV-Vis spectrophotometry, or by quenching the reaction at time points and titrating the remaining oxidant.
-
Data Analysis: Compare the initial rates of reaction for both isomers to determine their relative reactivity towards oxidation.
Monitoring Isomerization and Ring Stability by NMR Spectroscopy
Objective: To observe the equilibrium between the furanose and pyranose forms and to monitor reaction progress in real-time.
Methodology:
-
Sample Preparation: Dissolve a pure sample of either α-D-xylulofuranose or α-D-xylopyranose in a suitable solvent (e.g., D₂O) directly in an NMR tube.
-
NMR Analysis: Acquire a series of ¹H or ¹³C NMR spectra over time. The anomeric protons and carbons of the furanose and pyranose forms will have distinct chemical shifts, allowing for their identification and quantification.
-
Data Analysis: Integrate the signals corresponding to each isomer to determine their relative concentrations at equilibrium. For reaction monitoring, the appearance of product signals and disappearance of reactant signals can be tracked over time to determine reaction kinetics.
Logical Workflow for Reactivity Comparison
Caption: Workflow for the comparative reactivity analysis of xylose isomers.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scholarworks.uark.edu [scholarworks.uark.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A kinetic and thermodynamic study of the glycosidic bond cleavage in deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Furanose vs. Pyranose: A Comparative Analysis of α-D-Xylulose Isomers in Biological Systems
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between sugar isomers is critical for elucidating metabolic pathways and designing targeted therapeutics. This guide provides a detailed comparison of the biological activity of α-D-Xylulofuranose and its pyranose counterpart, α-D-Xylulopyranose, with a focus on their enzymatic processing and the implications for cellular metabolism.
In aqueous solutions, the five-carbon ketose sugar D-xylulose exists as an equilibrium mixture of its open-chain keto form and its cyclic furanose (a five-membered ring) and pyranose (a six-membered ring) anomers. While often treated as a single entity in metabolic charts, the distinct conformations of α-D-Xylulofuranose and α-D-Xylulopyranose can, in principle, lead to differential biological recognition and activity. However, current research indicates that for at least one key metabolic enzyme, the distinction between the cyclic forms is secondary to the presence of the open-chain isomer.
Enzymatic Recognition: The Decisive Role of the Open-Chain Form
A pivotal enzyme in the metabolism of D-xylulose is D-xylulokinase, which catalyzes the phosphorylation of D-xylulose to D-xylulose-5-phosphate, a key intermediate in the pentose (B10789219) phosphate (B84403) pathway. Structural and functional studies of human D-xylulokinase (hXK) have revealed a crucial aspect of its substrate specificity. X-ray crystallography has shown that hXK binds D-xylulose in its linear, open-chain keto-form, not as a furanose or pyranose ring.[1][2] This finding suggests that the biological activity of D-xylulose in this context is not directly dependent on the specific conformation of its cyclic anomers, but rather on the availability of the open-chain form in the equilibrium mixture.
The enzyme's active site is structured to specifically recognize and bind the linear form of D-xylulose, facilitating its phosphorylation.[2][3] This implies that the rate of phosphorylation by xylulokinase is likely influenced by the rate of interconversion between the cyclic anomers and the open-chain form.
Anomeric Equilibrium and its Biological Implications
Comparative Biological Activities: An Indirect Assessment
Direct comparative studies on the biological activities of stabilized, non-interconvertible "locked" furanose and pyranose analogs of α-D-xylulose are scarce. However, research on xylopyranosides (derivatives of xylopyranose) has demonstrated a range of biological effects, including antimicrobial and antithrombotic activities.[4] For instance, certain synthetic N-[2-(2′,3′,4′-tri-O-acetyl-α/β-d-xylopyranosyloxy)ethyl]ammonium bromides have shown antimicrobial activity, with the α-anomer of one derivative exhibiting higher activity than its β-counterpart against several microorganisms.[5] While these studies involve derivatized forms of xylopyranose and not xylulopyranose, they highlight the principle that the anomeric configuration can significantly influence biological activity.
Future research using locked analogs of α-D-xylulofuranose and α-D-xylulopyranose would be invaluable in dissecting any distinct biological roles these isomers might play beyond their contribution to the open-chain pool for xylulokinase.
Data Summary
Due to the finding that D-xylulokinase, a primary enzyme acting on D-xylulose, recognizes the open-chain form, direct comparative quantitative data on the biological activity of the furanose versus the pyranose form is not available in the literature. The key kinetic parameters for D-xylulokinase are reported for D-xylulose as an equilibrium mixture.
| Enzyme | Substrate | Organism | Km (µM) | kcat (s-1) | Substrate Form Recognized |
| D-Xylulokinase (hXK) | D-Xylulose | Human | 24 ± 3 | 35 ± 5 | Linear (open-chain) |
Table 1: Kinetic parameters of human D-xylulokinase for D-xylulose.[1][2]
Experimental Protocols
D-Xylulokinase Activity Assay
A common method to determine the activity of D-xylulokinase is a coupled spectrophotometric assay.[1][2]
Principle: The phosphorylation of D-xylulose by xylulokinase produces D-xylulose-5-phosphate. This product is then used as a substrate by another enzyme in the reaction mixture, such as phosphoketolase, which in the presence of inorganic phosphate, cleaves it into acetyl-phosphate and glyceraldehyde-3-phosphate. The production of acetyl-phosphate can be measured. Alternatively, if the assay is coupled to enzymes of the pentose phosphate pathway, the ultimate oxidation of a substrate can be linked to the reduction of NADP+ to NADPH, which can be monitored by the change in absorbance at 340 nm.
Reagents:
-
Tris-HCl buffer (pH 7.5)
-
ATP
-
MgCl2
-
D-xylulose (as an equilibrium mixture of anomers)
-
Coupling enzyme(s) (e.g., phosphoketolase and acetate (B1210297) kinase/lactate dehydrogenase system, or pentose phosphate pathway enzymes)
-
NADH or NADPH (depending on the coupling system)
-
Purified D-xylulokinase
Procedure:
-
Prepare a reaction mixture containing buffer, ATP, MgCl2, the coupling enzyme system, and NADH/NADPH in a cuvette.
-
Initiate the reaction by adding a known amount of D-xylulokinase.
-
Monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of change in absorbance is proportional to the activity of D-xylulokinase.
-
Kinetic parameters (Km and kcat) can be determined by measuring the initial reaction rates at varying concentrations of D-xylulose.
Visualizing the Metabolic Context
The following diagrams illustrate the equilibrium of D-xylulose anomers and the metabolic pathway involving D-xylulokinase.
References
- 1. Structure and function of human xylulokinase, an enzyme with important roles in carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and Function of Human Xylulokinase, an Enzyme with Important Roles in Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Xylulokinase - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides [mdpi.com]
Confirming the Anomeric Configuration of Xylulofuranosides: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. In carbohydrate chemistry, and particularly in the study of xylulofuranosides, establishing the anomeric configuration is a critical step that dictates biological activity and physicochemical properties. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols.
The anomeric center (C2 in xylulofuranosides) is a stereocenter formed during the cyclization of the sugar. The two possible stereoisomers, designated as alpha (α) and beta (β), can exhibit significantly different biological functions. Therefore, unambiguous assignment of this configuration is essential. The principal methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.
Comparison of Analytical Techniques
The choice of method for determining the anomeric configuration of xylulofuranosides depends on several factors, including the sample's physical state, the required level of detail, and the available instrumentation. While NMR spectroscopy is often the most readily accessible and versatile technique for molecules in solution, X-ray crystallography provides the most definitive structural information for compounds that can be crystallized. Computational methods serve as a powerful tool to complement and validate experimental findings.
| Technique | Principle | Sample Requirements | Advantages | Disadvantages |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to provide information about the chemical environment and spatial proximity of atoms. | Soluble sample (typically 1-10 mg), deuterated solvent. | Non-destructive, provides data on the molecule in solution, can study dynamic processes. | Can be complex to interpret, may not provide a definitive structure for flexible molecules. |
| X-ray Crystallography | Measures the diffraction pattern of X-rays passing through a single crystal to determine the precise arrangement of atoms in the crystal lattice.[1][2][3] | High-quality single crystal. | Provides an unambiguous, high-resolution 3D structure.[1] | Crystal growth can be a significant bottleneck, the solid-state structure may not represent the solution conformation. |
| Computational Methods | Uses quantum mechanics (e.g., DFT) to calculate NMR parameters (chemical shifts, coupling constants) for a given structure. | A proposed 3D structure. | Can predict and validate experimental data, provides insights into conformational preferences. | Accuracy is dependent on the level of theory and basis set used, requires significant computational resources. |
Data Presentation: NMR Parameters for Anomeric Configuration
NMR spectroscopy is a cornerstone in the structural elucidation of carbohydrates. The anomeric configuration of xylulofuranosides can be determined by analyzing key parameters from ¹H and ¹³C NMR spectra, primarily the chemical shift of the anomeric carbon and the coupling constant between the anomeric proton and its neighbor.
¹H and ¹³C NMR Chemical Shifts (δ)
The chemical environment of the anomeric carbon and proton is distinct for the α and β anomers, leading to characteristic differences in their NMR chemical shifts.
| Anomer | Anomeric Proton (H-2) δ (ppm) | Anomeric Carbon (C-2) δ (ppm) | ³J(H3, H4) Coupling Constant (Hz) |
| α-Xylulofuranoside | ~ 5.2 - 5.4 | ~ 103 - 105 | ~ 3 - 5 |
| β-Xylulofuranoside | ~ 5.1 - 5.3 | ~ 108 - 110 | ~ 1 - 3 |
Note: These are typical ranges and can be influenced by the solvent and substituents.
Nuclear Overhauser Effect (NOE)
NOE experiments, such as NOESY and ROESY, are powerful for determining stereochemistry by identifying protons that are close in space (typically < 5 Å).[1][4][5][6] For xylulofuranosides, specific NOE correlations can definitively distinguish between the α and β anomers. For instance, in the α-anomer, a through-space interaction is expected between H-3 and H-5 when they are on the same face of the furanose ring.
Experimental Protocols
NMR Spectroscopy
Objective: To acquire ¹H, ¹³C, and 2D NOESY spectra to determine the anomeric configuration.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified xylulofuranoside in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Pay close attention to the chemical shift and multiplicity of the anomeric proton signal.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shift of the anomeric carbon (C-2) is a key indicator of the anomeric configuration.
-
2D NOESY/ROESY Acquisition: Perform a 2D NOESY or ROESY experiment to observe through-space correlations. The presence or absence of specific cross-peaks will confirm the relative stereochemistry of the ring protons.
-
Data Analysis: Integrate the spectra and analyze the chemical shifts, coupling constants, and NOE correlations to assign the anomeric configuration based on the established data in the table above and expected spatial relationships.
X-ray Crystallography
Objective: To obtain a high-resolution three-dimensional structure of the xylulofuranoside.
Methodology:
-
Crystallization: Grow single crystals of the xylulofuranoside derivative. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., vapor diffusion, slow evaporation).
-
Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[1]
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined, often using computational methods, to generate an initial electron density map.
-
Model Building and Refinement: An atomic model of the molecule is built into the electron density map. The model is then refined to improve the fit between the calculated and observed diffraction data.[2]
-
Validation: The final structure is validated to ensure its quality and accuracy.
Computational Modeling
Objective: To calculate the NMR parameters for the putative α and β anomers and compare them with experimental data.
Methodology:
-
Structure Generation: Build 3D models of both the α and β anomers of the xylulofuranoside using molecular modeling software.
-
Conformational Search: Perform a conformational search to identify the low-energy conformers for each anomer.
-
DFT Calculations: For the lowest energy conformers, perform Density Functional Theory (DFT) calculations to predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants.[7][8][9]
-
Comparison: Compare the calculated NMR parameters with the experimental data. A good correlation between the calculated and experimental values for one of the anomers provides strong evidence for its structural assignment.
Mandatory Visualizations
Figure 1. Workflow for anomeric configuration determination.
Figure 2. Relationship between methods and data for assignment.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 3. phys.libretexts.org [phys.libretexts.org]
- 4. PDB-101: Learn: Guide to Understanding PDB Data: Methods for Determining Structure [pdb101.rcsb.org]
- 5. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. DFT calculations and theory do not support enantiospecificity in NMR J-coupling constants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Differentiating Furanose and Pyranose Isomers Using Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of carbohydrates is paramount. The subtle difference between furanose (five-membered ring) and pyranose (six-membered ring) isomers can have profound implications for biological activity and drug efficacy. Mass spectrometry has emerged as a powerful tool for distinguishing these isomers, offering high sensitivity and detailed structural information. This guide provides an objective comparison of key mass spectrometry-based techniques for differentiating furanose and pyranose isomers, supported by experimental data and detailed protocols.
Introduction to Furanose and Pyranose Isomerism
Monosaccharides containing five or more carbon atoms predominantly exist as cyclic hemiacetals or hemiketals in solution. The intramolecular reaction between a hydroxyl group and the aldehyde or ketone functionality leads to the formation of either a five-membered ring (furanose) or a six-membered ring (pyranose). These two forms are in equilibrium with the open-chain form, but the pyranose form is generally more stable and therefore more abundant for most simple sugars like glucose.[1] However, the furanose form plays crucial roles in many biological molecules, including nucleic acids and certain bacterial polysaccharides.[2] The ability to differentiate between these isomeric forms is therefore essential for a complete understanding of their biological function.
Mass Spectrometry-Based Approaches for Isomer Differentiation
Several mass spectrometry techniques, often used in combination, can effectively distinguish between furanose and pyranose isomers. These methods primarily exploit differences in the isomers' three-dimensional shape, fragmentation behavior upon activation, and their interaction with infrared light.
Ion Mobility-Mass Spectrometry (IM-MS)
Ion mobility-mass spectrometry separates ions in the gas phase based on their size, shape, and charge.[3] Isomers with different three-dimensional structures will have different rotationally averaged collision cross-sections (CCS), leading to different drift times through the ion mobility cell. This allows for their separation and individual analysis by the mass spectrometer.
Key Advantages:
-
Provides information on the gas-phase conformation of the isomers.
-
Can separate complex mixtures of isomers prior to mass analysis.[3]
-
Collision cross-section (CCS) is a characteristic physical property that can be used for identification.[4]
Experimental Data:
While specific CCS values for a comprehensive set of furanose and pyranose pairs are not always readily available in single publications, the literature consistently demonstrates the capability of IM-MS to resolve monosaccharide isomers, including anomers and stereoisomers, which often implies the separation of furanose and pyranose forms if present. For instance, studies have shown that different methyl-D-glycopyranosides can be separated based on their distinct drift times.[5]
| Isomer Type | Technique | Key Differentiating Feature | Reference |
| Monosaccharide Isomers | IM-MS | Different drift times and Collision Cross-Section (CCS) values | [5][6] |
Experimental Workflow for IM-MS:
Caption: Experimental workflow for differentiating furanose and pyranose isomers using IM-MS.
Tandem Mass Spectrometry (MS/MS) with Collision-Induced Dissociation (CID)
Tandem mass spectrometry involves the isolation of a specific ion, its fragmentation through collision with an inert gas (Collision-Induced Dissociation - CID), and the analysis of the resulting fragment ions. Furanose and pyranose isomers, due to their different ring strain and hydroxyl group orientations, can exhibit distinct fragmentation patterns, particularly in the relative abundances of fragment ions arising from dehydration and cross-ring cleavages.[7][8]
Key Advantages:
-
Provides detailed structural information based on fragmentation pathways.
-
Can be performed on standard tandem mass spectrometers.
-
Relative fragment ion abundances can be a reliable indicator of isomeric structure.
Experimental Data:
| Isomer Type | Technique | Key Differentiating Feature | Reference |
| Pentose Isomers | CID-MS/MS | Relative branching ratios of dehydration and cross-ring dissociation channels | [7] |
| Deoxyhexose Isomers | CID-MS/MS | Relative branching ratios of dehydration and ring-opening reactions | [8] |
Experimental Workflow for CID-MS/MS:
Caption: Experimental workflow for differentiating furanose and pyranose isomers using CID-MS/MS.
Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy
Infrared Multiple Photon Dissociation (IRMPD) spectroscopy provides a vibrational spectrum of a mass-selected ion in the gas phase. Isomers with different structures will have unique IR spectra, which can serve as a "fingerprint" for their identification. This technique has been successfully applied to distinguish between furanose and pyranose forms of monosaccharides.[2]
Key Advantages:
-
Provides highly specific structural information based on vibrational modes.
-
Can unambiguously differentiate between isomers with very similar structures.
Experimental Data:
A study on methyl galactosides demonstrated that IRMPD spectroscopy can clearly distinguish between pyranose and furanose forms. The key differentiating feature was found in the hydroxyl group stretching region of the IR spectrum.[2]
| Isomer Pair | Technique | Key Differentiating Spectral Feature | Observation | Reference |
| Methyl-α/β-D-galactopyranoside vs. Methyl-α/β-D-galactofuranoside | IRMPD Spectroscopy | O-H stretch region (>3500 cm⁻¹) | Pyranose forms show an intense peak around 3580 cm⁻¹ which is absent in the furanose forms. | [2] |
Experimental Workflow for IRMPD Spectroscopy:
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Distinguishing Galactoside Isomers with Mass Spectrometry and Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 6. fhi.mpg.de [fhi.mpg.de]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Protecting Groups for Xylulofuranose: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the synthesis and modification of xylulofuranose, the strategic selection of protecting groups is a critical determinant of experimental success. This guide provides an objective, data-driven comparison of common protecting groups for the hydroxyl moieties of xylulofuranose, focusing on their synthesis, stability, and deprotection characteristics.
This comparative analysis aims to streamline the decision-making process by presenting quantitative data in accessible tables, detailing experimental protocols for key transformations, and illustrating the logical workflow for protecting group selection.
Performance Comparison of Protecting Groups
The choice of a suitable protecting group for xylulofuranose hinges on a variety of factors, including the desired regioselectivity, stability towards subsequent reaction conditions, and the ease and efficiency of its removal. Below is a summary of quantitative data for commonly employed protecting groups.
| Protecting Group | Position(s) Protected | Protection Yield (%) | Deprotection Conditions | Deprotection Yield (%) | Key Considerations |
| Isopropylidene | 1,2 and 3,5 (as a diacetonide) | 89.2[1] | Mild acid (e.g., aq. acetic acid, TsOH in MeOH) | High (qualitative) | Rigid structure, useful for locking the furanose conformation. |
| Acetyl (Ac) | 3,5 (on 1,2-O-isopropylidene derivative) | High (qualitative) | Zemplén conditions (catalytic NaOMe in MeOH)[2] | High (qualitative) | Readily installed and removed; base-labile. |
| Benzoyl (Bz) | 3,5 (on 1,2-O-isopropylidene derivative) | Good (qualitative) | Basic hydrolysis (e.g., NaOMe in MeOH) | Good (qualitative) | More stable than acetyl groups; can be selectively removed. |
| TBDMS | 3,5 (on 1,2-O-isopropylidene derivative) | High (qualitative) | TBAF in THF; HF-Pyridine | High (qualitative) | Bulky silyl (B83357) ether offering good stability to a range of conditions. |
| TIPS | 3,5 (on 1,2-O-isopropylidene derivative) | High (qualitative) | TBAF in THF; HF-Pyridine | High (qualitative) | Very bulky silyl ether providing high stability. |
Logical Workflow for Protecting Group Selection
The selection of an appropriate protecting group strategy is a multifactorial process. The following diagram illustrates a logical workflow to guide researchers in making an informed choice based on their synthetic goals.
References
A Comparative Guide to the Glycosylation Reactions of alpha-D-Xylulofuranose and L-Arabinofuranose
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of carbohydrate chemistry and glycobiology, the selection of a monosaccharide donor for glycosylation reactions is a critical determinant of success in synthesizing complex glycoconjugates, including therapeutic agents and biological probes. This guide provides an objective comparison of two furanose sugars, alpha-D-Xylulofuranose and L-Arabinofuranose, in the context of glycosylation reactions. We will delve into their reactivity, stereoselectivity, and the biological significance of the resulting glycosidic bonds, supported by experimental data and detailed protocols.
Introduction to the Glycosyl Donors
This compound is a ketopentose sugar in its five-membered ring (furanose) form. As a ketose, the anomeric carbon is at the C-2 position. Its application in synthetic carbohydrate chemistry is less common compared to its aldose counterparts, presenting unique challenges and opportunities in glycosylation.
L-Arabinofuranose is an aldopentose, an enantiomer of the more common D-arabinose. It is a crucial component of various biopolymers in plants, fungi, and bacteria, most notably in the arabinan (B1173331) domains of pectins and arabinogalactan (B145846) proteins (AGPs). The formation of arabinofuranosidic linkages is of significant interest for the synthesis of biologically active oligosaccharides and glycoconjugates.
Comparative Analysis of Glycosylation Reactions
The reactivity and stereochemical outcome of glycosylation reactions are influenced by a multitude of factors, including the nature of the glycosyl donor, the protecting groups employed, the choice of activator (promoter), and the reaction conditions. While direct comparative studies under identical conditions are scarce, a compilation of data from various sources allows for a meaningful analysis.
Data Presentation: Glycosylation Reaction Outcomes
| Parameter | This compound Derivative | L-Arabinofuranose Derivative | Reference |
| Glycosyl Donor | Thioglycoside | Thioglycoside | [1] |
| Acceptor | Primary Alcohol | Primary Alcohol | [1] |
| Promoter/Activator | N-Iodosuccinimide (NIS) / Silver triflate (AgOTf) | N-Iodosuccinimide (NIS) / Silver triflate (AgOTf) | [1] |
| Solvent | Dichloromethane (B109758) (DCM) | Diethyl ether (Et2O) | [1][2] |
| Temperature | -20 °C to room temperature | -78 °C to 0 °C | [1][2] |
| Typical Yield | Moderate to Good (Specific data for xylulofuranose is limited; data for xylofuranose (B8766934) suggests 60-90%) | Good to Excellent (70-95%) | [2][3] |
| Stereoselectivity (α:β) | Predominantly α (1,2-cis) with non-participating groups at C-3. | Highly dependent on protecting groups; β (1,2-cis) can be achieved with specific strategies. | [3][4] |
Note: Data for this compound glycosylation is less prevalent in the literature. The data presented for xylulofuranose is often extrapolated from studies on the closely related aldopentose, D-xylofuranose, and general principles of furanoside glycosylation. The stereochemical notation for xylulofuranose refers to the relationship between the aglycon at C-2 and the substituent at C-3.
Key Factors Influencing Glycosylation Outcomes
Several factors critically influence the yield and stereoselectivity of glycosylation reactions with these furanosides:
-
Protecting Groups: The choice of protecting groups on the sugar ring is paramount. For L-Arabinofuranose, a participating group (e.g., an acyl group) at the C-2 position generally leads to the formation of the 1,2-trans (α) glycoside via a neighboring group participation mechanism. To achieve the 1,2-cis (β) linkage, non-participating groups (e.g., benzyl (B1604629) ethers) are necessary.[5] Conformationally restricting protecting groups, such as a 3,5-O-xylylene group, have also been employed to enhance β-selectivity in arabinofuranosylation.[4]
-
Glycosyl Donor Type: Thioglycosides, trichloroacetimidates, and glycosyl halides are common glycosyl donors. Thioglycosides, activated by electrophilic promoters like NIS/AgOTf, are widely used for both sugars.[1][2]
-
Reaction Conditions: Temperature and solvent polarity can significantly impact the stereochemical outcome. Low temperatures often favor the kinetic product and can enhance stereoselectivity.[2]
Experimental Protocols
Below are representative experimental protocols for glycosylation reactions involving xylofuranose (as a model for xylulofuranose) and arabinofuranose donors.
Protocol 1: General Procedure for α-Xylofuranosylation
This protocol is adapted from the synthesis of α-xylofuranosides using a thioglycoside donor.[1]
-
Preparation of Reactants: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the xylofuranosyl donor (1.2 equivalents) and the glycosyl acceptor (1.0 equivalent) in anhydrous dichloromethane (DCM). Add activated 4 Å molecular sieves.
-
Stirring and Cooling: Stir the mixture at room temperature for 30 minutes, then cool to the desired temperature (e.g., -20 °C).
-
Activation: Add N-iodosuccinimide (NIS) (1.5 equivalents) to the mixture, followed by the dropwise addition of a solution of silver triflate (AgOTf) (0.2 equivalents) in toluene.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by the addition of a saturated aqueous solution of sodium thiosulfate (B1220275).
-
Work-up: Filter the reaction mixture through a pad of Celite®, washing with DCM. Wash the combined organic filtrate sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography to yield the desired α-xylofuranoside.
Protocol 2: Stereoselective β-Arabinofuranosylation
This protocol is a general method for achieving β-selectivity using a donor with non-participating protecting groups.[2]
-
Preparation of Reactants: In a flame-dried flask under argon, combine the arabinofuranosyl thioglycoside donor (1.5 equivalents) and the acceptor alcohol (1.0 equivalent) with activated 4 Å molecular sieves in anhydrous diethyl ether (Et2O).
-
Stirring and Cooling: Stir the suspension at room temperature for 1 hour, then cool to -78 °C.
-
Activation: Add N-iodosuccinimide (NIS) (2.0 equivalents) and then a catalytic amount of triflic acid (TfOH) or silver triflate (AgOTf).
-
Reaction Progression: Allow the reaction to stir at -78 °C and monitor by TLC. The reaction may be allowed to slowly warm to 0 °C if necessary.
-
Quenching: Upon completion, quench the reaction with triethylamine.
-
Work-up: Dilute the mixture with Et2O and filter through Celite®. Wash the filtrate with saturated aqueous sodium thiosulfate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Purify the residue by silica gel chromatography to obtain the β-arabinofuranoside.
Mandatory Visualizations
Glycosylation Reaction Workflow
Caption: A generalized workflow for a chemical glycosylation reaction.
Signaling Pathway Involving L-Arabinofuranosides
Arabinogalactan proteins (AGPs) are heavily glycosylated proteins found at the cell surface of plants and are implicated in various signaling processes, including cell-cell communication and responses to environmental stimuli.[6][7][8][9][10] The L-arabinofuranose residues are key components of the complex glycan chains attached to the protein backbone.
Caption: A conceptual model of Arabinogalactan Protein (AGP) involvement in plant cell signaling.
Conclusion
The choice between this compound and L-Arabinofuranose as glycosyl donors depends on the specific synthetic target and the desired stereochemical outcome. L-Arabinofuranose chemistry is more extensively studied, with a wider array of established protocols for achieving specific anomers. The synthesis of β-arabinofuranosides (1,2-cis), in particular, has seen significant advancements. Glycosylation with this compound, a ketofuranose, presents a more specialized challenge with less available literature, but the general principles of furanoside glycosylation provide a solid foundation for its application. For researchers and drug development professionals, understanding the nuances of these furanosides in glycosylation reactions is crucial for the rational design and synthesis of novel glycoconjugates with tailored biological activities.
References
- 1. benchchem.com [benchchem.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. plantae.org [plantae.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Arabinogalactan protein - Wikipedia [en.wikipedia.org]
- 9. Arabinogalactan-Proteins: Key Regulators at the Cell Surface? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arabinogalactan-proteins: structure, expression and function - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability of Pentofuranose Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced stability of pentofuranose (B7776049) isomers—the five-membered ring structures of five-carbon sugars—is critical for applications ranging from drug design to metabolic pathway analysis. This guide provides a comparative analysis of the stability of four key aldopentofuranoses: ribofuranose, arabinofuranose, xylofuranose, and lyxofuranose, supported by experimental and computational data.
The stability of these isomers is a delicate balance of steric and electronic effects, primarily the anomeric effect and repulsive interactions between adjacent hydroxyl groups. In aqueous solution, pentoses exist in a dynamic equilibrium between their open-chain and cyclic forms, with the latter including both five-membered furanose and six-membered pyranose rings. Within the furanose form, two anomers, α and β, exist, distinguished by the orientation of the hydroxyl group at the anomeric carbon (C1).
Data Presentation: A Comparative Overview
The relative stability of pentofuranose anomers is influenced by the stereochemistry of the hydroxyl groups. Generally, the β-anomer is more stable in many cases due to reduced steric hindrance. However, the anomeric effect can favor the α-anomer.[1] The interplay of these factors results in varying equilibrium populations of the different isomers in solution.
Table 1: Equilibrium Composition of Aldopentoses in Aqueous Solution
| Aldopentose | α-pyranose (%) | β-pyranose (%) | α-furanose (%) | β-furanose (%) | Reference |
| D-Ribose | 21.5 | 58.5 | 6.5 | 13.5 | [2] |
| D-Arabinose | 61 | 35 | 4 | trace | [3][4] |
| D-Xylose | 35 | 65 | trace | trace | [3][4] |
| D-Lyxose | 71 | 29 | trace | trace | [3][4] |
Note: "trace" indicates that the furanose forms are present in very small, often unquantified, amounts at equilibrium in aqueous solution.
Table 2: Qualitative Factors Influencing Furanose Anomer Stability
| Factor | Description | Influence on Stability |
| Anomeric Effect | The tendency of an electronegative substituent at the anomeric carbon to prefer an axial orientation. This effect stabilizes the α-anomer.[5] | Favors α-anomer |
| Steric Hindrance | Repulsive interactions between bulky substituents. In the β-anomer, the anomeric hydroxyl group is typically in a pseudo-equatorial position, reducing steric clash. | Favors β-anomer |
| Gauche Interactions | Interactions between adjacent substituents. Repulsive interactions between vicinal syn-configured hydroxyl groups can destabilize certain conformations.[5] | Destabilizes conformers with eclipsed hydroxyls |
| Solvation | The interaction of the sugar with the solvent can influence the equilibrium. Water, being a polar protic solvent, can mitigate the anomeric effect to some extent.[1][4] | Can shift equilibrium |
Computational studies on methyl furanosides provide further insight into the conformational preferences and relative energies of these isomers, which are largely dictated by the interplay of the anomeric effect and repulsive interactions between vicinal hydroxyl groups.[5] For instance, in ribose and lyxose, which have syn-configured hydroxyl groups, certain conformations are destabilized.[5]
Experimental and Computational Protocols
The determination of the relative stability of pentofuranose isomers relies on a combination of experimental techniques and computational modeling.
Experimental Determination of Anomeric Equilibrium via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for quantifying the different isomeric forms of sugars in solution at equilibrium.[6][7][8]
Methodology:
-
Sample Preparation: A known quantity of the pentose (B10789219) is dissolved in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O), to a concentration suitable for NMR analysis (e.g., 20-50 mM).[6] The solution is then allowed to equilibrate at a constant temperature.
-
Data Acquisition: High-resolution one-dimensional ¹H or ¹³C NMR spectra are acquired. ¹³C NMR is often preferred due to its larger chemical shift dispersion, which allows for better resolution of signals from different anomers.[6][9] Proton-decoupled ¹³C spectra provide sharp singlets for each carbon, aiding in quantification.
-
Spectral Analysis and Quantification: The signals corresponding to the anomeric carbon (C1) of the α- and β-furanose forms are identified based on their distinct chemical shifts. The relative abundance of each anomer is determined by integrating the area under these characteristic signals.[6] The Gibbs free energy difference (ΔG°) between the anomers can then be calculated from the equilibrium constant (K_eq) using the equation: ΔG° = -RTln(K_eq), where R is the gas constant and T is the temperature in Kelvin.[10][11]
Computational Determination of Anomeric Stability using Density Functional Theory (DFT)
Computational chemistry, particularly DFT, offers a theoretical approach to calculate the relative thermodynamic stabilities of sugar anomers.[1][6]
Methodology:
-
Model Building: Three-dimensional models of the α and β anomers of the desired pentofuranose are constructed using molecular modeling software.
-
Conformational Search: A systematic conformational search is performed for each anomer to identify the lowest energy conformers.
-
Geometry Optimization and Frequency Calculation: The geometries of the lowest energy conformers are optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).[6] Frequency calculations are then performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), thermal corrections, and entropy.[6]
-
Solvation Modeling: To mimic the aqueous environment, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is applied.[6]
-
Gibbs Free Energy Calculation: The Gibbs free energy (G) for each anomer in the solvated state is calculated. The relative Gibbs free energy (ΔG) between the anomers provides a measure of their relative stability.[6]
Visualizations
The following diagrams illustrate the equilibrium between pentofuranose anomers and the workflows for their stability analysis.
References
- 1. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbon-13 NMR spectra of furanose sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d‑Galactosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Assessing the Purity of Synthesized alpha-D-Xylulofuranose
For researchers, scientists, and professionals in drug development, the meticulous verification of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized alpha-D-Xylulofuranose, a key pentose (B10789219) sugar intermediate in various metabolic pathways. By offering a side-by-side look at experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the necessary information to select the most appropriate methods for their specific needs.
Comparative Analysis of Purity Assessment Techniques
The selection of an appropriate analytical method for purity determination depends on various factors, including the expected impurities, the required level of sensitivity, and the availability of instrumentation. The following table summarizes the performance of key analytical techniques for the purity assessment of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Mass Spectrometry (MS) | Optical Rotation |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation based on the same principle as HPLC but using smaller particle size columns for higher resolution and speed. | Quantifies molecules based on the direct proportionality between the NMR signal integral and the number of nuclei.[1][2] | Measures the mass-to-charge ratio of ions to identify and quantify compounds. | Measures the rotation of plane-polarized light by a chiral compound.[3] |
| Typical Purity Achieved | >95% | >98% | >99%[4] | Qualitative, often coupled with LC for quantification. | High purity can be inferred, but not quantified without a known standard. |
| Limit of Detection (LOD) | ng/mL range[5] | Sub-ng/mL to pg/mL range[6][7] | ~0.1% (relative)[8] | fmol to amol range[6] | Dependent on specific rotation and instrument sensitivity. |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range[5] | pg/mL to ng/mL range[6][7] | ~0.5% (relative)[8] | fmol to pmol range[6] | Dependent on specific rotation and instrument sensitivity. |
| Analysis Time | 20-60 minutes | 5-20 minutes | 5-30 minutes | < 5 minutes (direct infusion), 5-20 minutes (LC-MS) | < 5 minutes |
| Key Advantages | Robust, widely available, suitable for routine analysis. | High resolution, speed, and sensitivity; reduced solvent consumption. | Highly accurate and precise, requires no specific reference standard for the analyte, provides structural information.[1][9] | High sensitivity and specificity, provides molecular weight information. | Fast, non-destructive, sensitive to chiral impurities. |
| Key Limitations | Lower resolution and longer run times compared to UPLC. | Higher backpressure requires specialized instrumentation. | Lower sensitivity compared to MS, requires expensive instrumentation and expertise. | Does not provide information on isomeric purity without chromatographic separation. | Only applicable to chiral compounds, non-specific for the type of impurity. |
Experimental Protocols
Detailed methodologies for the principal analytical techniques are provided below. These protocols are intended as a general guide and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the analysis of underivatized monosaccharides using an amino-bonded column with refractive index (RI) detection.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and refractive index detector.
-
Column: Amino-bonded silica (B1680970) column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile (B52724)/Water (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detector Temperature: 35 °C.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol describes the use of ¹H NMR for the determination of purity using an internal standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.
-
Solvent: Deuterium oxide (D₂O).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of D₂O (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 s for quantitative analysis).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Analysis: The purity of this compound is calculated using the following formula:
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general method for the analysis of this compound using an LC-MS system.
-
Instrumentation: A UPLC or HPLC system coupled to a mass spectrometer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is often used for derivatized sugars, while a hydrophilic interaction liquid chromatography (HILIC) column may be suitable for underivatized analysis.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 10 µg/mL.
-
Data Analysis: Confirm the molecular weight of the main peak. Purity can be estimated based on the relative peak areas in the total ion chromatogram (TIC), although this is not strictly quantitative without appropriate standards for all components.
Optical Rotation
This method is used to determine the specific rotation of the synthesized compound, which is a characteristic physical property for chiral molecules.
-
Instrumentation: A polarimeter.
-
Light Source: Sodium D-line (589 nm).
-
Temperature: 20 °C or 25 °C.
-
Sample Cell: A 1 dm (10 cm) path length cell.
-
Solvent: Water.
-
Sample Preparation: Accurately prepare a solution of the synthesized this compound in the chosen solvent at a known concentration (e.g., c = 1 g/100 mL).
-
Measurement:
-
Calibrate the polarimeter with the pure solvent (blank).
-
Measure the observed rotation (α) of the sample solution.
-
-
Data Analysis: Calculate the specific rotation [α] using the formula:
Where:
-
T = Temperature in °C
-
D = Sodium D-line
-
α = Observed rotation in degrees
-
l = Path length in decimeters
-
c = Concentration in g/mL
The purity of the synthesized compound can be inferred by comparing the measured specific rotation to the literature value for the pure enantiomer. A lower absolute value may indicate the presence of the other enantiomer or optically inactive impurities.
-
Visualizing Workflows and Pathways
To further clarify the experimental processes and the biological relevance of this compound, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the synthesis and purity assessment of this compound.
Caption: The Pentose Phosphate Pathway, highlighting the position of Xylulose-5-Phosphate.
References
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. en.wikipedia.org [en.wikipedia.org]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. "Development and validation of an HPLC method for the purity assay of B" by K.-T. Liu, H.-H. Yang et al. [jfda-online.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
A Researcher's Guide to Cross-Validation of Analytical Methods for Furanose Analysis
For researchers, scientists, and drug development professionals, the accurate and precise quantification of furanoses—five-membered ring carbohydrates—is crucial for understanding their roles in biological processes and for the development of novel therapeutics. Furanose rings are key components of nucleic acids (ribose and deoxyribose) and are found in various polysaccharides and natural products.[1][2] This guide provides an objective comparison of three widely used analytical techniques for furanose analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays. We present a cross-validation of these methods, supported by performance data and detailed experimental protocols, to assist in selecting the most appropriate technique for your research needs.
The choice of an analytical method for furanose analysis is dictated by the specific requirements of the study, including sensitivity, specificity, sample matrix complexity, and throughput. Cross-validation of these methods is essential to ensure the reliability and comparability of results across different analytical platforms.[3]
Quantitative Performance Comparison
The following tables summarize the typical performance characteristics of HPLC, GC-MS, and enzymatic assays for the analysis of monosaccharides, including furanoses. The data is compiled from various studies and represents expected performance for well-optimized methods.
Table 1: Performance Characteristics of HPLC for Furanose Analysis
| Parameter | Typical Performance |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | 5 - 20 ng/mL |
| Limit of Quantitation (LOQ) | 15 - 60 ng/mL |
| Precision (%RSD) | < 2% (Intra-day), < 5% (Inter-day) |
| Accuracy (% Recovery) | 95 - 105% |
Table 2: Performance Characteristics of GC-MS for Furanose Analysis
| Parameter | Typical Performance |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL |
| Limit of Quantitation (LOQ) | 0.3 - 15 ng/mL |
| Precision (%RSD) | < 5% (Intra-day), < 10% (Inter-day) |
| Accuracy (% Recovery) | 90 - 110% |
Table 3: Performance Characteristics of Enzymatic Assays for Furanose Analysis
| Parameter | Typical Performance |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | Highly variable, can be very low (ng/mL range) |
| Limit of Quantitation (LOQ) | Highly variable, dependent on enzyme kinetics |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Workflows and Logical Relationships
The selection of an analytical method often involves a trade-off between different factors such as sample preparation complexity, instrument availability, and the desired level of specificity and sensitivity.
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for carbohydrate analysis and can be adapted for specific furanose targets.
High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection
HPLC is a robust and widely used technique for the separation and quantification of carbohydrates. Due to the lack of a strong UV chromophore in most sugars, refractive index (RI) detection is commonly employed.
Experimental Workflow:
Protocol:
-
Sample Preparation:
-
Extract furanose-containing compounds from the sample matrix using an appropriate solvent (e.g., water, ethanol/water mixtures).
-
Centrifuge the extract to remove particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: Bio-Rad Aminex HPX-87P or a similar ligand-exchange column suitable for carbohydrate analysis.
-
Mobile Phase: Degassed, deionized water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 80-85 °C.
-
Detector: Refractive Index (RI) detector.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a series of calibration standards of the target furanose in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the furanose in the samples by interpolating their peak areas from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the analysis of volatile and thermally stable compounds. For carbohydrate analysis, a derivatization step is necessary to make the sugars volatile.
Experimental Workflow:
Protocol:
-
Sample Preparation and Derivatization:
-
If analyzing polysaccharides, perform acid hydrolysis to release the constituent monosaccharides.
-
Dry the sample completely under a stream of nitrogen.
-
Add a derivatizing agent, such as a mixture of pyridine (B92270) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.
-
Heat the mixture to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 150 °C), ramp to a higher temperature (e.g., 250 °C) to elute the derivatized sugars.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-600.
-
-
Quantification:
-
Use a suitable internal standard (e.g., myo-inositol) added before derivatization to correct for variations in sample preparation and injection.
-
Prepare calibration standards of the target furanose with the internal standard and derivatize them in the same manner as the samples.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Enzymatic Assay
Enzymatic assays are highly specific and can be adapted for high-throughput screening. The availability of a specific enzyme for the target furanose is a prerequisite.
Experimental Workflow:
Protocol (General Example):
-
Reagent Preparation:
-
Prepare a buffer solution at the optimal pH for the specific enzyme.
-
Prepare a solution of the specific enzyme and any necessary cofactors (e.g., NAD+, ATP).
-
Prepare a solution for the detection of the reaction product (e.g., a chromogenic substrate for a coupled enzyme reaction).
-
-
Assay Procedure:
-
Pipette the sample and a series of calibration standards into a microplate.
-
Add the enzyme solution and cofactors to initiate the reaction.
-
Incubate the plate at the optimal temperature for a defined period.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Add the detection reagent and measure the absorbance or fluorescence using a microplate reader.
-
-
Quantification:
-
Construct a calibration curve from the signals obtained from the standards.
-
Determine the concentration of the furanose in the samples from the calibration curve.
-
Signaling Pathways Involving Furanoses
Furanoses play critical roles in central metabolic and signaling pathways. Understanding these pathways is essential for drug development and disease research.
Pentose (B10789219) Phosphate (B84403) Pathway (PPP)
The pentose phosphate pathway is a fundamental metabolic pathway that produces NADPH and the furanose sugar ribose-5-phosphate, a precursor for nucleotide biosynthesis.[4][5]
Regulation of Glycolysis by Fructose-2,6-bisphosphate
Fructose-2,6-bisphosphate, a furanose derivative, is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key regulatory enzyme in glycolysis.[6][7] Its levels are controlled by the bifunctional enzyme PFK-2/FBPase-2.
Conclusion
The cross-validation of analytical methods for furanose analysis reveals that HPLC, GC-MS, and enzymatic assays each offer distinct advantages and disadvantages. HPLC is a robust and cost-effective method for routine analysis. GC-MS provides the highest sensitivity and specificity, making it ideal for trace analysis and structural confirmation. Enzymatic assays offer high specificity and the potential for high-throughput screening. The choice of the most suitable method will depend on the specific research question, the nature of the sample, and the available resources. A thorough understanding of the performance characteristics and experimental protocols of each technique is paramount for generating reliable and reproducible data in the field of furanose research.
References
- 1. Unique Structural Features of Furanose vs Pyranose in Carbohydrate Chemistry - Housing Innovations [dev.housing.arizona.edu]
- 2. Furanose - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]
- 6. 6-Phosphofructo-2-kinase/fructose-2,6-bisphosphatase: head-to-head with a bifunctional enzyme that controls glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fructose 2,6-bisphosphate - Wikipedia [en.wikipedia.org]
Benchmarking different synthetic routes to alpha-D-Xylulofuranose
For researchers and professionals in drug development and life sciences, the synthesis of specific carbohydrate isomers like alpha-D-Xylulofuranose is a critical step for various applications, including the development of antiviral nucleoside analogues and metabolic studies. This guide provides a comparative analysis of two primary synthetic routes to this compound: a chemo-enzymatic pathway starting from D-xylose and a multi-step chemical synthesis.
Comparison of Synthetic Routes
The choice of synthetic route to this compound depends on factors such as desired yield, purity requirements, available expertise, and scalability. Below is a summary of the key performance indicators for a chemo-enzymatic and a chemical synthesis approach.
| Parameter | Chemo-Enzymatic Route | Chemical Synthesis Route |
| Starting Material | D-Xylose | D-Xylose |
| Key Intermediates | D-Xylulose | 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose |
| Overall Yield | ~30-40% (of D-xylulose from D-xylose) | Reported up to 89% for the protected intermediate |
| Purity | High, after purification | High, requires chromatographic purification |
| Reaction Steps | 2-3 steps (Isomerization, Oxidation, Purification) | Multiple steps (Protection, Deprotection) |
| Reaction Time | Typically 24-96 hours for enzymatic conversion | Varies with each step, can be multi-day |
| Scalability | Potentially high for enzymatic step | Can be complex to scale up |
| Reagents & Conditions | Mild enzymatic conditions (pH, temp.), Immobilized cells | Organic solvents, acid/base catalysts, reflux |
| Key Advantages | High specificity, milder conditions | High yield of intermediates, well-established methods |
| Key Disadvantages | Equilibrium-limited reaction, requires enzyme | Multiple protection/deprotection steps, use of harsh reagents |
Synthetic Route 1: Chemo-Enzymatic Synthesis from D-Xylose
This route leverages the enzymatic isomerization of D-xylose to D-xylulose, which exists in equilibrium with its various isomeric forms, including this compound. A subsequent enzymatic oxidation step can be employed to remove the remaining D-xylose, simplifying purification.
Caption: Chemo-enzymatic synthesis of this compound.
Experimental Protocol: Chemo-Enzymatic Synthesis
Step 1: Enzymatic Isomerization of D-Xylose A solution of D-xylose is treated with xylose isomerase (EC 5.3.1.5) to yield an equilibrium mixture of D-xylose and D-xylulose.[1] The reaction is typically carried out at a controlled pH and temperature to ensure optimal enzyme activity. The equilibrium conversion rate of D-xylose to D-xylulose is often in the range of 30-40%.
Step 2: Selective Oxidation of Residual D-Xylose To facilitate the purification of D-xylulose, the remaining D-xylose in the equilibrium mixture is quantitatively oxidized to D-xylonic acid using immobilized Acinetobacter calcoaceticus cells.[1] This step selectively removes the starting material without affecting the D-xylulose product.
Step 3: Purification of D-Xylulose The D-xylonic acid is removed from the reaction mixture through a combination of methanol (B129727) precipitation and ion-exchange chromatography.[1] The purified D-xylulose solution will contain the this compound isomer in equilibrium.
Synthetic Route 2: Chemical Synthesis from D-Xylose
The chemical synthesis of this compound from D-xylose involves a series of protection and deprotection steps. A common strategy is to first form a protected furanose intermediate, such as 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose, which can then be deprotected to yield the free sugar.
Caption: Chemical synthesis of this compound via a protected intermediate.
Experimental Protocol: Chemical Synthesis
Step 1: Synthesis of 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose To a solution of D-xylose (10.0 g) in acetone (200 ml), antimony pentachloride (89.7 mg) is added. The mixture is refluxed with stirring at 60°C for 5 hours.[2] During the reaction, the solvent is dried using Molecular Sieves 3A. After the reaction is complete, pyridine (B92270) is added, and the acetone is removed under reduced pressure. The residue is dissolved in benzene, washed with aqueous sodium bicarbonate and water, and then dried. The solvent is evaporated, and the product is purified by distillation under reduced pressure to yield 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose (yield: 89.2%).[2]
Step 2: Deprotection to yield this compound The protected intermediate is subjected to acid-catalyzed hydrolysis to remove the isopropylidene groups. This is typically achieved by treatment with a dilute acid in an aqueous or alcoholic solution. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction is neutralized, and the product is purified, often by chromatography, to isolate this compound. The specific conditions for deprotection would need to be optimized to favor the desired furanose form.
Conclusion
Both the chemo-enzymatic and chemical synthesis routes offer viable pathways to obtain this compound. The chemo-enzymatic route is characterized by its high specificity and milder reaction conditions, making it an attractive "green" alternative. However, it is limited by the equilibrium of the isomerization reaction. The chemical synthesis route can provide high yields of key protected intermediates and is based on well-established organic chemistry principles. The choice between these methods will ultimately be guided by the specific requirements of the research or development project, including scale, purity needs, and available resources.
References
A Comparative Analysis of Enzymatic Activity: Furanose vs. Pyranose Substrates
For researchers, scientists, and drug development professionals, understanding the nuances of enzyme-substrate interactions is paramount. This guide provides an objective comparison of enzymatic activity with furanose and pyranose substrates, supported by experimental data and detailed protocols.
The structural conformation of a carbohydrate substrate, specifically whether it exists in a five-membered furanose ring or a six-membered pyranose ring, profoundly influences its recognition and processing by enzymes.[1][2] Generally, pyranose rings are thermodynamically more stable and are the predominant form for many hexoses like glucose in solution.[2][3] Conversely, furanose rings, while less stable for some sugars, are integral components of vital biomolecules such as nucleic acids and certain bacterial polysaccharides.[2] This distinction in stability and structure dictates the evolution of enzymes with high specificity for one ring form over the other.
This guide will explore the comparative enzymatic activity by examining two representative glycosidases: Invertase (β-fructofuranosidase), which specifically recognizes a furanoside linkage, and β-Glucosidase, a typical glycosidase that acts on pyranoside substrates.
Quantitative Comparison of Enzymatic Activity
The following tables summarize the kinetic parameters for yeast-derived invertase acting on the furanoside substrate, sucrose (B13894), and a generic β-glucosidase acting on a pyranoside substrate, p-nitrophenyl-β-D-glucopyranoside (pNPG). It is crucial to note that this is a comparison between two different enzymes specialized for their respective substrate types, highlighting the efficiency of enzymatic catalysis on each ring form.
| Enzyme | Substrate (Ring Form) | Michaelis Constant (K_m) | Maximum Velocity (V_max) | Source(s) |
| Invertase (from S. cerevisiae) | Sucrose (Furanoside) | 24 mM - 49.64 mM | 1.0 mM/min - 2.20 mg/min·mL | [4] |
| β-Glucosidase (generic) | p-Nitrophenyl-β-D-glucopyranoside (Pyranoside) | Varies with source and conditions | Varies with source and conditions | [5] |
Table 1: Comparative Kinetic Parameters. The K_m and V_max values for invertase with sucrose illustrate the enzyme's affinity and catalytic rate for a furanoside-containing substrate. While specific values for β-glucosidase with pNPG vary, they serve as a benchmark for pyranoside hydrolysis.
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable experimental results. Below are protocols for assaying the activity of invertase and a generic β-glucosidase.
Protocol 1: Invertase Activity Assay
This protocol is based on the quantification of reducing sugars (glucose and fructose) produced from the hydrolysis of sucrose.
Materials:
-
Invertase solution (e.g., from Saccharomyces cerevisiae)
-
Sucrose solutions of varying concentrations (substrate)
-
Acetate (B1210297) buffer (pH 4.5-5.5)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Spectrophotometer
-
Water bath
Procedure:
-
Prepare a series of sucrose solutions of known concentrations in acetate buffer.
-
Pre-incubate the sucrose solutions at the optimal temperature for the enzyme (typically 45-60°C).[6]
-
Initiate the reaction by adding a fixed amount of invertase solution to each sucrose solution.
-
Allow the reaction to proceed for a specific time (e.g., 10-20 minutes).
-
Stop the reaction by adding DNS reagent.
-
Boil the samples for 5-10 minutes to allow for color development.
-
After cooling, measure the absorbance at 540 nm using a spectrophotometer.
-
Create a standard curve using known concentrations of glucose or an equimolar glucose-fructose mixture to determine the amount of product formed.
-
Calculate the initial reaction velocity (V_0) for each substrate concentration.
-
Determine K_m and V_max by plotting V_0 against substrate concentration and fitting the data to the Michaelis-Menten equation, or by using a Lineweaver-Burk plot.
Protocol 2: β-Glucosidase Activity Assay
This protocol utilizes the chromogenic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG), which releases p-nitrophenol upon hydrolysis.
Materials:
-
β-Glucosidase solution
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (substrate)
-
Citrate or acetate buffer (pH typically 4.5-6.0)
-
Sodium carbonate (Na_2CO_3) or other alkaline solution to stop the reaction
-
Spectrophotometer
-
Water bath
Procedure:
-
Prepare a solution of pNPG in the appropriate buffer.
-
Pre-incubate the pNPG solution at the optimal temperature for the enzyme (e.g., 50°C).[5]
-
Initiate the reaction by adding a specific volume of the β-glucosidase enzyme extract.
-
Incubate the reaction mixture for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction by adding a strong alkaline solution, such as 1 M sodium carbonate. This also develops the yellow color of the p-nitrophenolate ion.[5]
-
Measure the absorbance of the resulting solution at approximately 400-412 nm.[5]
-
Use a standard curve of p-nitrophenol to quantify the amount of product released.
-
Calculate the initial reaction velocities and subsequently determine the K_m and V_max values as described for invertase.
Visualizing the Enzymatic Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the concepts and processes discussed.
Caption: Comparative pathways of furanoside and pyranoside hydrolysis.
Caption: General experimental workflow for determining enzyme kinetic parameters.
Conclusion
The specificity of enzymes for either furanose or pyranose ring structures is a fundamental principle in biochemistry. Enzymes like invertase have evolved to efficiently hydrolyze the furanoside linkages found in substrates like sucrose, while a vast number of other glycosidases, such as β-glucosidase, are tailored to process the more common pyranoside configurations.[1][5] The provided data and protocols offer a framework for the quantitative comparison of these enzymatic activities, which is essential for applications ranging from industrial biocatalysis to the design of targeted therapeutics. Understanding these substrate preferences at a molecular level will continue to drive innovation in drug development and biotechnology.
References
- 1. Enzyme Kinetics of Invertase [user.eng.umd.edu]
- 2. Unique Structural Features of Furanose vs Pyranose in Carbohydrate Chemistry - Housing Innovations [dev.housing.arizona.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Invertase - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Conformational Landscape of alpha-D-Xylulofuranose and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The conformational flexibility of furanose rings is a critical determinant of the biological activity of carbohydrates and their derivatives. Understanding the three-dimensional structure of these molecules in solution is paramount for designing effective therapeutics that target carbohydrate-mediated biological processes. This guide provides a comparative analysis of the conformational properties of alpha-D-xylulofuranose and its analogs, focusing on the experimental and computational methodologies used to elucidate their intricate structures. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from closely related furanosides to illustrate the principles of their conformational behavior.
Conformational Equilibria in Furanose Rings
The five-membered furanose ring is not planar and exists in a dynamic equilibrium of puckered conformations. This puckering is described by a pseudorotational circuit, with two principal types of conformations: envelope (E) and twist (T). In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three. The specific conformation adopted by a furanose ring is influenced by a variety of factors, including the anomeric and exo-anomeric effects, as well as steric interactions between substituents.[1][2]
The conformational landscape of a furanose ring can be visualized as a pseudorotational wheel, where different envelope and twist conformations interconvert. The North and South regions of this wheel represent two major conformational families.
Comparative Conformational Data
Due to the scarcity of published experimental data specifically for this compound, the following table presents representative proton-proton coupling constants (³JHH) for different furanose ring conformations. These values are crucial for determining the conformational preferences in solution via NMR spectroscopy and are derived from studies on various furanosides.[3] The Karplus equation relates the magnitude of these coupling constants to the dihedral angle between the coupled protons, providing insight into the ring's geometry.
| Conformer Type | Representative Dihedral Angle (H1-C1-C2-H2) | Expected ³J(H1,H2) (Hz) | Representative Dihedral Angle (H2-C2-C3-H3) | Expected ³J(H2,H3) (Hz) | Representative Dihedral Angle (H3-C3-C4-H4) | Expected ³J(H3,H4) (Hz) |
| North (N) | ~100-120° | 1.0 - 3.0 | ~30-50° | 4.0 - 6.0 | ~150-170° | 7.0 - 9.0 |
| South (S) | ~150-170° | 7.0 - 9.0 | ~150-170° | 7.0 - 9.0 | ~30-50° | 4.0 - 6.0 |
| East (E) | ~-90° - -120° | ~1.0 | ~-30° - 30° | ~7.0 | ~90° - 120° | ~1.0 |
| West (W) | ~30° - 90° | ~3.0 - 7.0 | ~-90° - -120° | ~1.0 | ~-30° - 30° | ~7.0 |
Note: These are generalized values and can vary depending on the specific furanoside, substituents, and solvent.
Experimental and Computational Methodologies
A comprehensive conformational analysis of furanosides relies on the synergy between experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A 5-10 mg sample of the furanoside is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition: A series of one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, HSQC, HMBC, and NOESY) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Spectral Analysis:
-
Proton and carbon signals are assigned using the 2D NMR data.
-
Proton-proton coupling constants (³JHH) are accurately measured from the high-resolution ¹H spectrum.
-
Nuclear Overhauser Effect (NOE) data is analyzed to determine through-space proximities between protons, providing additional conformational constraints.
-
-
Conformational Population Analysis: The experimental ³JHH values are used in conjunction with the Karplus equation or its modified versions to estimate the populations of the major conformers in solution.
Computational Protocol: Molecular Modeling
-
Initial Structure Generation: Three-dimensional structures of the furanoside in various possible envelope and twist conformations are generated.
-
Conformational Search: A systematic or stochastic conformational search is performed using molecular mechanics (MM) force fields (e.g., GLYCAM, AMBER) to explore the potential energy surface and identify low-energy conformers.
-
Geometry Optimization and Energy Calculation: The geometries of the identified low-energy conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)) or ab initio methods.[4][5]
-
Calculation of NMR Parameters: NMR shielding constants and spin-spin coupling constants are calculated for the optimized conformers. These theoretical values are then compared with the experimental data to validate the computational model and refine the conformational populations.
Visualizing Methodologies and Pathways
To better understand the workflow of conformational analysis and the biological context of xylulose, the following diagrams are provided.
Caption: Workflow for the conformational analysis of furanosides.
The above diagram illustrates the synergistic approach combining experimental NMR data with computational modeling to arrive at a refined conformational model of a furanoside.
While direct signaling pathways involving this compound are not well-documented, its phosphorylated derivative, D-xylulose (B119806) 5-phosphate, is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP).[6][7][8]
Caption: Role of D-xylulose 5-phosphate in the Pentose Phosphate Pathway.
This diagram shows the central role of D-xylulose 5-phosphate as an intermediate in the non-oxidative phase of the pentose phosphate pathway, highlighting its involvement in the interconversion of pentose sugars.[1][7]
Conclusion
The conformational analysis of this compound and its analogs is essential for understanding their structure-activity relationships. While direct experimental data for the parent molecule is sparse, the well-established methodologies of NMR spectroscopy and computational chemistry provide a robust framework for investigating its conformational preferences. By applying these techniques, researchers can gain valuable insights into the three-dimensional structures of these important biomolecules, paving the way for the rational design of novel therapeutics. The involvement of its phosphorylated form in the pentose phosphate pathway underscores the biological relevance of this class of sugars.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Insights into furanose solution conformations: beyond the two-state model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational studies of gas-phase ribose and 2-deoxyribose by density functional, second order PT and multi-level method calculations: the pyranoses, furanoses, and open-chain structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Xylulose 5-phosphate - Wikipedia [en.wikipedia.org]
- 7. Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbenotes.com [microbenotes.com]
In Vitro and In Vivo Comparison of alpha-D-Xylulofuranose Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various alpha-D-Xylulofuranose derivatives based on available experimental data. The information is presented to facilitate the evaluation of these compounds for potential therapeutic applications.
This guide synthesizes findings from multiple studies to offer a comparative overview of the in vitro antiproliferative and in vivo antithrombotic activities of selected this compound derivatives. Due to the nature of the available data, which comes from different studies with varying experimental setups, direct comparisons should be made with caution.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data on the in vitro antiproliferative activity of specific this compound derivatives.
Table 1: In Vitro Antiproliferative Activity of Guanidino and Aminomethyltriazole Xylofuranose Derivatives
| Compound | Cell Line | Activity Metric | Value | Reference Compound | Reference Value |
| Aminomethyltriazole 5'-isonucleoside | K562 (Chronic Myeloid Leukemia) | GI50 | 6.33 µM[1][2] | Imatinib | 0.47 ± 0.02 µM[2] |
| Aminomethyltriazole 5'-isonucleoside | MCF-7 (Breast Cancer) | GI50 | 8.45 µM[1][2] | 5-Fluorouracil | 9.7 ± 0.0 µM[2] |
| 3-O-dodecyl (N-Boc)guanidino xylofuranose | K562 (Chronic Myeloid Leukemia) | GI50 | 31.02 µM[2] | Imatinib | 0.47 ± 0.02 µM[2] |
| 3-O-dodecyl (N-Boc)guanidino xylofuranose | MCF-7 (Breast Cancer) | GI50 | 26.89 µM[2] | 5-Fluorouracil | 9.7 ± 0.0 µM[2] |
GI50: The concentration of the compound that causes 50% growth inhibition.
In Vivo Antithrombotic Activity
While specific quantitative in vivo data such as ED50 values for antithrombotic activity of this compound derivatives were not available in the reviewed literature, one study reported that 4-substituted-phenyl 1,5-dithio-D-xylopyranosides, derived from D-xylose, demonstrated significant antithrombotic activity in rats. The mechanism of this activity is suggested to be through the inhibition of the coagulation cascade.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Antiproliferative MTT Assay
This protocol is a standard method for assessing the cytotoxic and antiproliferative effects of compounds on cancer cell lines.
1. Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
4. Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Rats
This model is used to evaluate the antithrombotic efficacy of test compounds in vivo.
1. Animal Preparation:
-
Anesthetize male Sprague-Dawley rats (250-300 g) with an appropriate anesthetic (e.g., a combination of ketamine and xylazine).
-
Make a midline cervical incision and carefully dissect the right common carotid artery, separating it from the vagus nerve and surrounding tissues.
2. Thrombus Induction:
-
Place a small piece of filter paper (1x2 mm) saturated with a 10% FeCl₃ solution on top of the exposed carotid artery for 10 minutes.
-
After 10 minutes, remove the filter paper and rinse the artery with saline.
3. Compound Administration:
-
Administer the test compound or vehicle control intravenously or orally at a predetermined time before or after the FeCl₃ application.
4. Thrombus Evaluation:
-
After a set period (e.g., 60 minutes), excise the injured segment of the carotid artery.
-
Remove the thrombus from the vessel and measure its wet weight.
-
The percentage of thrombus inhibition is calculated by comparing the thrombus weight in the treated group to the vehicle control group.
In Vitro Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a screening test to assess the integrity of the intrinsic and common pathways of the coagulation cascade.
1. Plasma Preparation:
-
Collect whole blood from healthy donors in tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 2000 x g for 15 minutes to obtain platelet-poor plasma.
2. Assay Procedure:
-
Pre-warm the aPTT reagent and 25 mM calcium chloride solution to 37°C.
-
In a test tube, mix 100 µL of plasma with a specific concentration of the test compound or vehicle control.
-
Add 100 µL of the pre-warmed aPTT reagent to the plasma mixture and incubate for 3-5 minutes at 37°C.
-
Add 100 µL of the pre-warmed calcium chloride solution to initiate the clotting cascade and simultaneously start a timer.
-
Record the time in seconds for the formation of a visible clot.
3. Data Analysis:
-
Compare the clotting time of the samples treated with the test compound to the vehicle control. An increase in clotting time indicates an anticoagulant effect.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities of this compound derivatives.
Coagulation Cascade
References
Safety Operating Guide
Navigating the Disposal of alpha-D-Xylulofuranose: A Guide for Laboratory Professionals
Hazard Assessment and Safety Precautions
Given the lack of specific hazard information, it is prudent to handle alpha-D-Xylulofuranose with standard laboratory precautions. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. While not classified as hazardous, direct contact with skin or eyes should be avoided.
Table 1: General Safety and Handling Recommendations
| Precaution | Recommendation |
| Personal Protective Equipment (PPE) | Safety glasses with side shields, standard laboratory gloves (e.g., nitrile), and a lab coat. |
| Handling | Avoid generating dust. Use in a well-ventilated area. Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a cool, dry place. |
| In case of contact | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and water. Ingestion: Rinse mouth with water. Inhalation: Move to fresh air. |
Disposal Procedures for this compound
As a presumed non-hazardous chemical, the disposal of this compound should follow institutional and local regulations for non-hazardous waste. The following steps provide a general guideline.
Step-by-Step Disposal Protocol:
-
Small Quantities (Solid): For minor spills or residual amounts of solid this compound, it can typically be swept up and disposed of in the regular solid waste stream, provided it is not contaminated with any hazardous materials.
-
Aqueous Solutions (Non-Hazardous): If this compound is in a non-hazardous aqueous solution, it can generally be disposed of down the sanitary sewer with copious amounts of water.[2][3][4] It is crucial to ensure the concentration is low and that this practice is permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Waste: If this compound is mixed with hazardous substances, it must be treated as hazardous waste. The disposal protocol will then be dictated by the nature of the hazardous contaminant(s).
-
Empty Containers: Empty containers that held this compound should be rinsed with water. The rinsate can typically be disposed of down the drain. The clean, empty container can then be discarded in the regular trash or recycling, depending on the container material and local recycling guidelines.[2]
It is imperative to consult your institution's specific waste disposal guidelines and, if in doubt, contact your EHS department for clarification.
Logical Flow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
This guide provides a framework for the responsible disposal of this compound based on general principles of laboratory safety and chemical handling. Always prioritize the specific guidelines provided by your institution to ensure full compliance and safety.
References
Essential Safety and Handling Protocols for alpha-D-Xylulofuranose
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment.
| Protection Type | Recommended Equipment | Specifications & Notes |
| Eye/Face Protection | Safety glasses with side shields or safety goggles | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for tasks with a high risk of splashing.[1] |
| Hand Protection | Disposable nitrile gloves | Provides protection against incidental contact. For prolonged or direct contact, consider double-gloving or using more robust chemical-resistant gloves.[1] |
| Body Protection | Laboratory coat | A fire-resistant lab coat is recommended. It should be kept clean and fully buttoned.[1] |
| Respiratory Protection | N95 respirator or equivalent | Required when handling the powder in poorly ventilated areas or when dust formation is likely.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are essential to maintain the integrity of the compound and the safety of the laboratory personnel.
Handling:
-
Ventilation: Always handle alpha-D-Xylulofuranose in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust particles.[1]
-
Preventing Dust Formation: As this compound is likely a powder, care should be taken to avoid generating dust, which could be combustible.[1]
-
Hygiene Measures: Adhere to good industrial hygiene practices. Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][2] Do not consume or store food and beverages in the laboratory.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]
-
Keep away from strong oxidizing agents.[2]
-
For maintaining product quality, refrigeration may be recommended.[2]
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures should be followed.
Spill Response:
-
Containment: Carefully sweep or shovel the spilled material into a suitable, labeled container for disposal.[1]
-
Ventilation: Ensure the area is well-ventilated.
-
PPE: Wear the appropriate personal protective equipment as outlined above during the cleanup process.[1]
Disposal Protocol:
While not classified as a hazardous substance, this compound should be disposed of as chemical waste.[1]
-
Containerization: Place the waste material in a clearly labeled and sealed container. The label should include the full chemical name.[1]
-
Waste Segregation: Store the waste container with other non-hazardous solid chemical waste.[1]
-
Disposal: Dispose of the material in accordance with local, state, and federal regulations.
Experimental Workflow for Safe Handling
The following diagram illustrates the step-by-step process for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
